Crizotinib
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEIFNKAUNYNJU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009329 | |
| Record name | Crizotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Crizotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
877399-52-5 | |
| Record name | Crizotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crizotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crizotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crizotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRIZOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Crizotinib's Mechanism of Action in ALK-Positive NSCLC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of crizotinib in the context of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). It provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and key experimental data that underpin its therapeutic efficacy.
Executive Summary
This compound is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the ALK receptor tyrosine kinase.[1][2] In a subset of NSCLC patients, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[3] This EML4-ALK fusion protein results in constitutive, ligand-independent activation of the ALK kinase domain, driving oncogenic signaling and tumor proliferation.[3][4] this compound selectively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling induces cell cycle arrest and apoptosis in ALK-positive NSCLC cells, leading to tumor regression.[2]
Molecular Mechanism of Action
This compound functions as a type I tyrosine kinase inhibitor, competitively binding to the ATP pocket of the ALK kinase domain in its active conformation.[2][5] This reversible binding prevents the phosphorylation of tyrosine residues within the ALK kinase domain, a critical step for its activation and the subsequent phosphorylation of downstream substrates. The aminopyridine structure of this compound is key to its high affinity and specificity for the ALK kinase domain.[2]
Inhibition of ALK Phosphorylation
The constitutive activity of the EML4-ALK fusion protein leads to its autophosphorylation, creating docking sites for various signaling proteins. This compound directly inhibits this autophosphorylation. Experimental evidence from in vitro kinase assays and cellular studies consistently demonstrates a dose-dependent reduction in ALK phosphorylation at key tyrosine residues upon this compound treatment.[2]
Downstream Signaling Pathways
The oncogenic activity of the EML4-ALK fusion protein is mediated through the activation of several key downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound's inhibition of ALK phosphorylation effectively abrogates these signals. The primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. The EML4-ALK fusion protein activates RAS, which in turn activates the RAF-MEK-ERK signaling cascade. This compound treatment leads to a significant reduction in the phosphorylation of ERK, a key downstream effector of this pathway.[3]
-
PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Activated ALK phosphorylates and activates phosphoinositide 3-kinase (PI3K), leading to the activation of AKT and mTOR. This compound effectively suppresses the phosphorylation of AKT and downstream mTOR targets.[3][6]
-
JAK-STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is involved in cell survival and proliferation. EML4-ALK can phosphorylate and activate STAT3. This compound treatment results in decreased phosphorylation of STAT3.[3]
The concurrent inhibition of these critical signaling cascades by this compound leads to a potent anti-tumor effect in ALK-positive NSCLC.
Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and clinical studies.
In Vitro Potency (IC50)
This compound demonstrates potent inhibition of ALK and c-MET kinases in various cell lines.
| Cell Line | Target | IC50 (nM) | Reference |
| Karpas299 (Anaplastic Large Cell Lymphoma) | NPM-ALK | ~30 | [2] |
| PC12 (Rat Pheochromocytoma) | ALK-wt | Data not specified | [7] |
| Various Cancer Cell Lines | c-MET | 8.0 | |
| Various Cancer Cell Lines | ALK | 20 |
Clinical Efficacy
The pivotal clinical trials, PROFILE 1007 and PROFILE 1014, established the superiority of this compound over standard chemotherapy in ALK-positive NSCLC.
Table 2: Key Efficacy Results from PROFILE 1007 and 1014 Trials
| Trial | Treatment Arm | N | Median PFS (months) | ORR (%) | Reference |
| PROFILE 1007 (Previously Treated) | This compound | 172 | 7.7 | 65 | [8][9] |
| Chemotherapy (Pemetrexed or Docetaxel) | 171 | 3.0 | 20 | [8] | |
| PROFILE 1014 (Previously Untreated) | This compound | 172 | 10.9 | 74 | [8][10] |
| Chemotherapy (Pemetrexed + Platinum) | 171 | 7.0 | 45 | [8] |
PFS: Progression-Free Survival; ORR: Objective Response Rate
Table 3: Patient Demographics in PROFILE 1014
| Characteristic | This compound (N=172) | Chemotherapy (N=171) |
| Median Age (years) | 52 | 54 |
| Female (%) | 62 | 61 |
| Never Smoker (%) | 65 | 62 |
| Adenocarcinoma (%) | 98 | 98 |
| Brain Metastases at Baseline (%) | 26 | 27 |
Table 4: Common Adverse Events (All Grades) in PROFILE 1014
| Adverse Event | This compound (%) | Chemotherapy (%) |
| Vision disorder | 71 | 10 |
| Diarrhea | 61 | 13 |
| Nausea | 56 | 82 |
| Edema | 49 | 12 |
| Constipation | 43 | 30 |
| Vomiting | 40 | 60 |
| Fatigue | 30 | 54 |
| Decreased appetite | 27 | 34 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
ALK Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ALK enzyme.
Methodology:
-
Reagents: Recombinant ALK kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP, this compound, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase reaction buffer, recombinant ALK enzyme, and the peptide substrate. c. Add the this compound dilutions or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP (e.g., 10 µM). e. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). f. Terminate the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA with a phospho-specific antibody or a radiometric assay measuring the incorporation of ³²P-ATP.
-
Data Analysis: a. Plot the percentage of kinase activity against the logarithm of this compound concentration. b. Determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for a biochemical ALK kinase inhibition assay.
Western Blot for ALK Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of ALK and its downstream targets in ALK-positive NSCLC cells.
Methodology:
-
Cell Culture and Treatment: a. Culture ALK-positive NSCLC cells (e.g., H3122, H2228) to 70-80% confluency. b. Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Caption: Workflow for Western blot analysis of ALK phosphorylation.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability and proliferation of ALK-positive NSCLC cells.
Methodology:
-
Cell Seeding: Seed ALK-positive NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DMSO for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO-treated control. b. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
Fluorescence In Situ Hybridization (FISH)
Objective: To detect the ALK gene rearrangement in NSCLC tumor samples.
Methodology:
-
Sample Preparation: Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Pre-treatment: Deparaffinize the slides, followed by enzymatic digestion (e.g., with pepsin) to allow probe penetration.
-
Probe Hybridization: Apply a dual-color, break-apart ALK FISH probe to the slides. Denature the probe and target DNA, then hybridize overnight at 37°C.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI and visualize the signals using a fluorescence microscope equipped with appropriate filters.
-
Scoring: A positive result is typically defined by the presence of split red and green signals or an isolated red signal in ≥15% of tumor cells.[3]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., H3122) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) or vehicle control daily.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treatment and control groups.
Mechanisms of Resistance
Despite the initial efficacy of this compound, most patients eventually develop resistance. The primary mechanisms of acquired resistance include:
-
Secondary Mutations in the ALK Kinase Domain: Mutations such as L1196M (the "gatekeeper" mutation) and G1269A can sterically hinder the binding of this compound to the ATP pocket.[7]
-
ALK Gene Amplification: An increase in the copy number of the EML4-ALK fusion gene can lead to higher levels of the oncoprotein, overwhelming the inhibitory effect of this compound.[5]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the EGFR or KIT pathways, can bypass the need for ALK signaling and drive tumor growth.[5]
Understanding these resistance mechanisms is crucial for the development of next-generation ALK inhibitors and combination therapies to overcome this compound resistance.
References
- 1. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence In Situ Hybridization and Immunohistochemistry as Diagnostic Methods for ALK Positive Non-Small Cell Lung Cancer Patients | PLOS One [journals.plos.org]
- 4. Detection of ALK gene rearrangement in non-small cell lung cancer: a comparison of fluorescence in situ hybridization and chromogenic in situ hybridization with correlation of ALK protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-reported outcomes and quality of life in PROFILE 1007: a randomized trial of this compound compared with chemotherapy in previously treated patients with ALK-positive advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse event profile of this compound in real-world from the FAERS database: a 12-year pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Journey of Crizotinib: From a c-MET Inhibitor to a Pillar of Precision Oncology
A Technical Guide to the Discovery and Development of a First-in-Class ALK/ROS1 Inhibitor
Discovered initially as a potent inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase, the trajectory of crizotinib (formerly PF-02341066) represents a landmark in the era of personalized medicine. Its rapid and successful development as a targeted therapy for non-small cell lung cancer (NSCLC) harboring specific genetic alterations has revolutionized the treatment paradigm for this disease. This technical guide provides an in-depth exploration of the discovery, preclinical development, and pivotal clinical trials that established this compound as a cornerstone of precision oncology for researchers, scientists, and drug development professionals.
From c-MET to ALK: A Shift in Focus
This compound was originally synthesized by Pfizer as part of a program to develop inhibitors of c-MET, a receptor tyrosine kinase implicated in various cancers. However, the discovery in 2007 of the echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) fusion oncogene in a subset of NSCLC patients presented a new and compelling therapeutic target. The ALK fusion protein results from a chromosomal rearrangement and leads to constitutive activation of the ALK kinase domain, driving tumor growth and survival.
Subsequent preclinical investigations revealed that this compound possessed potent inhibitory activity against ALK, in addition to its effects on c-MET and ROS1, another receptor tyrosine kinase found to be rearranged in a small fraction of NSCLC cases. This dual inhibitory profile prompted a strategic shift in its clinical development, focusing on patients with ALK-positive NSCLC.
Preclinical Evaluation: Establishing the Foundation
The preclinical development of this compound involved a comprehensive series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy.
Biochemical and Cellular Assays
Kinase Inhibition Assays: Initial biochemical assays were crucial in determining the inhibitory activity of this compound against a panel of kinases. These assays demonstrated high potency against ALK, ROS1, and c-MET.
Cell-Based Proliferation and Phosphorylation Assays: The effect of this compound on cancer cell lines harboring ALK and c-MET alterations was assessed. This compound effectively inhibited the proliferation of ALK-positive anaplastic large-cell lymphoma (ALCL) and NSCLC cell lines, such as Karpas-299 and NCI-H3122, respectively. This was accompanied by a dose-dependent inhibition of ALK phosphorylation, a key marker of target engagement.
Table 1: In Vitro Activity of this compound
| Target Kinase | Assay Type | Cell Line/System | IC50/Ki Value |
| ALK | Cell-based | Karpas-299, SU-DHL-1 | ~30 nmol/L[1] |
| ALK | Cell-based | NCI-H3122 | - |
| c-MET | Cell-based | - | 11 nM[2] |
| ROS1 | Kinase Assay | - | <0.025 nM (Ki)[2] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Tumor Models
The anti-tumor activity of this compound was evaluated in various xenograft models, where human tumor cells are implanted into immunodeficient mice. Oral administration of this compound led to significant tumor growth inhibition and even regression in models bearing ALK-positive tumors.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Tumor Type | Mouse Strain | This compound Dose | Outcome |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | SCID/beige | 100 mg/kg/day | Complete tumor regression[1] |
| NCI-H3122 | Non-Small Cell Lung Cancer | Athymic nu/nu | - | Significant tumor regression[3] |
SCID: Severe Combined Immunodeficient
Clinical Development: A Rapid Path to Approval
The compelling preclinical data, coupled with the identification of a clear biomarker-defined patient population, facilitated an accelerated clinical development program for this compound. The clinical trial program, collectively known as PROFILE, systematically evaluated the safety and efficacy of this compound in ALK-positive NSCLC.
Phase 1: PROFILE 1001 - Proof of Concept
The first-in-human Phase 1 study, PROFILE 1001, initially enrolled patients with advanced solid tumors. An expansion cohort was later added specifically for patients with ALK-positive NSCLC. This study established the recommended Phase 2 dose of 250 mg twice daily and demonstrated remarkable and durable responses in the ALK-positive population.
Table 3: Key Efficacy Results from PROFILE 1001 (ALK-Positive NSCLC Cohort)
| Endpoint | Result |
| Objective Response Rate (ORR) | 50% - 61%[4] |
| Median Duration of Response | 42 - 48 weeks[4] |
Phase 2: PROFILE 1005 - Global Confirmation
PROFILE 1005 was a global, single-arm Phase 2 study that further confirmed the efficacy and safety of this compound in a larger population of patients with previously treated ALK-positive NSCLC.
Table 4: Key Efficacy Results from PROFILE 1005
| Endpoint | Result |
| Objective Response Rate (ORR) | 53%[3][5] |
| Median Progression-Free Survival (PFS) | 8.5 months[3][5] |
Phase 3: PROFILE 1007 and 1014 - Establishing a New Standard of Care
Two pivotal Phase 3 randomized controlled trials solidified this compound's role in the treatment of ALK-positive NSCLC.
-
PROFILE 1007: This trial compared this compound to standard second-line chemotherapy (pemetrexed or docetaxel) in patients with previously treated ALK-positive NSCLC. This compound demonstrated a significantly longer progression-free survival (PFS) compared to chemotherapy.
-
PROFILE 1014: This study evaluated this compound in the first-line setting against standard platinum-based chemotherapy in patients with newly diagnosed ALK-positive NSCLC. The results showed a superior PFS for this compound, establishing it as the standard of care for this patient population.
Table 5: Key Efficacy Results from Phase 3 PROFILE Trials
| Trial | Treatment Arms | Primary Endpoint | Result |
| PROFILE 1007 | This compound vs. Pemetrexed or Docetaxel | Progression-Free Survival (PFS) | This compound: 7.7 monthsChemotherapy: 3.0 months[6] |
| PROFILE 1014 | This compound vs. Platinum-Pemetrexed | Progression-Free Survival (PFS) | This compound: 10.9 monthsChemotherapy: 7.0 months[7] |
Experimental Protocols
ALK Rearrangement Detection: Fluorescence In Situ Hybridization (FISH)
The Vysis ALK Break Apart FISH Probe Kit was the FDA-approved companion diagnostic for this compound.
Methodology:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene, rehydrated through a series of ethanol washes, and then treated with a protease solution to digest proteins and allow probe access to the DNA.
-
Probe Hybridization: The ALK probe, which consists of two differently colored fluorescent probes that flank the ALK gene breakpoint, is applied to the slides. The slides are then heated to denature the DNA and incubated overnight to allow the probes to hybridize to their target sequences.
-
Post-Hybridization Washes: Slides are washed to remove any unbound probe.
-
Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei. The fluorescent signals are then visualized using a fluorescence microscope.
-
Interpretation: A positive result for an ALK gene rearrangement is indicated by the separation of the red and green signals or the presence of an isolated red signal in a predefined percentage of tumor cells (typically ≥15% of at least 50-100 cells analyzed).
EML4-ALK Fusion Detection: Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is another method used to detect specific EML4-ALK fusion variants.
Methodology:
-
RNA Extraction: Total RNA is extracted from FFPE tumor tissue.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using a set of primers that are specific for the different EML4-ALK fusion variants. A forward primer in an EML4 exon and a reverse primer in an ALK exon will only amplify a product if the fusion is present.
-
Detection: The amplified PCR products can be detected by various methods, including gel electrophoresis or real-time PCR with fluorescent probes.
-
Sequencing (Optional): The identity of the PCR product can be confirmed by DNA sequencing.
Signaling Pathways and Experimental Workflow
The constitutive activation of the ALK fusion protein drives several downstream signaling pathways that promote cell proliferation, survival, and invasion. This compound acts by blocking the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these pathways.
Caption: ALK signaling pathways and the inhibitory action of this compound.
The development of a targeted therapy like this compound follows a structured workflow, from initial discovery to clinical application.
Caption: Generalized workflow for targeted drug development.
Conclusion
The discovery and development of this compound exemplify the power of a deep understanding of cancer biology coupled with rational drug design. The rapid translation from the identification of the EML4-ALK fusion gene to the approval of a highly effective targeted therapy has served as a paradigm for the development of subsequent precision medicines. The journey of this compound underscores the importance of robust preclinical validation, biomarker-driven clinical trial design, and the collaborative efforts of researchers, clinicians, and pharmaceutical scientists in advancing cancer treatment.
References
- 1. This compound (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genekor.com [genekor.com]
- 5. Mechanisms of resistance after this compound or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 6. Seminal Trial Series: this compound in PROFILE 1001 | IASLC [iaslc.org]
- 7. Patient-reported outcomes and quality of life in PROFILE 1007: a randomized trial of this compound compared with chemotherapy in previously treated patients with ALK-positive advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Crizotinib's Target Profile Beyond ALK: An In-depth Technical Guide to c-Met and ROS1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib, initially developed as a c-Met inhibitor, has emerged as a critical therapeutic agent in oncology, most notably for its potent activity against anaplastic lymphoma kinase (ALK) fusion proteins.[1] However, its clinical efficacy extends beyond ALK-positive non-small cell lung cancer (NSCLC), encompassing other receptor tyrosine kinases (RTKs) such as c-Met and ROS1.[2][3] This technical guide provides a comprehensive overview of this compound's inhibitory profile against c-Met and ROS1, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
This compound: A Multi-Targeted Tyrosine Kinase Inhibitor
This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor that targets the kinase domains of ALK, c-Met (also known as hepatocyte growth factor receptor or HGFR), and ROS1.[3][4] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[5]
Quantitative Inhibitory Profile of this compound
The potency of this compound against its targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the kinase by 50%. These values are determined through various biochemical and cell-based assays.
Biochemical Kinase Inhibition
Biochemical assays utilize purified recombinant kinase domains to assess the direct inhibitory effect of this compound on enzyme activity.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| c-Met | Biochemical Assay | 11 | [2] |
| ALK | Biochemical Assay | 24 | [6] |
| ROS1 | Biochemical Assay | 1.9 | [2] |
Note: IC50 values can vary depending on specific assay conditions, such as ATP concentration.
Cellular Proliferation Inhibition
Cell-based assays measure the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on the activity of ALK, c-Met, or ROS1.
| Cell Line | Target Kinase | Assay Type | IC50 (µM) | Reference |
| H2228 | EML4-ALK | MTT Assay | ~0.02-0.32 | [1] |
| MDA-MB-231 | c-Met | MTT Assay | 5.16 | [7] |
| MCF-7 | c-Met | MTT Assay | 1.5 | [7] |
| SK-BR-3 | c-Met | MTT Assay | 3.85 | [7] |
| PANC-1 | ALK | MTT Assay | ~5 | [8] |
Signaling Pathways Targeted by this compound
This compound exerts its anti-tumor effects by inhibiting key downstream signaling pathways activated by ALK, c-Met, and ROS1. These pathways are central to cell growth, survival, and proliferation.
c-Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to c-Met triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
References
- 1. This compound induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Determination of this compound in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Targeted Therapy: An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Crizotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib (marketed as Xalkori®) is a first-in-class, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[1][2][3][4] Its development marked a significant milestone in the era of personalized medicine for non-small cell lung cancer (NSCLC), particularly for patients harboring ALK or ROS1 gene rearrangements.[4][5][6] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound. It further details the key signaling pathways it modulates, presents its pharmacokinetic profile, and outlines established experimental protocols for its characterization.
Molecular Structure and Chemical Properties
This compound is a synthetic aminopyridine derivative with a chiral center.[3][6] The clinically active form is the (R)-enantiomer.[6]
IUPAC Name: 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine[5]
Chemical Formula: C₂₁H₂₂Cl₂FN₅O[5]
Molecular Weight: 450.34 g/mol [3]
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to pale-yellow powder | [2][4] |
| pKa | 9.4 (piperidinium cation), 5.6 (pyridinium cation) | [2][4] |
| Solubility | Aqueous solubility decreases with increasing pH. > 10 mg/mL at pH 1.6, < 0.1 mg/mL at pH 8.2. Soluble in DMSO and Ethanol with warming. | [2][4] |
| LogP (Octanol/Water) | 1.65 (at pH 7.4) | [4] |
| Melting Point | 192 °C |
Synthesis
The synthesis of this compound is a multi-step process. A key step involves the asymmetric reduction of a substituted acetophenone to establish the chiral center of the molecule.[7] Subsequent steps typically include a Mitsunobu reaction followed by a Suzuki coupling to assemble the core structure.[8] The final deprotection of a protecting group, often a Boc group, yields the active pharmaceutical ingredient.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs).[3][9] By binding to the ATP-binding pocket of its target kinases, it blocks the phosphorylation and subsequent activation of downstream signaling pathways.[6] This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on these signaling pathways for their growth and survival.[2][10][11]
Target Kinases and Inhibitory Activity
This compound is a multi-targeted kinase inhibitor with potent activity against ALK, ROS1, and c-MET.[2][3]
| Target Kinase | IC₅₀ (nM) | Cell Line(s) | Reference(s) |
| ALK | ~24 | Karpas 299, SU-DHL-1 | [8] |
| c-MET | 5-25 | Various | [12] |
| ROS1 | Potent inhibitor | Various | [10][13] |
| ALK-rearranged lymphoma cells | ~50 | Various | [10] |
IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathways
This compound primarily disrupts the signaling cascades initiated by the ALK, ROS1, and c-MET receptor tyrosine kinases. In cancers driven by ALK or ROS1 rearrangements, the resulting fusion proteins are constitutively active, leading to uncontrolled cell growth. This compound's inhibition of these fusion proteins blocks downstream signaling through pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[10]
References
- 1. Spectrum of Mechanisms of Resistance to this compound and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. This compound | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. This compound for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity and safety of this compound in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Crizotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (Xalkori®) is a potent, orally bioavailable small-molecule inhibitor of receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene, receptor tyrosine kinase (c-MET), and ROS1. Its efficacy in the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC) with ALK rearrangements, has established it as a critical therapeutic agent. Understanding the pharmacokinetic (PK) profile and bioavailability of this compound in preclinical models is paramount for the interpretation of non-clinical safety and efficacy data and for guiding clinical trial design. This technical guide provides an in-depth summary of the preclinical pharmacokinetics and bioavailability of this compound in key laboratory animal models, namely mice, rats, and dogs.
Pharmacokinetic Properties of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been characterized in several preclinical species following oral administration. The subsequent tables summarize the key pharmacokinetic parameters observed in mice, rats, and dogs. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Data Presentation
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |
| 50 | 1450 ± 355 | 4.0 ± 3.0 | 22548 ± 1579 | 15.8 ± 1.0 | N/A | [1] |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |
| 10 | N/A | N/A | N/A | N/A | ~68.6 | [2] |
N/A: Data not available in the cited literature.
Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) | Reference |
| 10 | N/A | N/A | N/A | N/A | N/A | [1][3] |
N/A: Data not available in the cited literature. The primary route of elimination after a 10 mg/kg oral dose in dogs is feces.[1][3]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical pharmacokinetic studies. This section outlines the typical experimental protocols employed in the assessment of this compound's pharmacokinetic profile.
Animal Models and Husbandry
-
Species: Male and female BALB/c nude mice (6 weeks old), Sprague-Dawley rats, and Beagle dogs are commonly used.
-
Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to dose administration.
Dosing and Administration
-
Formulation: this compound is often formulated as a suspension in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na) for oral administration.
-
Route of Administration: Oral gavage is the standard method for ensuring accurate dosing in rodents.
-
Dose Levels: Doses ranging from 10 mg/kg to 50 mg/kg have been reported in preclinical studies.[1][3]
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collection Sites: Common sites for blood collection in mice include the submandibular vein or retro-orbital sinus. In rats and dogs, the jugular or cephalic vein is typically used.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma samples is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Chromatography:
-
Column: A C18 reverse-phase column is commonly used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the parent ion to a specific product ion (e.g., m/z 450.2 → 260.2 for this compound).
-
Internal Standard: A stable isotope-labeled internal standard is often used to ensure accuracy and precision.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes involved, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the phosphorylation of key signaling proteins. The following diagram illustrates the ALK and c-MET signaling pathways and the points of inhibition by this compound.
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram outlines the logical flow of a typical preclinical pharmacokinetic study of this compound, from animal preparation to data analysis.
Conclusion
This technical guide provides a consolidated overview of the preclinical pharmacokinetic and bioavailability data for this compound in mice, rats, and dogs. The provided tables, experimental protocols, and diagrams offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these preclinical data is essential for the continued development and optimal clinical use of this compound and next-generation ALK/c-MET inhibitors. Further studies to fill the data gaps, particularly regarding the complete pharmacokinetic profiles in dogs and the bioavailability in all preclinical species, would be beneficial for a more complete understanding of this compound's disposition in these models.
References
The EML4-ALK Fusion Gene: A Lynchpin in Crizotinib Sensitivity and Resistance in Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The discovery of the EML4-ALK fusion oncogene has revolutionized the treatment landscape for a subset of non-small cell lung cancer (NSCLC) patients. This chromosomal rearrangement results in a constitutively active tyrosine kinase that drives tumor proliferation and survival. Crizotinib, a potent small-molecule inhibitor of ALK, has demonstrated remarkable efficacy in patients harboring this fusion, underscoring the principle of oncogene addiction. However, the emergence of resistance invariably limits the long-term clinical benefit of this compound. This technical guide provides a comprehensive overview of the EML4-ALK fusion gene's role in this compound sensitivity, detailing the underlying molecular mechanisms, clinical efficacy, and the evolution of resistance. Furthermore, it offers detailed experimental protocols for the detection of EML4-ALK and visualizations of the key signaling pathways, intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
The EML4-ALK Fusion Oncogene
The EML4-ALK fusion gene is the result of an inversion on the short arm of chromosome 2, which joins the 5' end of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the 3' end of the anaplastic lymphoma kinase (ALK) gene.[1] This fusion leads to the expression of a chimeric protein where the N-terminal portion of EML4 mediates ligand-independent dimerization, resulting in the constitutive activation of the ALK tyrosine kinase domain.[2][3] This aberrant, continuous signaling drives downstream pathways that promote cell proliferation and survival, making it a potent oncogenic driver in a subset of NSCLCs.[1][4]
Different breakpoints in the EML4 gene can lead to the formation of several EML4-ALK variants, with variants 1, 2, and 3a/b being the most common.[4][5] While all variants contain the crucial coiled-coil domain from EML4 and the complete ALK kinase domain, they may exhibit differential protein stability, which can influence their sensitivity to ALK inhibitors.[6]
This compound: Mechanism of Action and Clinical Efficacy
This compound is a multi-targeted receptor tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of ALK, thereby blocking its kinase activity.[7][8] This inhibition effectively abrogates the downstream signaling cascades that are perpetually active in EML4-ALK positive cancer cells, leading to a halt in cell growth and induction of apoptosis.[7] In addition to ALK, this compound also inhibits other receptor tyrosine kinases such as c-MET and ROS1.[7]
The clinical efficacy of this compound in EML4-ALK-positive NSCLC is well-documented. Initial phase I trials demonstrated a high objective response rate (ORR) and a significant progression-free survival (PFS) in this patient population.[4]
Quantitative Data on this compound Efficacy
| Clinical Trial/Study | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase I (PROFILE 1001) | ALK-positive NSCLC | Pre-treated | 60.8% | 9.7 months | Not Mature (74.8% at 12 months) | [5][9] |
| Phase III (PROFILE 1014) | ALK-positive NSCLC | First-line | 74% | 10.9 months | Not Reached | [10] |
| Chinese Multicenter Cohort | ALK-positive NSCLC | Mixed | - | 14.4 months | 53.4 months | [11] |
| Retrospective Analysis (Yoshida et al.) | ALK-positive NSCLC (by variant) | Pre-treated | V1: 74%, Other Variants: 63% | V1: 11.0 months, Other Variants: 4.2 months | - | [5] |
Signaling Pathways in EML4-ALK and this compound Action
The constitutive activation of the EML4-ALK fusion protein triggers several key downstream signaling pathways that are critical for tumor cell proliferation and survival. This compound sensitivity is directly linked to the dependence of the cancer cells on these ALK-driven pathways.
Key Downstream Signaling Pathways
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.
-
MAPK (RAS/RAF/MEK/ERK) Pathway: This cascade is crucial for cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.
The following diagram illustrates the signaling cascade initiated by the EML4-ALK fusion protein and the point of inhibition by this compound.
Caption: EML4-ALK signaling pathways and this compound's point of inhibition.
Mechanisms of this compound Resistance
Despite the initial impressive responses, most patients treated with this compound eventually develop resistance. The mechanisms of acquired resistance can be broadly categorized into two groups: on-target alterations affecting the ALK kinase domain and activation of bypass signaling pathways.
On-Target ALK Alterations
Secondary mutations within the ALK kinase domain are a common mechanism of resistance. These mutations can interfere with this compound binding or alter the conformation of the kinase domain.
-
Gatekeeper Mutation (L1196M): This mutation is analogous to the T790M mutation in EGFR and directly hinders the binding of this compound.[2][12]
-
Other ALK Mutations: A variety of other mutations such as G1269A, S1206Y, and G1202R have been identified in this compound-resistant tumors.[13]
-
ALK Gene Amplification: An increase in the copy number of the EML4-ALK fusion gene can lead to higher levels of the oncoprotein, thereby overcoming the inhibitory effect of this compound.[12]
Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for ALK signaling.
-
EGFR Activation: Upregulation of EGFR signaling can provide an alternative route for cell survival and proliferation.[12]
-
KIT Amplification: Amplification of the KIT oncogene has been observed in some this compound-resistant cases.[13]
-
Activation of other Receptor Tyrosine Kinases: Increased signaling through other kinases can also contribute to resistance.
The following diagram illustrates the mechanisms of acquired resistance to this compound.
Caption: Mechanisms of acquired resistance to this compound in EML4-ALK NSCLC.
IC50 Values for this compound and Second-Generation ALK Inhibitors
| Compound | EML4-ALK WT IC50 (nM) | EML4-ALK L1196M IC50 (nM) | EML4-ALK G1269A IC50 (nM) | Reference |
| This compound | 62 | >1000 | 231 | [14] |
| Ceritinib | 0.15 | 1.9 | - | [15] |
| Alectinib | 1.9 | 20.1 | - | [15] |
| Brigatinib | <4 | <4 | <4 | [15] |
| Lorlatinib | - | 80 | - | [15] |
Experimental Protocols for EML4-ALK Detection
Accurate and reliable detection of the EML4-ALK fusion gene is crucial for identifying patients who will benefit from this compound therapy. The three primary methods used in clinical practice are Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), and Reverse Transcription-Polymerase Chain Reaction (RT-PCR).
Fluorescence In Situ Hybridization (FISH)
FISH is considered the gold standard for detecting ALK gene rearrangements. It utilizes fluorescently labeled DNA probes that bind to specific regions of the ALK gene. A "break-apart" probe strategy is commonly employed.
Protocol Overview:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.[16]
-
Deparaffinization and Dehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Pretreatment: Slides are treated with a protease solution to digest proteins and allow probe access to the DNA.
-
Denaturation: The slide and the probe are denatured at a high temperature to separate the DNA strands.
-
Hybridization: The fluorescently labeled probes are applied to the tissue, and hybridization is carried out overnight in a humidified chamber.
-
Post-Hybridization Washes: Slides are washed to remove unbound probes.
-
Counterstaining: The nuclei are counterstained with DAPI.
-
Analysis: Slides are visualized using a fluorescence microscope. A positive result is indicated by the separation of the 5' (green) and 3' (red) signals or an isolated red signal. A minimum of 50-100 tumor cells are scored, and a sample is considered positive if >15% of cells show the rearrangement.[16]
Caption: Workflow for EML4-ALK detection by FISH.
Immunohistochemistry (IHC)
IHC detects the overexpression of the ALK protein, which is a consequence of the gene rearrangement. It is a more rapid and cost-effective method than FISH and is often used as a screening tool.
Protocol Overview:
-
Specimen Preparation: FFPE tissue sections (4 µm) are mounted on coated slides.[17]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[18]
-
Blocking: Endogenous peroxidase activity and non-specific antibody binding are blocked.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the ALK protein (e.g., D5F3 clone).[6]
-
Secondary Antibody and Detection System: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a polymer-based detection system.
-
Chromogen Application: A chromogen such as DAB is added, which produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: The nuclei are counterstained with hematoxylin.
-
Dehydration and Mounting: Slides are dehydrated, cleared, and mounted.
-
Analysis: The presence of strong, granular cytoplasmic staining in tumor cells indicates a positive result.
Caption: Workflow for EML4-ALK detection by IHC.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR detects the specific EML4-ALK fusion transcripts at the RNA level. This method is highly sensitive and can identify the specific variant of the fusion.
Protocol Overview:
-
RNA Extraction: Total RNA is extracted from FFPE tissue sections or other clinical samples.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using primers that are specific to the different EML4-ALK fusion variants. Multiplex PCR can be used to screen for multiple variants simultaneously.[3]
-
Detection: The PCR products are detected, typically by gel electrophoresis or real-time PCR.
-
Sequencing (optional): The identity of the PCR product can be confirmed by Sanger sequencing.
Caption: Workflow for EML4-ALK detection by RT-PCR.
Conclusion
The EML4-ALK fusion gene represents a paradigm of targeted therapy in NSCLC. The profound sensitivity of EML4-ALK positive tumors to this compound highlights the critical role of this oncogenic driver. However, the development of acquired resistance through on-target mutations and bypass pathway activation presents a significant clinical challenge. A thorough understanding of these resistance mechanisms is essential for the development of next-generation ALK inhibitors and combination therapeutic strategies. Furthermore, the accurate and efficient detection of EML4-ALK rearrangements through methods such as FISH, IHC, and RT-PCR is paramount for patient selection and the successful implementation of personalized medicine in this disease setting. This guide provides a foundational resource for researchers and drug developers working to further advance the treatment of EML4-ALK positive NSCLC.
References
- 1. Therapeutic strategies to overcome this compound resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genekor.com [genekor.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in ALK fusion variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOP FOR PROCEDURE OF ALK D5F3 IMMUNOHISTOCHEMISTRY STAINING OF TISSUE SECTIONS | Research SOP [researchsop.com]
- 7. The Impact of Clinical Factors, ALK Fusion Variants, and BIM Polymorphism on this compound-Treated Advanced EML4–ALK Rearranged Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Activity and safety of this compound in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Test Details - ALK FISH [knightdxlabs.ohsu.edu]
- 17. nichireibiosciences.com [nichireibiosciences.com]
- 18. Evaluation of immunohistochemistry using two different antibodies and procedures for primary lung adenocarcinoma harboring anaplastic lymphoma kinase rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Crizotinib: An ATP-Competitive Tyrosine Kinase Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib (marketed as Xalkori®) is a first-in-class, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] It functions as an ATP-competitive inhibitor, primarily targeting Anaplastic Lymphoma Kinase (ALK), ROS1 proto-oncogene 1 (ROS1), and Hepatocyte Growth Factor Receptor (MET).[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, clinical efficacy, pharmacokinetic profile, and the key experimental methodologies used in its preclinical and clinical evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effect by competitively binding to the adenosine triphosphate (ATP)-binding pocket within the catalytic domain of its target kinases.[2][4][5] In certain cancers, chromosomal rearrangements lead to the creation of fusion genes, such as EML4-ALK or CD74-ROS1, which result in constitutively active oncogenic proteins that drive tumor growth and survival.[2][6] By occupying the ATP-binding site, this compound blocks the phosphorylation of the kinase and its downstream signaling substrates, effectively abrogating the oncogenic signals that promote cell proliferation, survival, and migration.[3][6][7] This targeted inhibition has demonstrated significant clinical efficacy in patient populations whose tumors are dependent on these specific oncogenic drivers.[8]
Quantitative Data Summary
The activity of this compound has been quantified through various in vitro and in vivo studies, as well as extensive clinical trials. The following tables summarize key quantitative data.
Table 1: this compound In Vitro Inhibitory Potency
| Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| ALK Kinase | Biochemical | IC50 | 20 | [9] |
| MET Kinase | Biochemical | IC50 | 8 | [9] |
| NPM-ALK (Karpas299) | Cell-based (Phosphorylation) | IC50 | 24 | [5][9] |
| c-MET | Cell-based (Phosphorylation) | IC50 | 11 | [9] |
| ALK-positive ALCL cells | Cell-based (Proliferation) | IC50 | ~30 | [5][9] |
| H3122 (EML4-ALK) | Cell-based (Proliferation) | IC50 | ~150 | [10] |
| HCC78 (SLC34A2-ROS1) | Cell-based (Proliferation) | IC50 | ~100 | [10] |
| H1993 (MET amp) | Cell-based (Proliferation) | IC50 | ~20 | [10] |
| H3122 (EML4-ALK) | In vivo (Tumor Phosphorylation) | EC50 | 255 ng/mL | [11] |
Table 2: Clinical Efficacy in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial | Treatment Line | Metric | This compound | Chemotherapy | Reference |
| PROFILE 1014 | First-Line | Median PFS | 10.9 months | 7.0 months | [12] |
| ORR | 74% | 45% | [12] | ||
| PROFILE 1007 | Second-Line | Median PFS | 7.7 months | 3.0 months | [12][13] |
| ORR | 65% | 20% | [12] | ||
| PROFILE 1001 | Pre-treated | ORR | 61% | N/A | [8][13] |
| Median PFS | 9.7 months | N/A | [8][14] |
PFS: Progression-Free Survival; ORR: Objective Response Rate
Table 3: Clinical Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial / Study | Metric | Value | Reference |
| PROFILE 1001 (Expansion) | ORR | 72% | [15][16][17] |
| Median PFS | 19.3 months | [17] | |
| Median Duration of Response | 24.7 months | [17] | |
| Median Overall Survival | 51.4 months | [17] | |
| East Asia Phase II | ORR | 72% | [17] |
| Median PFS | 15.9 months | [17] |
Table 4: Key Pharmacokinetic Parameters (250 mg Twice Daily)
| Parameter | Value | Reference |
| Apparent Terminal Half-Life | 42 hours | [18][19] |
| Time to Steady State | ~15 days | [3][19] |
| Apparent Clearance (CL/F) at Steady State | 60 L/h | [3] |
| Metabolism | Cytochrome P450 3A4/5 | [3][9][19] |
| Primary Excretion Route | Feces (63%) | [3][19] |
| Plasma Protein Binding | 91% | [19] |
Key Signaling Pathways
This compound primarily inhibits the ALK, ROS1, and MET receptor tyrosine kinases, which, when constitutively activated, drive downstream signaling cascades critical for cancer cell function. These pathways include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT cascades.
Mechanisms of Acquired Resistance
Despite initial efficacy, most tumors eventually develop resistance to this compound. The primary mechanisms are categorized as either on-target alterations within the kinase domain or the activation of alternative "bypass" signaling pathways.
-
On-Target Resistance: Secondary mutations in the kinase domain of ALK or ROS1 can sterically hinder this compound binding. Notable examples include the L1196M "gatekeeper" mutation in ALK and the G2032R mutation in ROS1.[20][21] Amplification of the ALK fusion gene, leading to overexpression of the target protein, is another common on-target mechanism.[20]
-
Bypass Track Activation: Tumor cells can develop resistance by upregulating other signaling pathways to circumvent the ALK/ROS1/MET blockade. This includes the activation of EGFR, KRAS, or KIT signaling, which can reactivate downstream pathways like PI3K/AKT and MAPK/ERK independently of the original driver kinase.[21]
Experimental Protocols
The characterization of this compound relies on a suite of standardized in vitro and in vivo assays. The following sections detail the general methodologies for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound against a purified recombinant kinase (e.g., ALK, MET).
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the recombinant target kinase, a specific peptide substrate, and a buffer solution containing MgCl2.
-
Inhibitor Addition: Add this compound across a range of concentrations (e.g., 10-fold serial dilutions from 10 µM to 0.1 nM) to the reaction wells. Include a DMSO vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) to a final concentration near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Quantification: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate. Wash away unincorporated ATP. Measure the remaining radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability / Proliferation Assay
Objective: To measure the effect of this compound on the growth and viability of cancer cell lines (e.g., ALK-positive H3122 NSCLC cells).
Methodology:
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[22]
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.[22] Ensure a vehicle control (DMSO) is included.
-
Incubation: Incubate the cells for a specified duration, typically 72 hours, to allow for effects on proliferation.[12][20]
-
Viability Measurement:
-
Luminescence-Based (e.g., CellTiter-Glo®): Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).[20]
-
Colorimetric-Based (e.g., MTT, CCK-8): Add the reagent, which is converted by mitochondrial dehydrogenases in living cells into a colored formazan product.[22]
-
-
Data Acquisition: Read the plate using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability against the log of this compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[12][22]
Western Blotting for Target Phosphorylation
Objective: To confirm that this compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within intact cells.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., H3122) to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 500 nM) for a defined time (e.g., 2-12 hours).[5][10]
-
Cell Lysis: Place plates on ice, wash cells with cold PBS, and add lysis buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]
-
Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins should decrease with increasing this compound concentration.[10]
Preclinical Evaluation Workflow
The preclinical assessment of a tyrosine kinase inhibitor like this compound follows a structured, multi-stage process to establish target engagement, cellular activity, and in vivo efficacy before advancing to clinical trials.
Conclusion
This compound represents a landmark achievement in precision oncology, validating the therapeutic strategy of targeting specific oncogenic driver mutations. As an ATP-competitive inhibitor of ALK, ROS1, and MET, it has profoundly improved outcomes for select patient populations with non-small cell lung cancer.[8][24] The technical framework outlined in this guide—from biochemical assays to clinical trial designs—provides a foundational understanding of the rigorous evaluation process for targeted therapies. While acquired resistance remains a significant clinical challenge, ongoing research into second- and third-generation inhibitors and combination strategies continues to build upon the success of foundational molecules like this compound.[20]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound.biz [this compound.biz]
- 4. This compound in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Repurposing of the ALK Inhibitor this compound for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Interaction between this compound and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activity and safety of this compound in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. knowledge.lonza.com [knowledge.lonza.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic strategies to overcome this compound resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jove.com [jove.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Preclinical Evidence for the Antitumor Activity of Crizotinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical evidence supporting the antitumor activity of Crizotinib, a pivotal multi-targeted tyrosine kinase inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate this evidence. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the preclinical findings that paved the way for this compound's clinical development.
Introduction: this compound as a Multi-Targeted Tyrosine Kinase Inhibitor
This compound is an orally bioavailable, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (MET), and ROS1.[1][2][3] The formation of oncogenic fusion proteins involving ALK or ROS1, or the amplification and overexpression of MET, leads to dysregulated kinase activity, promoting cell proliferation and survival in various cancers.[1] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of these RTKs and blocking downstream signaling pathways crucial for tumor growth and progression.[3] Preclinical studies have been instrumental in demonstrating the potent and selective antitumor activity of this compound in cancers harboring these specific genetic alterations.
In Vitro Antitumor Activity
The in vitro efficacy of this compound has been extensively evaluated across a range of cancer cell lines, demonstrating potent inhibition of cell viability and proliferation in models with ALK rearrangements, MET amplification, or ROS1 fusions.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Target Alteration | IC50 (nM) | Reference(s) |
| H3122 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK | ~30 | [4] |
| H2228 | Non-Small Cell Lung Cancer (NSCLC) | EML4-ALK | 311.26 | [5] |
| Karpas-299 | Anaplastic Large Cell Lymphoma (ALCL) | NPM-ALK | 24 | [4] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | NPM-ALK | 24 | [4] |
| SH-SY5Y | Neuroblastoma | ALK (F1174L) | - | [6] |
| LAN-5 | Neuroblastoma | ALK (WT) | - | [6] |
| Cell Line | Cancer Type | Target Alteration | IC50 (nM) | Reference(s) |
| MKN-45 | Gastric Cancer | MET Amplification | <200 | [7] |
| HSC-58 | Gastric Cancer | MET Amplification | <200 | [7] |
| 58As1 | Gastric Cancer | MET Amplification | <200 | [7] |
| 58As9 | Gastric Cancer | MET Amplification | <200 | [7] |
| SNU-5 | Gastric Cancer | MET Amplification | <200 | [7] |
| Hs746T | Gastric Cancer | MET Amplification | <200 | [7] |
| GTL-16 | Gastric Carcinoma | MET Amplification | 9.7 (cell growth), 8.4 (apoptosis) | [8] |
| NCI-H441 | Lung Carcinoma | MET (HGF-stimulated) | 11 (migration), 6.1 (invasion) | [8] |
| Cell Line | Cancer Type | Target Alteration | IC50 (nM) | Reference(s) |
| HCC78 | Non-Small Cell Lung Cancer (NSCLC) | SLC34A2-ROS1 | ~60 (apoptosis) | [9] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.
-
MTT Addition: After incubation, MTT reagent (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT cell viability assay.
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been confirmed in various preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice.
Data Presentation: Tumor Growth Inhibition in Xenograft Models
The following table summarizes the in vivo antitumor activity of this compound in different xenograft models.
| Cell Line | Cancer Type | Mouse Strain | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference(s) |
| PANC-1 | Pancreatic Cancer | BALB/c nude | 50 mg/kg, p.o., 6 days/week | 33 days | Significant suppression of tumor volume | [10] |
| H3122 | NSCLC (ALK+) | Athymic nu/nu | - | - | EC50 for tumor growth inhibition: 255 ng/ml | [11] |
| Karpas-299 | ALCL (ALK+) | SCID/beige | - | - | EC50 for tumor growth inhibition: 875 ng/ml | [11] |
| GTL-16 | Gastric Carcinoma (MET amp) | - | - | - | Marked antitumor effect | [12] |
Experimental Protocols
Protocol:
-
Animal Models: Immunodeficient mice, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, are commonly used to prevent rejection of human tumor cells.
-
Cell Preparation and Implantation: Human cancer cells are harvested during their logarithmic growth phase and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation. A specific number of cells (e.g., 5 x 10^6) is then subcutaneously injected into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[10]
-
Drug Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally via gavage at a specified dose and schedule.[10] The control group receives the vehicle used to dissolve this compound.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The antitumor efficacy is assessed by comparing the tumor growth in the this compound-treated group to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or Western blotting.
Caption: Workflow for in vivo xenograft studies.
Mechanism of Action: Inhibition of Downstream Signaling
This compound exerts its antitumor effects by inhibiting the phosphorylation of its target kinases (ALK, MET, and ROS1) and consequently blocking their downstream signaling pathways. Key pathways affected include the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.
Experimental Protocol: Western Blotting
Western blotting is used to detect the levels of specific proteins, including the phosphorylated (activated) forms of kinases and their downstream effectors.
Protocol:
-
Cell Lysis: Cancer cells, either from in vitro cultures or from excised xenograft tumors, are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: An equal amount of protein from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride [PVDF] or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin [BSA] in Tris-buffered saline with Tween 20 [TBST]) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins of interest (e.g., phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-AKT, total AKT, phospho-ERK, and total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands corresponding to the phosphorylated proteins is compared between this compound-treated and control samples to assess the inhibitory effect of the drug. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across all lanes.
Caption: this compound's mechanism of action on key signaling pathways.
Conclusion
The initial preclinical data for this compound provided compelling evidence of its potent and selective antitumor activity in cancer models characterized by ALK rearrangements, MET amplification, or ROS1 fusions. In vitro studies demonstrated significant inhibition of cancer cell proliferation at nanomolar concentrations, while in vivo xenograft models confirmed robust tumor growth inhibition. Mechanistic studies elucidated this compound's mode of action through the blockade of key oncogenic signaling pathways. These comprehensive preclinical findings established a strong scientific rationale for the clinical investigation of this compound, ultimately leading to its approval as a targeted therapy for specific patient populations and marking a significant advancement in personalized cancer medicine.
References
- 1. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ALK | Tocris Bioscience [tocris.com]
- 6. This compound, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Spectrum of Mechanisms of Resistance to this compound and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (PF-02341066) reverses multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Crizotinib's Impact on Downstream STAT3 and PI3K Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib, a potent small-molecule tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic agent in the management of various cancers, most notably in non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements.[1] Its mechanism of action extends beyond ALK, encompassing the inhibition of other receptor tyrosine kinases such as c-MET and ROS1.[1] This inhibition disrupts the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. This technical guide provides a comprehensive analysis of this compound's effects on two pivotal downstream signaling pathways: the Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
The constitutive activation of the STAT3 and PI3K/Akt pathways is a common feature in many malignancies, contributing to uncontrolled cell growth and resistance to apoptosis. This compound's ability to modulate these pathways underscores its therapeutic efficacy. This document will delve into the quantitative effects of this compound on key components of these pathways, provide detailed experimental protocols for assessing these effects, and visualize the intricate molecular interactions through signaling pathway diagrams.
This compound's Mechanism of Action on Downstream Signaling
This compound exerts its effects by binding to the ATP-binding pocket of its target kinases, thereby preventing their phosphorylation and subsequent activation.[1] This action directly impacts the downstream signaling molecules that rely on these kinases for their activation.
STAT3 Pathway: The JAK/STAT pathway is a primary signaling route for many cytokines and growth factors. Upon receptor activation, Janus kinases (JAKs) phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression involved in cell survival and proliferation. This compound has been shown to significantly inhibit the phosphorylation of STAT3, a key oncogenic driver in many cancers.[2][3]
PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Receptor tyrosine kinases activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. This compound has been demonstrated to downregulate the phosphorylation of Akt, indicating its inhibitory effect on the PI3K pathway.[4]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on cell viability and the phosphorylation of key signaling proteins in the STAT3 and PI3K/Akt pathways across various cancer cell lines.
Table 1: IC50 Values of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 Value | Reference |
| H2228 | Non-Small Cell Lung Cancer | 311.26 nmol/L | [5] |
| AsPC-1 | Pancreatic Cancer | ~5 µM | [6] |
| PANC-1 | Pancreatic Cancer | ~5 µM | [6] |
| MIA PaCa-2 | Pancreatic Cancer | ~5 µM | [6] |
| T24 | Bladder Cancer | 11.24 µM | [7] |
| T24R2 | Bladder Cancer (Cisplatin-resistant) | 5.75 µM | [7] |
| Karpas299 | Anaplastic Large Cell Lymphoma | 24 nmol/L (for NPM-ALK phosphorylation) | [8] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 24 nmol/L (for NPM-ALK phosphorylation) | [8] |
Table 2: Dose-Dependent Inhibition of STAT3 and Akt Phosphorylation by this compound
| Cell Line | Protein | This compound Concentration | Inhibition of Phosphorylation | Reference |
| H2228 | JAK/STAT | 300 nmol/L | Significant downregulation | [9] |
| PANC-1 | p-STAT3 | 5 µM | Marked inhibition | [6] |
| PANC-1 | p-Akt | 5 µM | Slight inhibition | [6] |
| T24 & T24R2 | p-Akt | 20 µM | Significant decrease | [7] |
| Karpas299 | p-STAT3 | Wide range | Inhibition observed | [8] |
| Karpas299 | p-Akt | High concentration | Inhibition observed | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are generalized protocols for key experiments used to assess the effect of this compound on the STAT3 and PI3K/Akt signaling pathways.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Drug Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[9]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Addition:
-
For MTT assay: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]
-
For MTS assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): After incubation with MTT, carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Phosphorylated Proteins
Objective: To detect and quantify the levels of phosphorylated and total STAT3 and Akt in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for p-STAT3, STAT3, p-Akt, Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and then re-probed with a different primary antibody.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control to determine the relative changes in phosphorylation.
In Vitro PI3K Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of PI3K.
Materials:
-
Recombinant PI3K enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the kinase assay buffer. Prepare the PI3K enzyme and substrate/ATP solutions in the assay buffer.
-
Assay Setup: In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Enzyme Addition: Add the PI3K enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Signal Measurement: Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ADP produced and thus to the PI3K activity.
-
Data Analysis: Calculate the percentage of PI3K inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[3]
Conclusion
This compound effectively inhibits the STAT3 and PI3K/Akt signaling pathways, which are critical for the survival and proliferation of various cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the molecular mechanisms of this compound and its therapeutic potential. The visualization of these pathways and workflows further aids in understanding the complex interplay of these signaling networks and the points of intervention by this compound. Further research focusing on a broader range of cancer types and the development of resistance mechanisms will continue to refine our understanding and optimize the clinical application of this important targeted therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 3. promega.de [promega.de]
- 4. This compound for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3-targeted treatment with silibinin overcomes the acquired resistance to this compound in ALK-rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Crizotinib Binding to the ALK Kinase Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib, a potent small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). Understanding the precise molecular interactions between this compound and the ALK kinase domain is paramount for comprehending its mechanism of action, predicting potential resistance mutations, and guiding the development of next-generation ALK inhibitors. This technical guide provides a comprehensive overview of the structural basis for this compound's binding to the ALK kinase domain, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction: The Anaplastic Lymphoma Kinase (ALK) and this compound
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In certain cancers, particularly a subset of NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly echinoderm microtubule-associated protein-like 4 (EML4).[1][2] This results in the expression of a constitutively active EML4-ALK fusion protein, which drives uncontrolled cell proliferation and survival through downstream signaling pathways.[1][3]
This compound is a multi-targeted tyrosine kinase inhibitor that functions as an ATP-competitive inhibitor of ALK.[2][4] By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its catalytic activity, thereby inhibiting the phosphorylation of downstream signaling molecules and halting the growth of ALK-dependent cancer cells.[1][5]
Structural Insights into the this compound-ALK Interaction
The co-crystal structure of this compound bound to the wild-type ALK kinase domain (PDB ID: 2XP2) provides a detailed atomic-level view of their interaction.[6][7] this compound binds within the ATP-binding pocket, a deep cleft located between the N- and C-lobes of the kinase domain.[8][9] The binding is characterized by a network of hydrogen bonds and hydrophobic interactions.
Key Interactions:
-
Hydrogen Bonds: The aminopyridine core of this compound forms two crucial hydrogen bonds with the hinge region of the ALK kinase domain. Specifically, the exocyclic amine of this compound donates a hydrogen bond to the backbone carbonyl of Cys1198, and the pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met1199.[6]
-
Hydrophobic Interactions: The 2,6-dichloro-3-fluorophenyl group of this compound is situated in a deep hydrophobic pocket, making extensive van der Waals contacts with surrounding residues, including Leu1122, Val1130, and Ala1148. The piperidine ring of this compound extends towards the solvent-exposed region and interacts with residues such as Gly1123 and Gly1124.
The gatekeeper residue, Leu1196, is a critical determinant of this compound sensitivity.[6] Its appropriately sized side chain allows for the favorable binding of this compound. Mutations at this position can lead to steric hindrance and reduced inhibitor efficacy.
Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound against wild-type and various mutant forms of ALK has been quantified using in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.
| ALK Variant | This compound IC50 (nM) - Cell-based | This compound IC50 (nM) - Kinase Assay | Reference(s) |
| Wild-type EML4-ALK | 20 | 8.0 | [10] |
| L1196M | >1000 | - | [11] |
| G1202R | 560 | - | [12] |
| C1156Y | - | - | [12] |
| R1275Q | - | - | [13] |
| F1174L | - | - | [13] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
X-ray Crystallography of the ALK-Crizotinib Complex
This protocol outlines the general steps for determining the co-crystal structure of a protein-ligand complex, such as ALK with this compound.
1. Protein Expression and Purification:
- The gene encoding the human ALK kinase domain (residues 1092-1364) is cloned into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
- The construct is transformed into a suitable expression host, such as E. coli BL21(DE3).
- Protein expression is induced (e.g., with IPTG) and the cells are harvested.
- The cells are lysed, and the protein is purified using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography. Protein purity should be >95% as assessed by SDS-PAGE.[14]
2. Co-crystallization:
- The purified ALK kinase domain is concentrated to 10-20 mg/mL.[15]
- This compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 50-100 mM).[15][16]
- The ALK protein is incubated with a 5-10 fold molar excess of this compound for several hours to ensure complex formation.[15]
- Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop).[17][18] A droplet containing the protein-ligand complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts) and allowed to equilibrate.[17]
- Crystallization conditions are optimized by varying the concentrations of protein, ligand, precipitant, and pH.
3. Data Collection and Structure Determination:
- Suitable crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.[19]
- X-ray diffraction data are collected at a synchrotron source.[17]
- The diffraction data are processed (indexed, integrated, and scaled) using software such as HKL-2000.
- The structure is solved by molecular replacement using a known kinase domain structure as a search model.
- The model is refined, and the ligand (this compound) is built into the electron density map. The final structure is validated for its geometric quality.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of ALK and determine the IC50 value of this compound.[20]
1. Reagent Preparation:
- Prepare a 1X kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
- Prepare a stock solution of the ALK kinase domain in the reaction buffer.
- Prepare a stock solution of a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP in the reaction buffer.
- Prepare a serial dilution of this compound in the reaction buffer containing a constant percentage of DMSO.
2. Kinase Reaction:
- In a 384-well plate, add the this compound dilutions.
- Add the ALK kinase to each well.
- Initiate the reaction by adding the substrate/ATP mixture.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[21]
3. ADP Detection:
- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[22] Incubate for 40 minutes at room temperature.[23]
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[22] Incubate for 30-60 minutes at room temperature.[23]
- Measure the luminescence using a plate reader.
4. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
- Plot the kinase activity against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Processes
EML4-ALK Signaling Pathway
Caption: The EML4-ALK fusion protein activates multiple downstream signaling pathways.
Experimental Workflow for Co-crystal Structure Determination
Caption: Workflow for determining the co-crystal structure of ALK and this compound.
Mechanism of this compound Action
Caption: this compound competitively inhibits ATP binding to the ALK kinase domain.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Resistance to this compound in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | ALK | Tocris Bioscience [tocris.com]
- 11. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 15. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 16. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Protein Expression, Crystallization, and X-Ray Diffraction [jove.com]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. carnabio.com [carnabio.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Crizotinib in NSCLC Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Crizotinib, a potent inhibitor of ALK, MET, and ROS1 receptor tyrosine kinases, in non-small cell lung cancer (NSCLC) cell culture models. This document outlines detailed protocols for assessing the biological effects of this compound, including its impact on cell viability, apoptosis, and key signaling pathways.
Introduction
This compound is a targeted therapy primarily used for the treatment of NSCLC harboring specific genetic alterations, most notably rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene.[1] In ALK-positive NSCLC, a fusion gene (commonly EML4-ALK) leads to the constitutive activation of the ALK tyrosine kinase, driving uncontrolled cell proliferation and survival.[1] this compound functions as an ATP-competitive inhibitor, blocking the kinase activity of ALK and subsequently inhibiting downstream signaling pathways crucial for tumor growth.[1] Additionally, this compound is a potent inhibitor of the c-MET and ROS1 receptor tyrosine kinases, which can also be oncogenic drivers in NSCLC.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK, MET, and ROS1 kinases, thereby preventing their phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways, which are critical for cell proliferation, survival, and migration.[2][3]
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various NSCLC cell lines and the observed apoptosis rates upon treatment.
Table 1: this compound IC50 Values in NSCLC Cell Lines
| Cell Line | Genotype | IC50 (nM) | Reference |
| H3122 | EML4-ALK | 20.01 | [4] |
| H2228 | EML4-ALK | 311.26 | [2] |
| NCI-H460 | KRAS mutant | 14,290 | [5] |
| H1975 | EGFR T790M | 16,540 | [5] |
| A549 | KRAS mutant | 11,250 | [5] |
| GTL-16 | c-MET amplified | 9.7 | [6] |
| NCI-H441 | - | 11 | [6] |
| NCI-H69 | c-MET variant | 13 | [6] |
| HOP92 | c-MET variant | 16 | [6] |
Table 2: Apoptosis Induction by this compound in NSCLC Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |
| H2228 | 300 nM | 1 day | ~15% | [2] |
| H2228 | 300 nM | 2 days | ~25% | [2] |
| H2228 | 300 nM | 3 days | ~35% | [2] |
| NCI-H460 | 10 µM | 24 hours | ~15% | [1] |
| NCI-H460 | 20 µM | 24 hours | ~25% | [1] |
| NCI-H460 | 30 µM | 24 hours | ~35% | [1] |
| H1975 | 10 µM | 24 hours | ~10% | [1] |
| H1975 | 20 µM | 24 hours | ~20% | [1] |
| H1975 | 30 µM | 24 hours | ~30% | [1] |
| A549 | 10 µM | 24 hours | ~12% | [1] |
| A549 | 20 µM | 24 hours | ~22% | [1] |
| A549 | 30 µM | 24 hours | ~32% | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on NSCLC cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H3122, H2228, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test is 0.01 to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in NSCLC cells treated with this compound using flow cytometry.
Materials:
-
NSCLC cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of key proteins in the ALK, MET, and downstream signaling pathways following this compound treatment.
Materials:
-
NSCLC cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the fold change in protein phosphorylation relative to the vehicle control.
-
Conclusion
These protocols provide a robust framework for investigating the cellular and molecular effects of this compound in NSCLC cell culture models. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action of this compound and to explore potential resistance mechanisms. Adherence to these detailed procedures will facilitate the generation of high-quality data for basic research and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dramatic response to this compound through MET phosphorylation inhibition in rare TFG-MET fusion advanced squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for Establishing Crizotinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing crizotinib-resistant cancer cell lines, a critical tool for studying drug resistance mechanisms and developing novel therapeutic strategies. The protocols outlined below are primarily focused on non-small cell lung cancer (NSCLC) cell lines with anaplastic lymphoma kinase (ALK) rearrangements, a common clinical scenario for this compound treatment.
Introduction
This compound is a potent tyrosine kinase inhibitor (TKI) targeting ALK, ROS1, and MET, and has shown significant clinical efficacy in patients with ALK-rearranged NSCLC.[1][2][3] However, the majority of patients eventually develop acquired resistance, limiting the long-term benefit of the therapy.[4][5][6] Understanding the molecular mechanisms underlying this resistance is paramount for the development of next-generation inhibitors and combination therapies. The establishment of this compound-resistant cell lines in vitro is a fundamental first step in this area of research.
These models allow for the detailed investigation of genetic and non-genetic alterations that drive resistance, including secondary mutations in the ALK kinase domain, amplification of the ALK gene, and the activation of bypass signaling pathways.[4][7][8][9]
Data Presentation: this compound Sensitivity in Parental and Resistant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in sensitive (parental) and experimentally derived resistant NSCLC cell lines. This data illustrates the significant shift in drug sensitivity following the development of resistance.
| Cell Line | Cancer Type | ALK Status | Parental IC50 (nM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| H3122 | NSCLC | EML4-ALK v1 | ~28 | > 1 | > 35 | [4][6] |
| H2228 | NSCLC | EML4-ALK v3 | ~150 | > 1 | > 6 | [10] |
Note: IC50 values can vary between studies depending on the specific assay conditions (e.g., duration of drug exposure, cell seeding density). The data presented here is an approximation based on published findings.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines by Long-Term Continuous Exposure
This is the most common method for generating drug-resistant cancer cell lines and mimics the continuous drug pressure experienced by tumors in patients.[11][12]
Materials:
-
Parental ALK-positive NSCLC cell line (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PF-02341066)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[13]
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).
-
Maintain the cells in this drug-containing medium, passaging them as they reach 70-80% confluency.
-
-
Gradual dose escalation:
-
Once the cells have adapted and are growing at a normal rate in the presence of the initial this compound concentration, gradually increase the drug concentration.
-
The dose can be increased by a factor of 1.5 to 2-fold at each step.
-
This process of adaptation and dose escalation can take several months (typically 6-12 months).[12]
-
-
Establishment of a resistant population:
-
Continue the dose escalation until the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM).[4]
-
At this point, a polyclonal resistant population has been established.
-
-
Isolation of clonal cell lines (Optional but recommended):
-
Characterization of resistant clones:
-
Confirm the degree of resistance by re-evaluating the IC50 of the resistant clones and comparing it to the parental line.
-
Maintain the resistant cell lines in medium containing a maintenance concentration of this compound (e.g., 1 µM) to ensure the stability of the resistant phenotype.
-
Protocol 2: Establishment of this compound-Resistant Cell Lines by Pulse Exposure
This method involves treating cells with a high concentration of the drug for a short period, followed by a recovery phase in drug-free medium. This can select for cells with pre-existing resistance mechanisms.[13]
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the IC50 of the parental cell line as described in Protocol 1.
-
Pulse treatment:
-
Treat the parental cells with a high concentration of this compound (e.g., 5-10 times the IC50) for a short duration (e.g., 24-48 hours).[15]
-
This will induce significant cell death.
-
-
Recovery phase:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
Allow the surviving cells to recover and repopulate the culture vessel.
-
-
Repeat pulse-recovery cycles:
-
Once the cells have reached 70-80% confluency, repeat the pulse treatment and recovery cycle.
-
Multiple cycles (e.g., 6 or more) may be necessary to enrich for a resistant population.[13]
-
-
Characterization of the resistant population:
-
After several cycles, assess the IC50 of the cell population to determine if resistance has developed.
-
If a significant increase in IC50 is observed, a resistant population has been established.
-
Clonal isolation can be performed as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies to overcome this compound resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of resistance to this compound in patients with ALK gene rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming this compound resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. knowledge.lonza.com [knowledge.lonza.com]
- 15. researchgate.net [researchgate.net]
Crizotinib Administration Protocol for In Vivo Mouse Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Crizotinib is a potent, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] It is an approved therapeutic agent for the treatment of ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC).[3] Preclinical in vivo studies using mouse xenograft models are crucial for evaluating the efficacy of this compound and understanding its mechanism of action. This document provides a detailed protocol for the administration of this compound in such studies, including drug preparation, administration routes, and monitoring, based on established methodologies.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo mouse xenograft studies involving this compound administration.
Table 1: this compound Dosage and Efficacy in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| H3122 | NSCLC (ALK-positive) | Athymic nu/nu | 25, 50, 100, 200 mg/kg | Oral Gavage | Once daily for 17 days | Statistically significant | [4] |
| Karpas299 | Anaplastic Large Cell Lymphoma (ALK-positive) | SCID/beige | 100 mg/kg | Oral Gavage | Once daily | Complete tumor regression | [2] |
| PANC-1 | Pancreatic Cancer | Athymic BALB/c nude | 50 mg/kg | Oral Gavage | 6 times a week for 33 days | Significantly suppressed | [5][6] |
| NCI-H460 | NSCLC | Nude mice | 7.5 or 15 mg/kg | Intraperitoneal | Daily for 10 days | Significant reduction in tumor volume and weight | [7] |
| Suit-2 | Pancreatic Cancer | Nude mice | 50 mg/kg | Oral Gavage | Daily for 3 weeks | Reduced tumor burden and ascites | [8][9] |
Table 2: Pharmacokinetic Parameters of this compound in Mouse Models
| Xenograft Model | Parameter | Value | Reference |
| H3122 (NSCLC) | EC50 for ALK Inhibition | 233 ng/mL | [1] |
| H3122 (NSCLC) | EC50 for Tumor Growth Inhibition | 255 ng/mL | [1] |
| Karpas299 (ALCL) | EC50 for ALK Inhibition | 666 ng/mL | [1] |
| Karpas299 (ALCL) | EC50 for Tumor Growth Inhibition | 875 ng/mL | [1] |
Experimental Protocols
This compound Formulation and Preparation
a. Vehicle Selection: A common vehicle for oral administration of this compound is a suspension in 0.5% carboxymethyl cellulose sodium (CMC-Na) in water.[10] Another option is a suspension in sterile saline with 0.5% methylcellulose.[8] For intraperitoneal injections, this compound can be dissolved in a suitable solvent like DMSO and then diluted in sterile saline or phosphate-buffered saline (PBS), ensuring the final DMSO concentration is minimal to avoid toxicity.
b. Preparation of this compound Suspension for Oral Gavage (Example):
-
Materials: this compound powder, 0.5% (w/v) carboxymethyl cellulose sodium (CMC-Na) in sterile water, sterile tubes, vortex mixer, sonicator.
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of 0.5% CMC-Na solution to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Prepare the suspension fresh daily before administration.
-
Mouse Xenograft Model Establishment
-
Cell Culture: Culture the desired cancer cell line (e.g., ALK-positive H3122 or ROS1-positive HCC78) under standard conditions.
-
Animal Strain: Use immunocompromised mice, such as athymic nude mice or SCID mice, to prevent rejection of human tumor cells.[8]
-
Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
This compound Administration
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[5][7]
-
Administration Routes:
-
Oral Gavage: Administer the prepared this compound suspension directly into the stomach of the mouse using a gavage needle. The volume is typically 100-200 µL per mouse.[5][10]
-
Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity of the mouse using a sterile needle and syringe.[7]
-
-
Dosing Schedule: Administer this compound according to the predetermined schedule (e.g., once daily, twice daily). The control group should receive the vehicle alone.
Efficacy Evaluation and Monitoring
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.[5][6]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting to assess target inhibition).
Visualizations
References
- 1. Pharmacokinetic/pharmacodynamic modeling of this compound for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound, a MET inhibitor, prevents peritoneal dissemination in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in Mouse Tissues by LC-MS/MS and Its Application to a Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Measuring Crizotinib Inhibition of ALK Phosphorylation
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain and nervous system.[1][2] In several types of cancer, chromosomal rearrangements can lead to the creation of fusion proteins involving ALK, such as NPM-ALK in anaplastic large-cell lymphoma and EML4-ALK in non-small cell lung cancer (NSCLC).[1][2][3] These fusion proteins result in a constitutively active ALK kinase domain, which drives oncogenic signaling pathways promoting cell proliferation and survival.[2][4] Crizotinib (PF-02341066) is a potent, ATP-competitive small-molecule inhibitor of ALK, as well as c-Met and ROS1 receptor tyrosine kinases.[5][6][7] It effectively inhibits ALK autophosphorylation, leading to cell cycle arrest and apoptosis in cancer cells harboring ALK fusions.[6][7][8]
This document provides detailed protocols for common cell-based assays used to quantify the inhibitory effect of this compound on ALK phosphorylation, a critical step in preclinical drug evaluation. The primary methods covered are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and In-Cell Western™ Assays.
ALK Signaling Pathway
Oncogenic ALK fusion proteins dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades. These pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK (ERK1/2) pathways, are essential for tumor cell growth and survival.[2][9]
Caption: ALK fusion protein signaling pathways.
Mechanism of this compound Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of the ALK protein, preventing ATP from binding and thereby blocking the autophosphorylation required for kinase activation. This inhibition effectively shuts down the downstream signaling pathways that drive tumor growth.
Caption: this compound mechanism of action.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various ALK-positive cancer cell lines.
| Cell Line | Cancer Type | ALK Variant | Assay Type | This compound IC50 (nM) | Reference |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Phosphorylation Assay | 24 | [5][8] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | Phosphorylation Assay | 24 | [5] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Proliferation Assay | 30 - 54.1 | [8][10] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | Proliferation Assay | 53.4 | [10] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Proliferation Assay | 96 | [11] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Proliferation Assay | Resistant (>1000) | [12] |
Note: IC50 values can vary based on the specific assay conditions, such as incubation time and the endpoint measured (e.g., direct phosphorylation vs. cell viability).
Experimental Protocols
Western Blotting for Phospho-ALK
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol allows for the visualization of both total ALK and phosphorylated ALK (p-ALK), providing a direct measure of this compound's inhibitory effect.
Caption: Western blot experimental workflow.
A. Materials
-
ALK-positive cells (e.g., Karpas-299, H3122)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
This compound (PF-02341066)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)[13]
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% w/v BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ALK (e.g., Tyr1604), Mouse anti-total ALK
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
B. Protocol
-
Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and allow them to adhere or reach desired density. Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-6 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[13] Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[13] For phospho-proteins, 5% BSA in TBST is often preferred over milk to reduce background.[14]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-p-ALK and anti-total ALK, diluted in blocking buffer) overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare the ECL substrate and apply it to the membrane. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-ALK to total ALK for each this compound concentration to determine the extent of inhibition.
Phospho-ALK Sandwich ELISA
ELISA provides a quantitative, high-throughput method to measure ALK phosphorylation. In a sandwich ELISA, a capture antibody binds total ALK, and a detection antibody specific for the phosphorylated form is used for quantification.
A. Materials
-
ELISA kit for Phospho-ALK (e.g., PathScan® Phospho-ALK (Tyr1604) Sandwich ELISA Kit) or individual components:[15]
-
96-well microplate coated with a capture antibody (e.g., total ALK antibody)
-
Detection Antibody (e.g., anti-phospho-ALK antibody)
-
HRP-conjugated secondary antibody or streptavidin-HRP
-
Wash Buffer
-
Diluent Buffer
-
Substrate (e.g., TMB)
-
Stop Solution
-
-
Cell lysates prepared as described in the Western Blot protocol
-
Microplate reader
B. Protocol
-
Reagent and Sample Preparation: Prepare all reagents, standards, and cell lysates according to the kit manufacturer's protocol.[16][17] Lysates should be diluted in the provided Diluent Buffer.
-
Sample Incubation: Add 100 µL of each standard and diluted sample to the appropriate wells of the antibody-coated plate.[16] Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[16]
-
Washing: Aspirate the solution from each well and wash the plate four times with 1X Wash Buffer.[16] Ensure complete removal of liquid after each wash.
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well.[17] Cover and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
HRP Conjugate Incubation: Add 100 µL of the HRP-conjugate solution to each well. Incubate for 30-45 minutes at room temperature.[16]
-
Washing: Repeat the wash step as described in step 3.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.[16]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm immediately using a microplate reader.[16]
-
Analysis: Generate a standard curve using the standards. Use the curve to determine the concentration of p-ALK in each sample.
In-Cell Western™ (ICW) Assay
The In-Cell Western (ICW) assay is a quantitative immunocytochemical method performed in a microplate format.[18] It allows for the simultaneous detection of two target proteins (e.g., p-ALK and total ALK) directly in fixed and permeabilized cells, eliminating the need for cell lysis and protein extraction.[18][19]
A. Materials
-
ALK-positive cells
-
96-well or 384-well microplates
-
This compound
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilizing)
-
Blocking Buffer (e.g., LI-COR Odyssey® Blocking Buffer or BSA-based buffer)
-
Primary antibodies from different host species (e.g., Rabbit anti-p-ALK, Mouse anti-total ALK)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
B. Protocol
-
Cell Seeding and Treatment: Seed cells in a microplate and allow them to attach. Treat with a dose range of this compound as described for Western Blotting.[18]
-
Fixing and Permeabilization:
-
Remove the treatment media and wash once with PBS.
-
Fix the cells by adding a formaldehyde solution (e.g., 3.7% in PBS) and incubating for 20 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.[20]
-
Permeabilize the cells by adding a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 20 minutes.[20]
-
-
Blocking: Wash the plate five times with Wash Buffer. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.[20]
-
Primary Antibody Incubation:
-
Dilute both primary antibodies (anti-p-ALK and anti-total ALK) in Blocking Buffer.
-
Remove the blocking solution and add the primary antibody cocktail to the wells.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Dilute the two distinct infrared dye-conjugated secondary antibodies in Blocking Buffer. Protect from light.
-
Add the secondary antibody cocktail to the wells and incubate for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the plate five times with Wash Buffer. Ensure the final wash is with PBS only to remove any residual detergent.
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
The signal for p-ALK (e.g., 800 nm channel) is normalized to the signal for total ALK (e.g., 700 nm channel) to determine the relative level of phosphorylation at each this compound concentration.[19]
-
References
- 1. summitpharma.co.jp [summitpharma.co.jp]
- 2. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. atcc.org [atcc.org]
- 5. This compound for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of the ALK Inhibitor this compound for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. This compound (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. PathScan® Phospho-ALK (Tyr1604) Chemiluminescent Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 16. ELISA Protocols [sigmaaldrich.com]
- 17. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. licorbio.com [licorbio.com]
- 20. biomol.com [biomol.com]
Application Note: Quantification of Crizotinib using a Validated RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Crizotinib in bulk drug and pharmaceutical dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control and research applications. All experimental protocols and validation data are presented in accordance with ICH guidelines.
Introduction
This compound is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] Accurate and reliable analytical methods are crucial for its quantification in various samples to ensure safety and efficacy. This application note provides a comprehensive guide to a developed and validated RP-HPLC method for this compound analysis.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid Buffer (60:40 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 267 nm[1][2] |
| Column Temperature | 30°C[1][2] |
| Injection Volume | 20 µL |
| Diluent | Methanol : Water (50:50 v/v)[1][2] |
| Run Time | 10 minutes[3] |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation (Acetonitrile : 0.1% OPA Buffer, 60:40 v/v)
-
Prepare 0.1% Orthophosphoric Acid (OPA) buffer by taking 1 mL of OPA in a 1000 mL volumetric flask and making up the volume with HPLC grade water.[2]
-
Mix 600 mL of HPLC grade Acetonitrile and 400 mL of 0.1% OPA buffer.
-
Filter the mixture through a 0.45 µm membrane filter.
-
Degas the mobile phase by sonication for 15 minutes.
3.1.2. Diluent Preparation (Methanol : Water, 50:50 v/v)
-
Mix 500 mL of HPLC grade Methanol and 500 mL of HPLC grade water.
3.1.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
3.1.4. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the desired linearity range (e.g., 10-50 µg/mL).[3]
Sample Preparation (from Capsules)
-
Weigh and finely powder the contents of not fewer than 20 this compound capsules.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the diluent to obtain a final concentration within the linearity range.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized in Table 2.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| System Suitability | |
| - Tailing Factor | ≤ 2.0 |
| - Theoretical Plates | > 2000 |
| - % RSD of Peak Areas | ≤ 2.0% |
| Linearity | |
| - Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Robustness | % RSD ≤ 2.0% |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Based on Signal-to-Noise ratio of 10:1 |
A summary of the quantitative results for the method validation is presented in Table 3.
Table 3: Quantitative Summary of Method Validation Results
| Parameter | Result |
| System Suitability | |
| - Tailing Factor | 1.1 |
| - Theoretical Plates | 5800 |
| - % RSD of Peak Areas (n=5) | 0.8% |
| Linearity | |
| - Range | 10 - 50 µg/mL |
| - Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery, n=3 levels, 3 reps) | 99.5% - 101.2% |
| Precision (% RSD) | |
| - Repeatability (n=6) | 0.9% |
| - Intermediate Precision (n=6) | 1.2% |
| Robustness | Passed |
| LOD | 0.08 µg/mL[2] |
| LOQ | 0.24 µg/mL[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the method development process.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of RP-HPLC method development and validation.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the intended purpose of quantifying this compound in pharmaceutical samples. The method is linear, accurate, precise, and robust. The provided protocols can be readily implemented in a quality control or research laboratory setting.
References
Application Notes and Protocols: Preparation of Crizotinib Stock Solution for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib, also known as PF-02341066, is a potent and selective small-molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR).[1][2][3] It is a critical tool in cancer research and is approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies, such as cell-based assays and enzyme kinetics. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 450.34 g/mol | [1] |
| Solubility in DMSO | ≥7.51 mg/mL to 25 mg/mL | [1][5] |
| Solubility in Ethanol | ~0.5 mg/mL to 25 mg/mL | [1][6] |
| Solubility in DMF | ~5 mg/mL | [6] |
| Aqueous Solubility | Sparingly soluble, ~10-20 µM | [1][6] |
| Recommended Stock Concentration | 1 mM to 40 mM in DMSO | [1][4][7] |
| Storage of Lyophilized Powder | -20°C for up to 24 months | [1] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 3 months | [1] |
| Typical In Vitro Working Concentration | 0.1 µM to 12 µM | [1][7] |
| IC50 (c-Met) | 5-20 nM | [1] |
| IC50 (ALK) | 20-24 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a commonly used solvent for in vitro experiments.
Materials:
-
This compound powder (lyophilized)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.503 mg of this compound (Molecular Weight = 450.34 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of DMSO to achieve the desired concentration. For 4.503 mg of this compound, add 1 mL of DMSO to make a 10 mM solution.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution for several minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid in dissolution if necessary.[5][8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or opaque microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C.[1][8] When stored properly, the DMSO stock solution is stable for up to 3 months.[1]
Quality Control:
-
Ensure the this compound powder is fully dissolved before aliquoting.
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
For long-term studies, it is advisable to periodically check the bioactivity of the stock solution.
Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits ALK and c-Met signaling pathways.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound | ALK | Tocris Bioscience [tocris.com]
- 3. Activity and safety of this compound in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols: Using Crizotinib to Induce Immunogenic Cell Death in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib, a potent tyrosine kinase inhibitor (TKI), has demonstrated the ability to induce immunogenic cell death (ICD) in various cancer cell types.[1][2][3][4] ICD is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens, effectively turning dying cancer cells into an in situ vaccine.[5][6] This process is characterized by the pre-mortem cell surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high-mobility group box 1 (HMGB1).[5][7] These molecules, known as damage-associated molecular patterns (DAMPs), play a crucial role in the recruitment and maturation of dendritic cells, leading to the priming of tumor-specific T cells.
This compound can induce ICD through both "on-target" and "off-target" effects. In anaplastic lymphoma kinase (ALK)-positive anaplastic large cell lymphoma, low doses of this compound (≤5 µM) can induce ICD through the inhibition of the ALK signaling pathway.[1][3][5] Conversely, in cancer cells lacking ALK or ROS1 activating mutations, such as non-small cell lung cancer (NSCLC), high-dose this compound (~10 µM) induces ICD via "off-target" effects, likely through the inhibition of multiple other tyrosine kinases and the induction of endoplasmic reticulum (ER) stress.[1][8][9]
The induction of ICD by this compound holds significant therapeutic promise, particularly in combination with conventional chemotherapy and immunotherapy.[2][10][11] Preclinical studies have shown that this compound can synergize with non-ICD-inducing chemotherapeutics like cisplatin to enhance anti-tumor immune responses and sensitize tumors to immune checkpoint inhibitors, such as anti-PD-1 antibodies.[2][9][10]
These application notes provide a comprehensive overview of the mechanisms of this compound-induced ICD, detailed protocols for its assessment, and quantitative data to guide researchers in harnessing this promising anti-cancer strategy.
Data Presentation
The following tables summarize the quantitative data associated with this compound-induced immunogenic cell death from preclinical studies.
| Table 1: Effective Concentrations of this compound for ICD Induction | |
| Cancer Type | This compound Concentration |
| Anaplastic Large Cell Lymphoma (ALK-positive) | ≤ 5 µM (On-target effect)[1][5] |
| Non-Small Cell Lung Cancer (NSCLC, ALK/ROS1-negative) | ~10 µM (Off-target effect)[2][8][9] |
| Table 2: this compound in Combination Therapy for Enhanced ICD and Anti-Tumor Immunity | ||
| Combination Agent | Cancer Model | Observed Effects |
| Cisplatin | Orthotopic NSCLC models | Synergistic induction of ICD, increased T lymphocyte infiltration, sensitization to anti-PD-1 therapy.[2][10] |
| Anti-PD-1 Antibody | NSCLC | Increased expression of PD-1 and PD-L1 in tumors, enhanced efficacy of immunotherapy.[2][9][10] |
Signaling Pathways
The induction of immunogenic cell death by this compound involves distinct signaling cascades depending on the cellular context.
On-Target ALK Inhibition-Mediated ICD
In ALK-positive cancer cells, this compound at low concentrations directly inhibits the constitutively active ALK fusion protein. This leads to the downstream inhibition of pro-survival signaling pathways such as PI3K-AKT and RAS-ERK.[8] The precise mechanism linking ALK inhibition to the emission of DAMPs is still under investigation but is hypothesized to involve cellular stress resulting from the abrupt shutdown of oncogenic signaling.
Off-Target Multi-Kinase Inhibition and ER Stress-Mediated ICD
In cancer cells lacking ALK/ROS1 activation, high-dose this compound induces ICD through off-target inhibition of multiple tyrosine kinases and the induction of endoplasmic reticulum (ER) stress.[8] This multi-kinase inhibition disrupts cellular homeostasis, leading to the accumulation of unfolded proteins in the ER, which triggers the Unfolded Protein Response (UPR). A key arm of the UPR, the PERK pathway, is activated, leading to the phosphorylation of eIF2α. This, in turn, promotes the translocation of calreticulin to the cell surface and the secretion of ATP, two critical DAMPs for ICD.
Experimental Protocols
The following protocols provide detailed methodologies for the assessment of the key hallmarks of this compound-induced immunogenic cell death.
Experimental Workflow for Assessing this compound-Induced ICD
Protocol 1: Assessment of Calreticulin (CRT) Exposure by Flow Cytometry
Objective: To quantify the cell surface exposure of calreticulin on cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound (appropriate stock solution)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Primary antibody: Anti-Calreticulin antibody (rabbit or mouse monoclonal)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit/mouse IgG
-
Propidium Iodide (PI) or DAPI for dead cell exclusion
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48 hours).
-
-
Cell Harvesting and Staining:
-
Gently harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Transfer cells to FACS tubes and wash twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the primary anti-calreticulin antibody at the manufacturer's recommended dilution.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
-
Dead Cell Staining and Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Add PI (to a final concentration of 1 µg/mL) or DAPI just before analysis to identify and exclude dead cells.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data by gating on the live cell population (PI/DAPI-negative) and quantifying the percentage of CRT-positive cells and the mean fluorescence intensity (MFI).
-
Protocol 2: Measurement of Extracellular ATP Secretion
Objective: To quantify the amount of ATP released into the cell culture supernatant following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Luminescence-based ATP detection kit (e.g., ATPlite)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a white, opaque 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Carefully replace the medium with fresh medium containing the desired concentrations of this compound and a vehicle control.
-
-
Collection of Supernatant:
-
At the desired time points post-treatment, carefully collect the cell culture supernatant without disturbing the cell monolayer.
-
If necessary, centrifuge the supernatant to remove any detached cells or debris.
-
-
ATP Measurement:
-
Follow the manufacturer's instructions for the ATP detection kit. Typically, this involves adding a luciferin/luciferase-containing reagent to the supernatant.
-
Incubate for the recommended time to allow for the enzymatic reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the experimental samples by interpolating from the standard curve.
-
Normalize the ATP concentration to the number of cells or total protein content in the corresponding wells.
-
Protocol 3: Quantification of HMGB1 Release by ELISA
Objective: To measure the concentration of HMGB1 released into the cell culture medium after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
HMGB1 ELISA kit (human or mouse, as appropriate)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 24-well or 48-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any floating cells and debris.
-
Transfer the cleared supernatant to a fresh tube and store at -80°C until the ELISA is performed.
-
-
HMGB1 ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and experimental samples.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided HMGB1 standards.
-
Determine the concentration of HMGB1 in the samples by comparing their absorbance values to the standard curve.
-
Express the results as the concentration of HMGB1 (e.g., ng/mL) in the culture medium.
-
Conclusion
This compound is a promising agent for inducing immunogenic cell death in cancer cells, offering a novel strategy to enhance anti-tumor immunity. The provided application notes and protocols serve as a comprehensive guide for researchers to investigate and leverage this phenomenon. By understanding the underlying signaling pathways and employing robust experimental methodologies, the full therapeutic potential of this compound-induced ICD, both as a standalone therapy and in combination with other anti-cancer agents, can be further explored and translated into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound changes the metabolic pattern and inhibits ATP production in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benefit-Risk Summary of this compound for the Treatment of Patients With ROS1 Alteration-Positive, Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure–Response Analyses of Anaplastic Lymphoma Kinase Inhibitors this compound and Alectinib in Non‐Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adverse event profile of this compound in real-world from the FAERS database: a 12-year pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crizotinib Studies in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Crizotinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a therapeutic agent of interest in oncology. While initially recognized for its potent inhibition of c-MET and Anaplastic Lymphoma Kinase (ALK), preclinical studies in pancreatic cancer models have revealed that its primary antitumor activity stems from the targeting of ALK signaling rather than c-MET.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for investigating the efficacy and mechanism of action of this compound in pancreatic cancer models. These guidelines are intended to assist researchers in designing and executing robust preclinical studies.
Mechanism of Action:
In pancreatic cancer, this compound has been shown to suppress cell growth and proliferation, induce apoptosis, and inhibit angiogenesis primarily through the inhibition of the ALK signaling pathway.[1][2][3] This leads to the downstream modulation of key signaling mediators including STAT3, AKT, and ERK.[1][2] While the HGF/c-MET axis is a significant pathway in pancreatic cancer progression and chemoresistance, this compound's direct impact in preclinical models appears to be more pronounced through ALK inhibition.[6][7][8][9]
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from preclinical studies of this compound in pancreatic cancer models.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay | IC50 Value (µM) | Duration of Treatment | Reference(s) |
| AsPC-1 | MTT Assay | ~5 | 48 and 72 hours | [1][10] |
| PANC-1 | MTT Assay | ~5 | 48 and 72 hours | [1][10] |
| MIA PaCa-2 | MTT Assay | ~5 | 48 and 72 hours | [1][10] |
| Suit-2 | MTS Assay | 1.4 - 4.3 | 48 hours | [11] |
| BxPC-3 | MTS Assay | 1.4 - 4.3 | 48 hours | [11] |
| H-48-N | MTS Assay | 1.4 - 4.3 | 48 hours | [11] |
| KP-2 | MTS Assay | 1.4 - 4.3 | 48 hours | [11] |
| KP-3 | MTS Assay | 1.4 - 4.3 | 48 hours | [11] |
| PDAC-3 (c-Met high) | SRB Assay | 0.5 | Not Specified | [12] |
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Animal Model | Cell Line Inoculated | Treatment Regimen | Outcome | Reference(s) |
| Nude Mice (BALB/c nu/nu) | PANC-1 | This compound (50 mg/kg) via oral gavage for 33 days | Significant suppression of tumor volume. No significant change in body weight. | [1][13] |
| Nude Mice (BALB/c nu/nu) | Suit-2 | Not specified | Reduced tumor burden and ascites accumulation. | [11] |
| Orthotopic Mouse Model | Primary human PDAC cells | This compound in combination with gemcitabine | Decreased tumor dimension and prolonged survival. | [12][14][15] |
Experimental Protocols
In Vitro Methodologies
1. Cell Proliferation Assay (MTT/MTS)
-
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.
-
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1, MIA PaCa-2, Suit-2).
-
RPMI-1640 medium with 10% FBS and 50 U/ml penicillin/streptomycin.
-
This compound (LC Laboratories).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (e.g., DMSO).
-
-
Protocol:
-
Seed pancreatic cancer cells into 96-well plates at a density of 1.25 x 10³ cells/well and allow them to attach for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.03–10 µM) for 24, 48, and 72 hours.
-
Following treatment, add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 values based on the dose-response curves.
-
2. BrdU Incorporation Assay
-
Objective: To assess the effect of this compound on DNA synthesis and cell proliferation.
-
Materials:
-
Pancreatic cancer cell lines.
-
This compound.
-
BrdU labeling reagent.
-
Fixing/denaturing solution.
-
Anti-BrdU antibody.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Substrate solution.
-
-
Protocol:
-
Culture cells in the presence of varying concentrations of this compound for a specified period (e.g., 6 hours).
-
Add BrdU labeling reagent to the culture medium and incubate to allow for incorporation into newly synthesized DNA.
-
Fix and denature the DNA.
-
Incubate with an anti-BrdU antibody, followed by a secondary antibody.
-
Add the substrate and measure the signal, which is proportional to the amount of incorporated BrdU.
-
3. Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To determine the effect of this compound on the phosphorylation status of ALK and its downstream effectors (STAT3, AKT, ERK).
-
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1).
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Protocol:
-
Treat cells (e.g., PANC-1) with a specific concentration of this compound (e.g., 5 µM) for a designated time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
4. Cell Invasion Assay
-
Objective: To evaluate the effect of this compound on the invasive potential of pancreatic cancer cells.
-
Materials:
-
Pancreatic cancer cell line (e.g., Suit-2).
-
This compound.
-
Transwell inserts with a Matrigel-coated membrane.
-
Serum-free and serum-containing media.
-
Crystal violet stain.
-
-
Protocol:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium containing this compound (e.g., 1.0 µM).
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for a sufficient time to allow for invasion (e.g., 24 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
In Vivo Methodology
1. Xenograft Mouse Model
-
Objective: To assess the in vivo antitumor activity of this compound.
-
Materials:
-
Male nude mice (e.g., BALB/c nu/nu, 8 weeks of age).
-
Pancreatic cancer cell line (e.g., PANC-1).
-
This compound.
-
Vehicle control.
-
-
Protocol:
-
Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 5 x 10⁶ to 1 x 10⁷ cells) into the flank of the mice.
-
Allow tumors to reach a palpable size.
-
Randomly assign mice to treatment and control groups (n=5 per group).
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 33 days).
-
Measure tumor volume and body weight regularly (e.g., every 3 days).
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Mandatory Visualizations
Caption: this compound inhibits ALK signaling in pancreatic cancer.
Caption: Workflow for in vitro this compound studies.
References
- 1. This compound Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. This compound exhibits antitumor activity by targeting ALK signaling not c-MET in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the HGF/c-MET pathway: stromal remodelling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits metabolic inactivation of gemcitabine in c-Met-driven pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits metabolic inactivation of gemcitabine in c-Met-driven pancreatic carcinoma - Cancer Pharmacology Lab [cancerpharmacology.org]
Application Note & Protocol: Spectrophotometric Assay for Determining Crizotinib Concentration
For Research Use Only.
Introduction
Crizotinib is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs) including Anaplastic Lymphoma Kinase (ALK), MET, and ROS1.[1][2] It is a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific genetic alterations.[1][2][3] Accurate and precise quantification of this compound in various matrices is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and in vitro research applications. This document provides a detailed protocol for the determination of this compound concentration using a simple and rapid UV-Vis spectrophotometric method. A colorimetric method is also presented as an alternative approach.
Principle
This protocol is based on the principle of ultraviolet (UV) absorption spectrophotometry. This compound, when dissolved in a suitable solvent such as methanol, exhibits maximum absorbance at specific wavelengths in the UV range.[4][5] According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax) and comparing it to a standard curve generated from known concentrations of this compound, the concentration of this compound in the sample can be accurately determined.
Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
Methanol (HPLC or Spectroscopic grade)
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes and sterile, filtered pipette tips
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Ultrasonic bath
Instrumentation
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, capable of scanning in the range of 200-400 nm.
Spectrophotometric Methods for this compound Quantification
Two primary spectrophotometric methods are summarized below. The detailed protocol will focus on the more direct UV Spectrophotometry method.
| Parameter | UV Spectrophotometry | Colorimetric Assay |
| Principle | Direct measurement of UV absorbance of this compound in a solvent. | Reaction of this compound with a chromogenic reagent to produce a colored product, which is then measured. |
| Chromogenic Reagent | Not applicable | 1,2-naphthoquinone-4-sulphonate (NQS) |
| Solvent/Medium | Methanol | Alkaline medium (pH 9) |
| Wavelength of Max. Absorbance (λmax) | 220 nm and 275 nm[4][5] | 490 nm[6] |
| Linear Range | 1.25 - 20 µg/mL[4][5] | 4 - 50 µ g/well [6] |
| Regression Equation | y = 0.075x + 0.001[4][5] | A = 0.0085 + 0.0370 C[6] |
| **Correlation Coefficient (R²) ** | 0.999[4][5] | 0.999[6] |
| Limit of Detection (LOD) | 0.264 µg/mL[4][5] | 1.73 µ g/well [6] |
| Limit of Quantification (LOQ) | 0.8 µg/mL[4][5] | 5.23 µ g/well [6] |
Detailed Experimental Protocol: UV Spectrophotometry
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly. This is the primary stock solution with a concentration of 100 µg/mL.
Preparation of Working Standard Solutions and Generation of Calibration Curve
-
From the 100 µg/mL stock solution, prepare a series of working standard solutions by serial dilution with methanol. The recommended concentration range is 1.25, 2.5, 5, 10, 15, and 20 µg/mL.
-
Set the spectrophotometer to scan the UV spectrum from 400 nm to 200 nm.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution at the determined λmax of 275 nm.
-
Plot a calibration curve of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a valid calibration curve.
Preparation of Sample Solution
-
For bulk drug analysis, accurately weigh a quantity of the this compound sample, dissolve it in methanol, and dilute to obtain a final concentration within the linear range of the assay (1.25 - 20 µg/mL).
-
For formulation analysis (e.g., capsules), the sample preparation will need to be adapted to extract the drug and remove any interfering excipients. This may involve steps like dissolution, sonication, centrifugation, and filtration. The final dilution should be made with methanol to fall within the assay's linear range.
Measurement of Sample Absorbance
-
Using methanol as a blank, measure the absorbance of the prepared sample solution at 275 nm.
-
Ensure the absorbance reading falls within the range of the calibration curve. If the absorbance is too high, dilute the sample solution with methanol and re-measure.
Data Analysis
-
The concentration of this compound in the sample solution can be calculated using the linear regression equation obtained from the calibration curve: Concentration (µg/mL) = (Absorbance - c) / m where:
-
'Absorbance' is the measured absorbance of the sample.
-
'm' is the slope of the calibration curve.
-
'c' is the y-intercept of the calibration curve.
-
-
Account for any dilution factors used during sample preparation to determine the concentration in the original sample.
Visualizations
References
- 1. This compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Development and Validation of UV-Vis Spectroscopic Method for the Determination of Anticancer Drug this compound - IJFMR [ijfmr.com]
- 5. ijfmr.com [ijfmr.com]
- 6. scielo.br [scielo.br]
Crizotinib's Efficacy in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Crizotinib in three-dimensional (3D) tumor spheroid models. These models offer a more physiologically relevant system for evaluating the efficacy of targeted therapies like this compound compared to traditional two-dimensional (2D) cell cultures.
Introduction
This compound is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs), including anaplastic lymphoma kinase (ALK), c-Met, and ROS1.[1][2][3][4] These kinases are key drivers in various cancers, and their inhibition can lead to cell cycle arrest and apoptosis.[2][5] Three-dimensional tumor spheroids better mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them a valuable tool for preclinical drug evaluation.[6][7][8] Studies have shown that cancer cells grown in 3D spheroids exhibit increased resistance to anti-cancer drugs compared to 2D monolayer cultures, highlighting the importance of these models in drug discovery.[1][9]
This application note details the use of this compound in 3D tumor spheroid models, focusing on its effects on cell viability, signaling pathways, and gene expression.
Data Summary
The following tables summarize the quantitative data on the effects of this compound in 3D tumor spheroid models based on available research.
Table 1: this compound IC50 Values in 2D vs. 3D Spheroid Models
| Cell Line | Culture Model | IC50 (µM) | Reference |
| T24 (Bladder Cancer) | 2D | 11.24 | [1] |
| 3D Spheroid | 27.75 | [1] | |
| T24R2 (Cisplatin-Resistant Bladder Cancer) | 2D | 5.75 | [1] |
| 3D Spheroid | 27.86 | [1] | |
| H3122 (NSCLC) | 3D Spheroid (High-Glucose) | Not specified, effective at 100 nM | [9] |
| 3D Spheroid (Low-Glucose) | Not specified, effective at 100 nM | [9] | |
| LRRTM4-ALK Fusion (PDO) | 3D Organoid | 0.71 | [10] |
Table 2: Effects of this compound on Gene and Protein Expression in 3D Spheroid Models
| Target | Cell Line | Treatment | Effect | Reference |
| Gene Expression (mRNA) | ||||
| E-cadherin | T24 & T24R2 Spheroids | 20 µM this compound for 24h | Upregulated | [1] |
| Vimentin | T24 & T24R2 Spheroids | 20 µM this compound for 24h | Downregulated | [1] |
| Bcl-2/Bax ratio | T24 & T24R2 Spheroids | 20 µM this compound for 24h | Markedly decreased | [1] |
| Cleaved Caspase-3 | T24 & T24R2 Spheroids | 20 µM this compound for 24h | Significantly increased | [1] |
| Cleaved Caspase-8 | T24 & T24R2 Spheroids | 20 µM this compound for 24h | Significantly increased | [1] |
| Cleaved Caspase-9 | T24 & T24R2 Spheroids | 20 µM this compound for 24h | Significantly increased | [1] |
| Protein Expression | ||||
| Phosphorylated c-Met | T24 & T24R2 Spheroids | 20 µM this compound for 24h | Decreased | [1][11] |
| Phosphorylated Akt | T24 & T24R2 Spheroids | 20 µM this compound for 24h | Decreased | [1][11] |
| Total Protein | LoVo Spheroids | 250 nM & 500 nM this compound | Overall decrease | [12] |
Table 3: Morphological and Cellular Effects of this compound on 3D Spheroids
| Parameter | Cell Line | Treatment | Effect | Reference |
| Spheroid Volume | LoVo | 250 nM & 500 nM this compound | Significant decrease | [12] |
| Total Number of Cell Nuclei | LoVo | 250 nM & 500 nM this compound | Significant decrease | [12] |
| Cell Nuclei Density | LoVo | 250 nM & 500 nM this compound | Significant increase | [12] |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound to 3D tumor spheroid models.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes a common method for generating tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., T24, T24R2, NCI-H460)[1][13]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin/Streptomycin)[7]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well or 384-well round-bottom plates[14]
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in standard T-75 or T-175 flasks to approximately 85% confluency.[15]
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Prepare a cell suspension at the desired concentration (e.g., 250 to 5,000 cells/well, depending on the cell line and desired spheroid size).[13][15]
-
Seed the cell suspension into the wells of an ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C with 5% CO2. Spheroids will typically form within 3-5 days.[7][16]
-
Monitor spheroid formation daily using a brightfield microscope.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed 3D tumor spheroids
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Serological pipettes and pipette tips
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5, 10, 20, 50 µM).[1] A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound concentration.
-
Carefully remove a portion of the existing medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24 hours to 6 days).[1][13]
-
Proceed with downstream assays to evaluate the effects of this compound.
Protocol 3: Spheroid Viability and Growth Assessment
A. Spheroid Size Measurement (Brightfield Imaging)
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Capture brightfield images of the spheroids at various time points during the treatment period.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the change in spheroid volume over time to assess growth inhibition.[17]
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
At the end of the treatment period, allow the plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis and Gene Expression Analysis
A. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Follow a similar procedure to the CellTiter-Glo® 3D assay, adding the Caspase-Glo® 3/7 reagent to the wells at the end of the treatment period.
-
Incubate as per the manufacturer's protocol.
-
Measure the luminescence to quantify caspase-3/7 activity, an indicator of apoptosis.[18]
B. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., E-cadherin, Vimentin, Bcl-2, Bax, Caspase-3, -8, -9) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Pool several spheroids from each treatment group and wash with PBS.
-
Extract total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[1]
Protocol 5: Western Blotting for Protein Expression Analysis
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-p-Akt, anti-c-Met, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Pool and lyse spheroids from each treatment group.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Repurposing of the ALK Inhibitor this compound for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of 3D Tumor Spheroids for Drug Evaluation Studies [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Adjuvant this compound treatment selected by patient-derived organoids in a patient with stage IIIA adenocarcinoma with novel LRRTM4-ALK fusion: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/ PI3K/ Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new method for the study of biophysical and morphological parameters in 3D cell cultures: Evaluation in LoVo spheroids treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crestoptics.com [crestoptics.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Acquired Resistance to Crizotinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My this compound-resistant cell line does not show any known secondary mutations in the ALK kinase domain. What are the next steps?
A1: The absence of secondary ALK mutations is a common scenario, as resistance can be mediated by several other mechanisms. Here’s a systematic approach to investigate alternative resistance pathways:
-
Assess ALK Gene Copy Number: Determine if the ALK gene is amplified in your resistant cells.[1][2][3][4]
-
Recommended Technique: Fluorescence in situ hybridization (FISH) is the standard method to assess gene amplification. An increase in the ALK signal copy number per cell compared to the parental cell line indicates amplification.[1]
-
-
Investigate Bypass Signaling Pathways: Resistance can be driven by the activation of alternative signaling pathways that bypass the need for ALK signaling.[1][5] Key pathways to investigate include:
-
EGFR Activation: Increased phosphorylation of the Epidermal Growth Factor Receptor (EGFR) can mediate resistance.[1][6][7] This can occur with or without a co-existing EGFR mutation.[7]
-
KRAS Activation: Mutations in the KRAS gene can emerge as a resistance mechanism.[2][3][8][9]
-
MET Amplification: Amplification of the MET proto-oncogene can also confer resistance.[10][11][12]
-
KIT Amplification: Increased copy number of the KIT gene is another potential bypass mechanism.[1]
-
-
Perform Phospho-Receptor Tyrosine Kinase (RTK) Array: To get a broader view of potential bypass tracks, a phospho-RTK array can identify the hyperactivation of various receptor tyrosine kinases simultaneously.
-
Consider Epithelial-to-Mesenchymal Transition (EMT): The development of an EMT phenotype has been associated with this compound resistance.[13] This can be assessed by examining the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) via Western blot or immunofluorescence.
Q2: I have identified a novel mutation in the ALK kinase domain in my resistant cells. How do I validate that it confers resistance?
A2: To confirm that a novel ALK mutation is responsible for this compound resistance, you can perform the following experiments:
-
Site-Directed Mutagenesis: Introduce the identified mutation into a wild-type EML4-ALK expression vector using site-directed mutagenesis.
-
In Vitro Cell Viability Assays: Transfect a this compound-sensitive cell line (e.g., Ba/F3 cells, which are dependent on the expressed kinase for survival) with either the wild-type or the mutant EML4-ALK construct.[9][14]
-
Culture the transfected cells in the presence of increasing concentrations of this compound.
-
Measure cell viability after 72 hours using an appropriate assay (e.g., CellTiter-Glo®).
-
A rightward shift in the dose-response curve and a higher IC50 value for the mutant-expressing cells compared to the wild-type will confirm that the mutation confers resistance.
-
-
Biochemical Kinase Assays: Perform in vitro kinase assays using recombinant wild-type and mutant ALK proteins to assess the direct inhibitory effect of this compound on kinase activity.
Q3: My Western blots show persistent downstream signaling (p-AKT, p-ERK) in resistant cells upon this compound treatment, but ALK phosphorylation appears inhibited. What could be the cause?
A3: This observation strongly suggests the activation of a bypass signaling pathway that reactivates downstream effectors like PI3K/AKT and MAPK/ERK, independent of ALK.[1][5]
-
Troubleshooting Steps:
-
Refer to the bypass pathways mentioned in A1 .
-
Use a phospho-RTK array to screen for activated kinases.
-
Once a candidate bypass pathway is identified (e.g., EGFR activation), confirm its role by co-treating the resistant cells with this compound and an inhibitor specific to the bypass pathway (e.g., an EGFR inhibitor like Erlotinib or Afatinib).[6] Restoration of sensitivity to this compound would confirm the involvement of that bypass pathway.
-
Frequently Asked Questions (FAQs)
Q: What are the most common mechanisms of acquired resistance to this compound?
A: Acquired resistance to this compound is multifaceted and can be broadly categorized into two main types:
-
ALK-dependent mechanisms:
-
Secondary mutations within the ALK tyrosine kinase domain are found in about one-third of resistant cases.[15][16] Common mutations include L1196M (the "gatekeeper" mutation), G1269A, C1156Y, and G1202R.[1][2][16][17]
-
ALK gene amplification , leading to overexpression of the ALK fusion protein, which can overcome the inhibitory concentration of this compound.[1][2][4]
-
-
ALK-independent mechanisms (Bypass Pathways):
Q: Are there cell line models available to study this compound resistance?
A: Yes, several well-characterized cell line models are used in this compound resistance research. The H3122 non-small cell lung cancer (NSCLC) cell line, which harbors an EML4-ALK fusion, is highly sensitive to this compound and is often used to generate resistant clones through continuous exposure to the drug.[1][17] For example, H3122 CR1 cells were shown to have both the L1196M mutation and amplification of the mutated allele.[1] Other cell lines like Karpas-299 and SUP-M2 have also been used to generate this compound-resistant models.[19][20]
Q: What is the clinical relevance of identifying the specific mechanism of resistance?
A: Identifying the precise mechanism of resistance is crucial for guiding subsequent therapeutic strategies.[1]
-
If a secondary ALK mutation is identified, the choice of a next-generation ALK inhibitor can be tailored based on its efficacy against that specific mutant. For example, some second-generation inhibitors are effective against the L1196M mutation but less so against others like G1202R.[15][21]
-
If a bypass pathway is activated, a combination therapy targeting both ALK and the activated bypass kinase (e.g., this compound + EGFR inhibitor) may be required to overcome resistance.[1][6]
Data Presentation
Table 1: Summary of this compound Resistance Mechanisms in ALK+ NSCLC.
| Resistance Mechanism Category | Specific Mechanism | Frequency in Resistant Patients | References |
| ALK-Dependent | Secondary Mutations in ALK Kinase Domain | ~20-30% | [2][8][15][16] |
| ALK Gene Amplification | ~10-20% | [1][2][4] | |
| ALK-Independent (Bypass) | EGFR Activation/Amplification | ~20-40% | [1][6][18] |
| KRAS Mutations | ~10% | [2][8][15] | |
| MET Amplification | Variable, reported in ~10-22% of patients treated with ALK-TKIs | [10][11] | |
| KIT Amplification | Less common | [1] | |
| Other (e.g., EMT) | Variable | [13] |
Table 2: IC50 Values of ALK Inhibitors in this compound-Sensitive and -Resistant Cell Lines.
| Cell Line | EML4-ALK Status | This compound IC50 (µM) | Reference |
| H3122 (Parental) | Wild-type | < 0.1 | [1] |
| H3122 CR1 | L1196M mutation + Amplification | > 1 | [1] |
| H3122 CR2 | Wild-type | > 1 | [1] |
| H3122 CR3 | Wild-type | > 1 | [1] |
| Ba/F3-EML4-ALK-WT | Wild-type | ~0.05 | [14] |
| Ba/F3-EML4-ALK-C1156Y | C1156Y mutation | ~0.1 | [14] |
| Ba/F3-EML4-ALK-L1196M | L1196M mutation | ~0.4 | [14] |
| Ba/F3-EML4-ALK-G1269A | G1269A mutation | ~0.2 | [14] |
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes the generation of acquired resistance in a this compound-sensitive cell line, such as H3122.
-
Materials:
-
This compound-sensitive ALK-positive cell line (e.g., H3122)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates, culture flasks
-
-
Methodology:
-
Culture the parental H3122 cells in their standard growth medium.
-
Expose the cells to gradually increasing concentrations of this compound, starting from a low dose (e.g., the IC20).
-
Allow the cells to adapt and resume proliferation at each concentration before escalating the dose. This process can take several months.
-
Once a cell population can proliferate in the presence of a high concentration of this compound (e.g., 1 µM), the resistant cell line is established.[17]
-
Maintain the resistant cell line in a medium containing the selective concentration of this compound to prevent the outgrowth of sensitive cells.
-
Perform single-cell cloning to establish clonal resistant cell lines for more homogenous downstream analysis.
-
2. Fluorescence In Situ Hybridization (FISH) for ALK Gene Amplification
-
Materials:
-
Paraffin-embedded cell blocks or cytospin preparations of parental and resistant cells.
-
Vysis LSI ALK Break Apart Rearrangement Probe Kit (Abbott Molecular) or similar.
-
Standard FISH reagents (e.g., hybridization buffer, wash solutions, DAPI counterstain).
-
Fluorescence microscope with appropriate filters.
-
-
Methodology:
-
Prepare slides with fixed cells according to standard cytogenetic protocols.
-
Pre-treat the slides to permeabilize the cells and denature the DNA.
-
Apply the ALK break-apart probe to the slides, cover with a coverslip, and seal.
-
Co-denature the probe and target DNA on a hot plate.
-
Hybridize the probe overnight in a humidified chamber.
-
Perform post-hybridization washes to remove unbound probe.
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope. In non-rearranged cells, fused red and green signals are observed. In rearranged cells, separate red and green signals are seen.
-
To assess for amplification, count the number of ALK signals (or signal clusters) per nucleus in at least 50-100 cells for both parental and resistant lines. A significant increase in the average number of signals per cell in the resistant line indicates amplification.[1]
-
3. Next-Generation Sequencing (NGS) for ALK Mutation Detection
NGS provides a comprehensive method to identify both known and novel mutations in the ALK kinase domain.
-
Materials:
-
Genomic DNA extracted from parental and resistant cell lines.
-
PCR primers designed to amplify the ALK kinase domain.
-
NGS library preparation kit.
-
Next-generation sequencer (e.g., Illumina MiSeq/HiSeq).
-
-
Methodology:
-
Extract high-quality genomic DNA from the cell lines.
-
Amplify the ALK kinase domain using PCR.
-
Prepare sequencing libraries from the PCR amplicons according to the manufacturer's protocol. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform sequencing on the prepared libraries.
-
Align the sequencing reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).
-
Perform variant calling using a suitable software package (e.g., GATK, VarScan) to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the resistant cell line compared to the parental line.[12][22]
-
Visualizations
Caption: Simplified ALK signaling pathway and this compound inhibition.
Caption: Major mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanisms of resistance to this compound in patients with ALK gene rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor this compound in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. ALK-tyrosine kinase inhibitor intrinsic resistance due to de novo MET-amplification in metastatic ALK-rearranged non-small cell lung cancer effectively treated by alectinib-crizotinib combination—case report - Urbanska - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. ALK-tyrosine kinase inhibitor intrinsic resistance due to de novo MET-amplification in metastatic ALK-rearranged non-small cell lung cancer effectively treated by alectinib-crizotinib combination-case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Resistance to this compound in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance after this compound or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Therapeutic strategies to overcome this compound resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. This compound-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. This compound resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Next generation sequencing reveals a novel ALK G1128A mutation resistant to this compound in an ALK-Rearranged NSCLC patient - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Secondary ALK Kinase Domain Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of secondary ALK kinase domain mutations, specifically focusing on L1196M and G1269A. These mutations are associated with acquired resistance to ALK tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting secondary ALK kinase domain mutations like L1196M and G1269A?
A1: Several molecular biology techniques are available to detect secondary ALK kinase domain mutations. The choice of method often depends on factors such as the required sensitivity, sample type (e.g., tumor tissue or liquid biopsy), and the specific mutations being investigated. Commonly used methods include:
-
Polymerase Chain Reaction (PCR)-based methods:
-
Sanger Sequencing: A traditional method for sequencing DNA. While reliable, it has lower sensitivity compared to newer techniques.
-
Quantitative PCR (qPCR) and Digital Droplet PCR (ddPCR): These methods are highly sensitive and can detect mutations at very low allele frequencies.[1][2] ddPCR is particularly advantageous for its ability to provide absolute quantification of mutant and wild-type DNA molecules.[1][2]
-
Peptide Nucleic Acid (PNA)-Locked Nucleic Acid (LNA) PCR Clamping: This technique enhances the sensitivity of PCR assays by selectively inhibiting the amplification of wild-type DNA, thereby enriching for mutant sequences.[3]
-
-
Next-Generation Sequencing (NGS): NGS allows for the simultaneous analysis of multiple genes and mutations.[4][5] It is a powerful tool for identifying not only known resistance mutations but also novel genetic alterations.[4]
-
Liquid Biopsy: This non-invasive approach involves the analysis of circulating tumor DNA (ctDNA) from plasma.[6][7][8] It is particularly useful for monitoring treatment response and detecting resistance mutations over time without the need for repeated tissue biopsies.[4][7]
Q2: How do I choose the most appropriate method for my experiment?
A2: The selection of an appropriate detection method depends on your specific research question and experimental constraints.
-
For high-sensitivity detection of specific, known mutations like L1196M and G1269A in samples with low tumor content (e.g., liquid biopsies), ddPCR is an excellent choice due to its high sensitivity and quantitative nature.[1][2]
-
For a comprehensive analysis of multiple potential resistance mutations or to discover novel mutations, NGS is the preferred method.[4][5]
-
If you are working with tumor tissue with a relatively high tumor cell percentage and are looking for a cost-effective method for a limited number of known mutations, Sanger sequencing or qPCR-based assays can be considered, keeping in mind their lower sensitivity.
-
When serial monitoring of mutation status is required or when a tissue biopsy is not feasible, liquid biopsy coupled with a sensitive detection method like ddPCR or NGS is the most suitable approach.[6][7][8]
Q3: What are the main challenges in detecting secondary ALK mutations?
A3: Researchers may encounter several challenges, including:
-
Low Allele Frequency: Resistance mutations may be present in only a small fraction of tumor cells, making them difficult to detect with less sensitive methods.
-
Tumor Heterogeneity: A single tumor may contain multiple subclones with different mutation profiles. A biopsy from one region may not be representative of the entire tumor.
-
Sample Quality and Quantity: Insufficient or poor-quality DNA/RNA from tumor tissue or liquid biopsies can affect the reliability of the results.[9]
-
Assay Specificity and Sensitivity: The chosen method must be sensitive enough to detect low-frequency mutations and specific enough to avoid false-positive results.
Troubleshooting Guides
Issue 1: No mutation detected in a patient with suspected clinical resistance.
| Possible Cause | Troubleshooting Step |
| Low sensitivity of the assay. | Consider re-testing with a more sensitive method like ddPCR or NGS. Sanger sequencing, for instance, has a detection limit of 10-20% allele frequency, which may not be sufficient.[10] |
| Tumor heterogeneity. | If a tissue biopsy was used, the mutation might be present in a different tumor region. Consider analyzing a liquid biopsy sample (ctDNA) which may better represent the overall tumor mutational landscape.[7] |
| Poor sample quality. | Assess the quality and quantity of the extracted nucleic acid. If it is degraded or insufficient, a new sample collection may be necessary. |
| Presence of a different resistance mechanism. | Resistance may not always be due to secondary ALK mutations. Other mechanisms like bypass pathway activation can occur. An NGS panel covering a broader range of cancer-related genes can help identify such alternative resistance mechanisms.[7] |
Issue 2: Discrepant results between tissue biopsy and liquid biopsy.
| Possible Cause | Troubleshooting Step |
| Timing of sample collection. | The mutational landscape of a tumor can change over time, especially under treatment pressure. Ensure that the tissue and liquid biopsy samples were collected at similar time points. |
| Tumor shedding into the bloodstream. | The amount of ctDNA shed by a tumor can vary. Low levels of ctDNA may lead to false-negative results in liquid biopsies. |
| Spatial tumor heterogeneity. | The tissue biopsy may have been taken from a region of the tumor that does not harbor the resistance mutation, while the liquid biopsy captures ctDNA from a different, mutation-positive region.[11] |
| Different detection methods used. | Ensure that the same or comparable detection methods with similar sensitivity were used for both sample types. |
Quantitative Data Summary
The following table summarizes the key performance characteristics of different methods for detecting ALK kinase domain mutations.
| Method | Typical Sensitivity (Allele Frequency) | Sample Type | Throughput | Key Advantages | Key Limitations |
| Sanger Sequencing | 10-20%[10] | Tissue, ctDNA | Low | Cost-effective, simple workflow | Low sensitivity |
| qPCR | 1-5% | Tissue, ctDNA | High | Fast, quantitative | Can only detect known mutations |
| ddPCR | 0.01-0.1%[1][2] | Tissue, ctDNA | Medium | High sensitivity, absolute quantification, no standard curve needed[12] | Can only detect known mutations |
| NGS | 1-5% (can be lower with deeper sequencing)[13] | Tissue, ctDNA | High | Detects known and novel mutations, high throughput[4] | Higher cost, complex data analysis |
Experimental Protocols
Droplet Digital PCR (ddPCR) for L1196M and G1269A Detection
This protocol provides a general framework for using ddPCR to detect ALK L1196M and G1269A mutations in cfDNA.
1. cfDNA Extraction:
-
Collect whole blood in specialized tubes (e.g., Streck Cell-Free DNA BCT).
-
Perform a double centrifugation protocol to separate plasma.
-
Extract cfDNA from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit).
2. ddPCR Reaction Setup:
-
Prepare a reaction mix containing ddPCR Supermix for Probes (No dUTP), mutation-specific TaqMan probes and primers for ALK L1196M or G1269A (and corresponding wild-type assays), and the extracted cfDNA.
-
Use commercially available, validated assays where possible.
3. Droplet Generation:
-
Load the ddPCR reaction mix and droplet generation oil into a droplet generator cartridge.
-
Generate droplets using a droplet generator (e.g., Bio-Rad QX200 Droplet Generator).
4. PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR amplification on a thermal cycler using an appropriate cycling protocol.
5. Droplet Reading and Analysis:
-
Read the droplets on a droplet reader (e.g., Bio-Rad QX200 Droplet Reader).
-
Analyze the data using the associated software (e.g., QuantaSoft) to determine the concentration of mutant and wild-type DNA molecules.
-
Calculate the fractional abundance (mutant allele frequency) of the target mutation.
Visualizations
Caption: Workflow for detecting ALK mutations using ddPCR.
Caption: ALK signaling pathway and TKI resistance mutations.
References
- 1. Detection of resistance mutations in patients with anaplastic lymphoma kinase-rearranged lung cancer through liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive detection of ALK resistance mutations in plasma using droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation sequencing to dynamically detect mechanisms of resistance to ALK inhibitors in ALK-positive NSCLC patients: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Clinical utility of liquid biopsy for the diagnosis and monitoring of EML4-ALK NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. New Advances in Liquid Biopsy Technologies for Anaplastic Lymphoma Kinase (ALK)—Positive Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Minimal Residual Disease Monitoring Using a 3'ALK Universal Probe Assay in ALK-Positive Anaplastic Large-Cell Lymphoma: ddPCR, an Attractive Alternative Method to Real-Time Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming Crizotinib Resistance via Bypass Signaling Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating and overcoming crizotinib resistance mediated by bypass signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the common bypass signaling pathways that lead to this compound resistance?
A1: this compound resistance frequently occurs through the activation of alternative signaling pathways that reactivate downstream effectors, rendering the inhibition of ALK ineffective. The most commonly reported bypass tracks include the activation of:
-
Epidermal Growth Factor Receptor (EGFR) and its ligands (e.g., amphiregulin, TGFα).[1][2][3][4][5][6]
-
MET Proto-Oncogene, Receptor Tyrosine Kinase (MET) , often through gene amplification.[7][8]
-
Human Epidermal Growth Factor Receptor 2 (HER2) , a member of the EGFR family.[1][9]
-
SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase (SRC) signaling.[1]
-
Insulin-like Growth Factor 1 Receptor (IGF-1R) .[4]
Q2: How can I confirm that bypass signaling is the cause of this compound resistance in my cell line model?
A2: To confirm bypass signaling, you should observe the sustained activation of downstream signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in the presence of this compound.[10] This can be assessed by Western blot analysis of the phosphorylated forms of key proteins in these pathways. Additionally, the resistant cells should exhibit sensitivity to a combination of this compound and an inhibitor targeting the suspected bypass pathway.
Q3: What is the general strategy to overcome this compound resistance mediated by bypass signaling?
A3: The primary strategy is the rational combination of this compound with a targeted inhibitor against the activated bypass pathway.[1][2] For example, if EGFR signaling is activated, a combination of this compound and an EGFR inhibitor (e.g., gefitinib, erlotinib) can be effective.[1] Similarly, for MET-driven resistance, a combination with a MET inhibitor may be necessary.[7][8]
Troubleshooting Guides
Guide 1: Generating this compound-Resistant Cell Lines
Issue: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting & Optimization |
| Initial drug concentration is too high or too low. | Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay. Start the resistance induction with a this compound concentration at or slightly below the IC50 value.[11] |
| Dose escalation is too rapid. | Employ a gradual dose escalation strategy. After initial selection, increase the this compound concentration by 1.5- to 2-fold only after the cells have recovered and are proliferating steadily at the current concentration.[11] This process can take several months.[12] |
| Cell death is consistently observed after increasing the drug concentration. | If cells do not recover, consider thawing a batch of cells that were viable at the previous, lower concentration and attempting a smaller fold-increase in the drug concentration (e.g., 1.2-fold).[13] |
| Resistant clones are not emerging. | Be patient, as the development of resistance can be a lengthy process, sometimes taking 2 to 8 weeks or longer for resistant colonies to appear. Ensure that the media with fresh drug is replenished regularly (e.g., every 3-4 days).[12] |
Guide 2: Western Blot Analysis of Bypass Signaling
Issue: Weak or no signal for phosphorylated proteins.
| Possible Cause | Troubleshooting & Optimization |
| Phosphatase activity during sample preparation. | Keep samples on ice at all times and use ice-cold buffers. Add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[14] |
| Low abundance of the target phosphoprotein. | Consider enriching your sample for the phosphoprotein of interest using immunoprecipitation prior to Western blotting.[15] |
| Suboptimal antibody concentrations. | Titrate both the primary and secondary antibody concentrations to find the optimal dilution for your experiment. |
| Inefficient protein transfer. | Verify your transfer efficiency using a reversible protein stain like Ponceau S on the membrane after transfer. |
Issue: High background on the Western blot.
| Possible Cause | Troubleshooting & Optimization |
| Blocking agent is not suitable for phosphoprotein detection. | Avoid using non-fat dry milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[16] |
| Non-specific antibody binding. | Increase the number and duration of washes with TBST. Consider adding a pre-clearing step to your lysate by incubating it with beads alone before adding the primary antibody. |
| Phosphate in the wash buffer. | Use Tris-based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS), as the phosphate ions can interfere with the binding of phospho-specific antibodies.[15] |
Guide 3: Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
Issue: High background or non-specific binding.
| Possible Cause | Troubleshooting & Optimization |
| Non-specific binding of proteins to the beads or antibody. | Pre-clear the cell lysate by incubating it with the beads (without the antibody) before the immunoprecipitation step.[17] Block the beads with a competitor protein like 2% BSA.[18] |
| Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer by adding a non-ionic detergent (e.g., up to 1% Tween-20) or increasing the salt concentration (e.g., up to 1 M NaCl).[19] |
| Antibody concentration is too high. | Reduce the amount of primary antibody used for the immunoprecipitation.[20] |
Issue: No prey protein is detected.
| Possible Cause | Troubleshooting & Optimization |
| The protein-protein interaction is weak or transient. | Use a milder lysis buffer that is less likely to disrupt protein interactions. For soluble proteins, a non-detergent, low-salt buffer may be optimal.[20] Consider cross-linking the proteins in vivo before cell lysis. |
| The prey protein is not expressed or is at a very low level. | Confirm the expression of the prey protein in your cell lysate by performing a Western blot on the input sample. |
| The antibody is not efficiently capturing the bait protein. | Verify the efficiency of your immunoprecipitation by running a Western blot for the bait protein in both the input and the IP fractions. |
Data Presentation
Table 1: IC50 Values for this compound and Combination Therapies in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Treatment | IC50 (µM) | Reference |
| H3122 (Parental) | This compound | 0.02 | [10] |
| H3122 CR1 (Resistant) | This compound | > 1 | [10] |
| H3122 CR1 (Resistant) | This compound + Gefitinib | ~0.1 | [10] |
| Ba/F3 EML4-ALK | This compound | 0.03 | [21] |
| Ba/F3 EML4-ALK L1196M | This compound | 0.2 | [21] |
| Ba/F3 EML4-ALK | NVP-TAE684 | 0.0027 | [21] |
| Ba/F3 EML4-ALK L1196M | NVP-TAE684 | 0.0012 | [21] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines by continuous exposure to escalating doses of the drug.[13]
-
Determine the IC50 of this compound:
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with a starting concentration of this compound equal to or slightly below the IC50.
-
-
Dose Escalation:
-
When the cells become confluent, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Monitor the cells closely. Initially, a significant number of cells may die.
-
Continue to culture the surviving cells until they are actively proliferating.
-
Repeat this dose escalation step until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 1 µM).[10]
-
-
Characterization of Resistant Cells:
-
Periodically determine the IC50 of this compound in the resistant cell population to monitor the level of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of resistance.[13]
-
Cryopreserve cells at different stages of resistance development.
-
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
This protocol outlines the steps for detecting the activation of bypass signaling pathways by analyzing the phosphorylation status of key proteins.
-
Sample Preparation:
-
Culture parental and this compound-resistant cells to 70-80% confluency. Treat with this compound at the appropriate concentration and for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).[14][15]
-
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol describes the procedure for immunoprecipitating a protein of interest to identify its interaction partners.
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing a non-ionic detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[17]
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the cell lysate and incubate with rotation at 4°C for 1 hour to reduce non-specific binding.[17]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate with rotation at 4°C for 2-4 hours or overnight.
-
Add fresh Protein A/G beads and incubate with rotation at 4°C for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein.
-
Visualizations
References
- 1. This compound resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 19. sinobiological.com [sinobiological.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Therapeutic strategies to overcome this compound resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. clyte.tech [clyte.tech]
- 25. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. creative-bioarray.com [creative-bioarray.com]
Crizotinib Solubility and Handling: A Technical Support Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Crizotinib solubility during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations as high as 45 mg/mL (99.92 mM) for the (S)-enantiomer and around 5 mg/mL for the (R)-enantiomer, sometimes requiring gentle warming to fully dissolve.[1] Ethanol and dimethylformamide (DMF) can also be used, with reported solubilities of approximately 0.5 mg/mL and 5 mg/mL, respectively.[3]
Q2: I observed a precipitate after diluting my this compound DMSO stock into aqueous cell culture medium. What is the cause and how can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs because the compound is highly soluble in an organic solvent like DMSO but has very poor solubility in aqueous solutions.[2][3][4] The aqueous solubility of this compound is highly pH-dependent, decreasing significantly as the pH increases.[4][5]
To prevent precipitation, it is crucial to:
-
Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous buffer or media, perform serial dilutions.[1][6]
-
Pre-warm the culture medium: Adding the compound to pre-warmed (37°C) media can help improve solubility.[6]
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your assay should typically not exceed 0.5% to avoid solvent-induced artifacts.[1]
-
Vortex gently during dilution: Add the this compound solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid and uniform mixing.[6]
Q3: What is the maximum stable concentration of this compound in aqueous solutions?
A3: this compound is sparingly soluble in aqueous buffers.[3] Its solubility is highly pH-dependent; for instance, the solubility is greater than 10 mg/mL at a pH of 1.6 but drops to less than 0.1 mg/mL at a pH of 8.2.[4][5] In a 1:1 solution of DMF:PBS (pH 7.2), a solubility of approximately 0.5 mg/ml has been reported.[3] It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[3]
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a structured approach to resolving common issues with this compound solubility.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Rapid solvent exchange from DMSO to the aqueous environment causes the compound to "crash out".[4][6] | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. Employ a stepwise dilution protocol.[6] |
| Cloudiness or crystalline precipitate observed in culture plates after several hours or days. | Delayed precipitation can occur due to temperature fluctuations between the bench and the incubator, changes in media pH due to the CO2 environment, or interactions with media components over time.[7][8] | Pre-warm the cell culture media to 37°C before adding this compound. Minimize the time culture vessels are outside the incubator. Ensure the media is appropriately buffered for the CO2 concentration. Test the stability of this compound in your specific media over the duration of the experiment. |
| Inconsistent or non-reproducible experimental results. | Inconsistent this compound concentration due to precipitation. The effective concentration of the drug is lower than intended. | Visually inspect all solutions and dilutions for any signs of precipitation before adding them to your assay. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
Data Presentation: this compound Solubility in Various Solvents
The following table summarizes the reported solubility of this compound in commonly used solvents.
| Solvent | Solubility (R-Crizotinib) | Solubility (S-Crizotinib) | Reference |
| DMSO | ~5 mg/mL (with warming) | 45 mg/mL (99.92 mM) | [1][3] |
| Ethanol | ~0.5 mg/mL | Soluble | [1][3] |
| Dimethylformamide (DMF) | ~5 mg/mL | Soluble | [1][3] |
| Aqueous Buffers (pH dependent) | Sparingly soluble | Sparingly soluble | [1][3] |
| 2eq.HCl | 45.03 mg/mL (100 mM) | Not Reported | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 450.34 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Work in a laminar flow hood to maintain sterility. Wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh 4.50 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[1]
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) may be applied to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[1][2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of a 10 µM working solution from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.[1]
-
Intermediate Dilution: To minimize precipitation, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed (37°C) cell culture medium to obtain a 10 µM working solution.[1]
-
Final Dilution: Add the appropriate volume of the 10 µM working solution to your cell culture wells to achieve the desired final concentration.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest drug concentration to account for any solvent effects.[1]
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Simplified signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 877399-52-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | ALK | Tocris Bioscience [tocris.com]
Technical Support Center: Investigating Off-Target Effects of Crizotinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for identifying and characterizing the off-target effects of Crizotinib in preclinical research settings. This compound is a potent tyrosine kinase inhibitor (TKI) primarily targeting ALK, MET, and ROS1.[1][2][3] However, like many TKIs, it can interact with other kinases, leading to off-target effects that can influence experimental outcomes and contribute to both efficacy and toxicity. This guide offers troubleshooting advice and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-targets of this compound?
A1: this compound is a multi-targeted TKI. Its primary targets, against which it exhibits high potency, are ALK, MET, and ROS1.[1][2][3] Emerging research has also identified the TGFβ receptor I (TβRI) as a direct off-target.[4]
Q2: Why is it important to study the off-target effects of this compound?
A2: Understanding the off-target profile of this compound is crucial for several reasons:
-
Mechanism of Action: Off-target interactions can contribute to the drug's overall therapeutic effect or mediate unexpected biological responses.
-
Toxicity: Unintended kinase inhibition can lead to adverse effects. Identifying these off-targets can help in predicting and managing potential toxicities.
-
Drug Resistance: Activation of bypass signaling pathways, sometimes involving off-target kinases, can contribute to the development of resistance to this compound.
-
Data Interpretation: Awareness of off-target effects is essential for accurately interpreting experimental results and avoiding misattribution of observed phenotypes solely to on-target inhibition.
Q3: What are the common methods to identify this compound's off-target effects?
A3: Several methodologies can be employed to profile the kinase selectivity of this compound:
-
Kinome Scanning (Competitive Binding Assays): This high-throughput screening method assesses the ability of this compound to compete with a labeled ligand for binding to a large panel of kinases. This provides a broad overview of potential off-targets.
-
In Vitro Kinase Assays: These assays directly measure the enzymatic activity of a purified kinase in the presence of varying concentrations of this compound to determine its inhibitory potency (e.g., IC50 value).
-
Cell-Based Phosphorylation Assays (e.g., Western Blotting): These experiments evaluate the phosphorylation status of specific downstream substrates of a suspected off-target kinase within a cellular context. A decrease in phosphorylation upon this compound treatment suggests inhibition of the upstream kinase.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of a kinase in the presence of this compound indicates direct binding.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro Kinase Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. Reagent inconsistency: Variations in enzyme activity, substrate concentration, or ATP concentration. 2. Compound precipitation: this compound may precipitate at higher concentrations in the assay buffer. 3. Assay conditions: Inconsistent incubation times or temperatures. | 1. Use freshly prepared reagents and qualify each new batch of enzyme and substrate. Maintain a consistent ATP concentration, ideally at or near the Km for the specific kinase. 2. Visually inspect for precipitation. Determine the solubility of this compound in your assay buffer. If necessary, adjust the buffer composition or use a lower top concentration. 3. Strictly adhere to standardized incubation times and temperatures. Use a temperature-controlled plate reader. |
| No or weak inhibition observed for a suspected off-target. | 1. Inactive enzyme: The kinase preparation may have low or no activity. 2. Inappropriate assay conditions: The buffer pH, ionic strength, or cofactor concentrations may not be optimal for the specific kinase. 3. Incorrect ATP concentration: A high ATP concentration can outcompete ATP-competitive inhibitors like this compound. | 1. Verify enzyme activity using a known potent inhibitor as a positive control. 2. Consult the literature or the enzyme supplier for optimal assay conditions for the specific kinase. 3. Perform the assay at an ATP concentration close to the Km of the kinase to accurately determine the potency of ATP-competitive inhibitors. |
Guide 2: Difficulty Validating Off-Target Hits in Cell-Based Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No change in phosphorylation of the downstream substrate after this compound treatment. | 1. Insufficient drug concentration or treatment time: The concentration of this compound or the duration of treatment may not be sufficient to inhibit the target in cells. 2. Redundant signaling pathways: Other kinases may compensate for the inhibited off-target, maintaining substrate phosphorylation. 3. Poor antibody quality: The antibody used to detect the phosphorylated substrate may be of low quality or specificity. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for target inhibition. 2. Investigate the signaling network around the putative off-target. Consider using combination treatments with other inhibitors to dissect the pathway. 3. Validate the phospho-specific antibody using positive and negative controls (e.g., phosphatase-treated lysates, cells stimulated with a known activator). |
| High background or non-specific bands in Western blot. | 1. Antibody cross-reactivity: The primary or secondary antibody may be cross-reacting with other proteins. 2. Inadequate blocking: Insufficient blocking of the membrane can lead to high background. 3. Sample preparation issues: Presence of phosphatases in the cell lysate can lead to dephosphorylation of the target protein. | 1. Use highly specific, validated antibodies. Test different antibody dilutions. 2. Optimize blocking conditions (e.g., use 5% BSA in TBST instead of milk for phospho-antibodies). 3. Always include phosphatase and protease inhibitors in your lysis buffer. Keep samples on ice or at 4°C during preparation. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against its primary targets and some identified off-targets.
Table 1: Inhibitory Activity of this compound Against Primary Targets
| Target | Assay Type | IC50 (nM) | Reference |
| ALK | Cell-based | 20 | [5] |
| c-MET | Cell-based | 8.0 | [5] |
| ROS1 | In Vitro | Potent Inhibition | [1][3] |
Table 2: Inhibitory Activity of this compound Against Selected Off-Targets
| Target | Assay Type | IC50 / % Inhibition | Reference |
| TGFβ receptor I (TβRI) | In Vitro Kinase Assay | Direct Inhibition | [4] |
| Various Kinases | Kinome Scan (1 µM) | >80% inhibition for at least 20 kinases |
Note: Comprehensive quantitative data for all off-targets of this compound is not exhaustively available in the public domain. Researchers are encouraged to perform their own selectivity profiling for kinases of interest.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a general method to determine the IC50 of this compound against a purified kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot for Phospho-Kinase Analysis
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of a putative off-target kinase's substrate in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined duration. Include a DMSO vehicle control.
-
If the pathway requires activation, add the appropriate stimulant for the recommended time before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: General experimental workflow for a competitive binding-based kinome scan.
References
- 1. This compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ALK | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Crizotinib for Long-Term In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Crizotinib dosage for long-term in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mouse xenograft models?
A1: The optimal starting dose of this compound can vary depending on the tumor model. For non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL) xenografts, a common starting dose is between 25 to 50 mg/kg, administered orally once daily.[1] In some preclinical murine models of ALCL, complete tumor regression has been observed at a dose of 100 mg/kg/day.[2] For neuroblastoma models, a dose of 100 mg/kg has also been used effectively.[3] It is crucial to perform a pilot study to determine the optimal dose for your specific cell line and mouse strain.
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound can be formulated as a suspension for oral gavage. A common vehicle is 0.5% carboxymethyl cellulose sodium (CMC-Na) in water.
Q3: What is the recommended dosing frequency and duration for long-term studies?
A3: this compound is typically administered orally once daily. For long-term efficacy studies, treatment can be continued for several weeks, often until a pre-determined tumor volume endpoint is reached or signs of toxicity are observed. Continuous daily dosing is common, but some studies may use a 5-days-on, 2-days-off schedule to mitigate potential toxicity.
Q4: What are the common side effects of this compound in mice and how can they be monitored?
A4: Common side effects observed in preclinical studies include gastrointestinal issues (diarrhea), liver enzyme elevations, and potential cardiotoxicity.[4][5] For long-term studies, it is essential to monitor the animals closely. This includes:
-
Body Weight: Monitor body weight at least twice weekly. Significant weight loss (>15-20%) may necessitate a dose reduction or temporary cessation of treatment.
-
Clinical Observations: Daily cage-side observations for signs of distress, such as changes in posture, activity, or grooming.
-
Blood Work: For long-term studies, periodic blood collection for complete blood counts (CBC) and serum chemistry panels (to assess liver enzymes like ALT and AST) is recommended.[2]
Q5: What should I do if the tumors in my study are not responding to this compound?
A5: If tumors are not responding to this compound, consider the following:
-
Primary Resistance: The tumor model may have intrinsic resistance to this compound. This can be due to the absence of ALK, ROS1, or MET alterations, or the presence of concurrent driver mutations.[6][7]
-
Acquired Resistance: In long-term studies, tumors may develop acquired resistance. This can be mediated by secondary mutations in the target kinase or activation of bypass signaling pathways.[6][7][8]
-
Drug Formulation and Administration: Ensure the this compound formulation is homogenous and administered correctly. Improper gavage technique can lead to inconsistent dosing.
-
Dose Escalation: If no toxicity is observed, a carefully monitored dose escalation study may be warranted to determine if a higher dose is more efficacious.
Troubleshooting Guides
Troubleshooting Guide 1: Managing Adverse Events
| Observed Side Effect | Monitoring and Assessment | Recommended Action |
| Weight Loss (>15%) | Monitor body weight 2-3 times per week. Assess food and water intake. | Reduce this compound dose by 25-50%. If weight loss continues, consider a temporary treatment holiday. Provide supportive care (e.g., hydration, supplemental nutrition). |
| Elevated Liver Enzymes (ALT/AST) | Perform baseline and periodic (e.g., every 2-4 weeks) blood tests for liver function. | If enzymes are >3x the upper limit of normal, consider a dose reduction or interruption.[9] |
| Gastrointestinal Distress (Diarrhea) | Daily monitoring of stool consistency. | Ensure adequate hydration. A dose reduction may be necessary if diarrhea is severe or persistent. |
| Cardiac Toxicity (Bradycardia, QT Prolongation) | For long-term studies, consider baseline and periodic electrocardiogram (ECG) monitoring if feasible.[5][10] | If cardiac abnormalities are detected, treatment should be paused and a veterinarian consulted. Dose reduction or discontinuation may be necessary.[11] |
Troubleshooting Guide 2: Inconsistent Tumor Response
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group. | Inconsistent drug administration (oral gavage). Heterogeneity of the tumor cell line. | Ensure proper training in oral gavage technique. Re-evaluate the homogeneity of the cell line. Increase the number of animals per group to improve statistical power. |
| Initial tumor regression followed by rapid regrowth. | Development of acquired resistance. | At study endpoint, collect tumor samples for molecular analysis to investigate resistance mechanisms (e.g., sequencing of the target kinase, analysis of bypass pathways). |
| Lack of tumor response from the start of treatment. | Primary resistance of the tumor model. Sub-optimal drug dosage. | Confirm the presence of this compound targets (ALK, ROS1, MET) in the cell line. Perform a dose-response study to determine the optimal dose for the specific model. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials: this compound powder, 0.5% (w/v) carboxymethyl cellulose sodium (CMC-Na) in sterile water, sterile conical tubes, vortex mixer, and a sonicator.
-
Calculation: Determine the total volume of this compound suspension needed for the study. Calculate the required amount of this compound powder based on the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Preparation:
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Store the suspension at 4°C for up to one week. Vortex thoroughly before each use.
-
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture the desired cancer cell line (e.g., ALK-positive NSCLC) under standard conditions. Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (prepared as in Protocol 1) or vehicle control orally via gavage at the determined dose and schedule (e.g., 50 mg/kg, once daily).
-
Monitoring: Monitor animal health and body weight as described in the FAQs and Troubleshooting Guides.
-
Endpoint: Continue treatment until the tumors in the control group reach the maximum allowed size as per institutional guidelines, or until significant toxicity is observed.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor volume and weight. Perform statistical analysis to compare the treatment and control groups.
Data Presentation
Table 1: Recommended Starting Doses of this compound in Mouse Models
| Tumor Type | Mouse Model | Dose Range (mg/kg/day) | Administration Route | Reference |
| NSCLC | Xenograft | 25 - 100 | Oral | [1] |
| ALCL | Xenograft | 100 | Oral | [2] |
| Neuroblastoma | Xenograft | 100 | Oral | [3] |
| Pancreatic Cancer | Xenograft | 50 | Oral |
Table 2: Summary of Potential this compound-Related Toxicities in Animals
| Toxicity | Species | Observed Effects | Monitoring Recommendation |
| Gastrointestinal | Beagle | Emesis, diarrhea | Daily clinical observation |
| Hematologic | Beagle | Decreased red blood cells, increased white blood cells | Periodic CBC |
| Hepatic | Beagle | Increased ALT, AST, ALP | Periodic serum chemistry |
| Cardiac | Beagle | QT interval prolongation | Baseline and periodic ECG |
Visualizations
Caption: this compound inhibits ALK, MET, and ROS1 signaling pathways.
Caption: Workflow for a typical in vivo this compound efficacy study.
References
- 1. Pharmacokinetic/pharmacodynamic modeling of this compound for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability and pharmacokinetics of this compound in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vidiumah.com [vidiumah.com]
- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to this compound in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum of Mechanisms of Resistance to this compound and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. This compound-induced cardiotoxicity: the importance of a proactive monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
Technical Support Center: Managing Toxicity in Crizotinib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities encountered during Crizotinib combination therapy studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering clear, actionable guidance.
Hepatotoxicity
Question: A subject in our study on Crizotininb in combination with an immune checkpoint inhibitor (ICI) has developed Grade 3 ALT and AST elevations. How should we manage this?
Answer:
Sequential treatment with an immune checkpoint inhibitor (ICI) followed by this compound has been shown to significantly increase the risk of hepatotoxicity.[1][2] Concurrent administration of Nivolumab and this compound has also led to the early termination of a clinical trial due to severe hepatotoxicity in 38% of patients.[1]
Management Protocol:
-
Immediate Action: Withhold this compound therapy immediately.
-
Monitoring: Monitor liver function tests (LFTs), including ALT, AST, and total bilirubin, every 2 weeks during the first 2 months of treatment, then once a month, and as clinically indicated.[3][4] More frequent testing is recommended for patients who develop increased transaminases.[3]
-
Dose Modification:
-
For Grade 3 or 4 ALT/AST elevation with total bilirubin ≤ 1.5x the upper limit of normal (ULN), withhold this compound until recovery to Grade ≤ 1 or baseline. Then, resume at a reduced dose.[5][6]
-
For ALT/AST elevation > 3x ULN with concurrent total bilirubin elevation > 1.5x ULN (in the absence of cholestasis or hemolysis), permanently discontinue this compound.[3][5]
-
Quantitative Data on Hepatotoxicity:
| Combination Therapy Scenario | Incidence of Grade 3/4 ALT Elevation | Incidence of Grade 3/4 AST Elevation | Reference |
| Sequential ICI followed by this compound | 45.5% | 36.4% | [1][2] |
| This compound alone | 8.1% | 3.4% | [1][2] |
| Concurrent Nivolumab and this compound | 38% (severe hepatotoxicity) | Not specified | [1] |
Gastrointestinal Toxicity
Question: We are observing a high incidence of nausea and diarrhea in our this compound combination therapy study. What are the recommended management strategies?
Answer:
Gastrointestinal effects such as nausea, diarrhea, vomiting, and constipation are common with this compound treatment.[6] Taking this compound with food can help alleviate nausea for many patients.[6]
Management Protocol:
-
Prophylaxis and Treatment:
-
Nausea/Vomiting: Standard antiemetic agents are recommended.[7] Metoclopramide or dimenhydrinate can be used.[6] Prochlorperazine and 5-HT3 receptor antagonists like ondansetron should be used with caution due to the risk of QT prolongation.[6]
-
Diarrhea: Standard antidiarrheal medications should be administered.[7]
-
-
Hydration: For patients at risk of dehydration due to vomiting or diarrhea, consider intravenous or oral hydration and electrolyte replacement as clinically indicated.[7]
-
Dose Modification: For severe or intolerable gastrointestinal toxicities, dose interruption and/or reduction of this compound may be required.[3]
Visual Disturbances
Question: A participant in our trial is reporting new onset of floaters and blurred vision. How should we proceed?
Answer:
Visual disturbances are a common side effect of this compound, with the majority being Grade 1.[8] These effects typically occur early, often within the first week of treatment.[9]
Management Protocol:
-
Initial Assessment:
-
Management of Symptoms:
Cardiovascular Toxicity: QT Prolongation and Bradycardia
Question: Our protocol requires monitoring for cardiovascular toxicity. What are the specific guidelines for managing QT prolongation and bradycardia with this compound?
Answer:
This compound can cause QT interval prolongation and bradycardia.[3] Regular monitoring of heart rate and blood pressure is essential.[3]
Management Protocol for QT Prolongation:
-
Monitoring: Monitor electrocardiograms (ECGs) and electrolytes in patients with a history of or predisposition for QTc prolongation, or those taking medications known to prolong the QT interval.[7]
-
Dose Modification:
-
If the QTc interval is >500 ms on at least two separate ECGs, withhold this compound until it recovers to <481 ms, then resume at the next lower dosage.[3]
-
Permanently discontinue this compound in patients who develop a QTc >500 ms or a ≥60 ms change from baseline with torsade de pointes, polymorphic ventricular tachycardia, or signs/symptoms of serious arrhythmia.[3]
-
Management Protocol for Bradycardia:
-
Monitoring: Regularly monitor heart rate and blood pressure.[3] Avoid co-administering this compound with other medications known to cause bradycardia.[3]
-
Dose Modification:
Experimental Protocols
Protocol for Monitoring and Managing this compound-Induced Hepatotoxicity
-
Baseline Assessment:
-
Measure baseline ALT, AST, and total bilirubin levels before initiating this compound therapy.
-
-
Routine Monitoring:
-
Action for Elevated Liver Enzymes:
-
Grade 2 Elevation: Increase the frequency of LFT monitoring.
-
Grade 3 or 4 Elevation (ALT/AST >5x ULN with Total Bilirubin ≤1.5x ULN):
-
ALT/AST >3x ULN with Concurrent Total Bilirubin >1.5x ULN:
-
Permanently discontinue this compound treatment.[5]
-
-
Signaling Pathways and Experimental Workflows
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Managing treatment–related adverse events associated with Alk inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. drugs.com [drugs.com]
Technical Support Center: ALK Copy Number Gain and Crizotinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the role of anaplastic lymphoma kinase (ALK) copy number gain as a mechanism of resistance to Crizotinib.
Frequently Asked Questions (FAQs)
Q1: What is the significance of ALK copy number gain in the context of this compound resistance?
Anaplastic lymphoma kinase (ALK) copy number gain, or gene amplification, is a recognized mechanism of acquired resistance to the ALK inhibitor this compound in non-small cell lung cancer (NSCLC).[1][2] This genetic alteration leads to an increased number of copies of the ALK fusion gene, resulting in higher levels of the ALK fusion protein.[3] Consequently, the standard dose of this compound may be insufficient to inhibit the overexpressed ALK protein, allowing for the reactivation of downstream signaling pathways and subsequent tumor growth.[1]
Q2: How frequently is ALK copy number gain observed in patients with this compound resistance?
The reported frequency of ALK copy number gain in this compound-resistant patients varies across studies, but it is considered a significant contributor to resistance. In some patient cohorts, new-onset ALK copy number gain has been identified in a subset of patients who have relapsed on this compound.[4][5] It can occur either as the sole resistance mechanism or in conjunction with other alterations, such as secondary mutations in the ALK kinase domain.[6][7]
Q3: What are the downstream signaling pathways affected by ALK copy number gain?
ALK fusion proteins constitutively activate several downstream signaling pathways crucial for cell proliferation and survival. These include the Phosphatidylinositol 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4][8] In the presence of ALK copy number gain, these pathways can remain active despite this compound treatment, promoting cell survival and resistance.[4]
Q4: Are there alternative therapeutic strategies for patients with ALK copy number gain-mediated this compound resistance?
Yes, second-generation ALK inhibitors have demonstrated efficacy in patients who have developed resistance to this compound, including those with ALK copy number gain.[9][10] These inhibitors are generally more potent than this compound and can often overcome resistance mediated by ALK amplification.[6] Additionally, for resistance driven by the activation of bypass signaling pathways, combination therapies targeting both ALK and the respective bypass pathway may be a viable strategy.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to ALK copy number gain and this compound resistance from various studies.
Table 1: In Vitro this compound Sensitivity in ALK-Amplified vs. Non-Amplified Cell Lines
| Cell Line Model | ALK Status | This compound IC50 (nM) | Reference |
| H3122 Parental | EML4-ALK Fusion | ~150 | [9][11] |
| H3122 this compound-Resistant (CR) | EML4-ALK Amplification | > 1000 | [4] |
| ALK High Copy Number Cell Lines | ALK Amplification | Median: 1750 (Range: 300-2800) | [12] |
| ALK Low Copy Number Cell Lines | Normal ALK Copy Number | Median: 4500 (Range: 800-8000) | [12] |
Table 2: Frequency of ALK Copy Number Gain in this compound-Resistant Patient Samples
| Study Cohort Size (n) | Number of Patients with ALK Copy Number Gain | Percentage of Cohort (%) | Reference |
| 18 | 1 | 5.6 | [2] |
| 11 | 2 | 18.2 | [5][7] |
| 36 | On-target genetic alterations (mutations or amplification) in 31% | 31 | [10] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments used to detect ALK copy number gain, along with troubleshooting guides to address common issues.
Fluorescence In Situ Hybridization (FISH) for ALK Copy Number Gain
Experimental Protocol:
Fluorescence In Situ Hybridization (FISH) is a widely used method to visualize and quantify specific DNA sequences within intact cells.[13] For ALK copy number gain detection, a dual-color, break-apart probe is typically used.[14]
-
Specimen Preparation:
-
Pre-treatment:
-
Perform heat-induced epitope retrieval using a citrate buffer.
-
Digest the tissue with a protease solution (e.g., pepsin) to allow probe penetration. The digestion time and temperature need to be optimized for the specific tissue type.
-
-
Denaturation:
-
Denature the probe and the target DNA on the slide separately at a specific temperature (e.g., 75°C) for a set time.
-
-
Hybridization:
-
Apply the ALK break-apart probe to the slide, cover with a coverslip, and seal to prevent evaporation.
-
Incubate overnight in a humidified chamber at 37°C to allow the probe to hybridize to the target DNA.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
Wash in a less stringent buffer to remove residual salt.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the slide with an anti-fade mounting medium.
-
-
Analysis:
-
Examine the slide using a fluorescence microscope with appropriate filters for the fluorophores used.
-
Score a minimum of 50-100 non-overlapping tumor cell nuclei.[18]
-
Interpretation of ALK Copy Number Gain: An increased number of ALK signals (fused or single red/green signals) per nucleus is indicative of copy number gain. Amplification is often defined as large clusters of signals or a high ratio of ALK signals to a control centromeric probe.
-
Troubleshooting Guide: ALK FISH
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient probe labeling- Over-fixation of tissue- Incomplete denaturation- Probe degradation | - Check probe quality and labeling efficiency.- Optimize protease digestion time and temperature.- Ensure correct denaturation temperature and time.- Store probes properly and avoid repeated freeze-thaw cycles. |
| High Background/Non-specific Staining | - Incomplete removal of unbound probe- Insufficient blocking- Suboptimal wash stringency | - Increase the stringency of post-hybridization washes (temperature, salt concentration).- Ensure proper blocking steps are included.- Optimize wash times. |
| Autofluorescence | - Endogenous fluorophores in the tissue | - Use appropriate background-reducing agents.- Select fluorophores that are spectrally distinct from the autofluorescence. |
| Poor Nuclear Morphology | - Harsh pre-treatment conditions- Poor tissue quality | - Optimize protease digestion conditions.- Use high-quality, properly fixed tissue sections. |
Droplet Digital PCR (ddPCR) for ALK Copy Number Quantification
Experimental Protocol:
Droplet Digital PCR (ddPCR) provides a highly precise and absolute quantification of nucleic acid targets.[19][20]
-
DNA Extraction and Quantification:
-
Extract genomic DNA from FFPE tissue or plasma.
-
Quantify the DNA concentration accurately using a fluorometric method (e.g., Qubit).
-
-
Assay Design:
-
Design or select a TaqMan probe-based assay for the ALK gene (target) and a stable reference gene (e.g., RPP30) with a known copy number of two in a diploid genome.
-
-
Reaction Setup:
-
Prepare the ddPCR reaction mix containing ddPCR Supermix, target and reference gene assays (primers and probes), and template DNA.
-
It is recommended to perform a restriction digest of the genomic DNA prior to ddPCR to improve template accessibility.
-
-
Droplet Generation:
-
Partition the ddPCR reaction mix into approximately 20,000 nanoliter-sized droplets using a droplet generator. Each droplet will contain zero, one, or a few copies of the target and reference DNA molecules.
-
-
PCR Amplification:
-
Perform PCR amplification to the endpoint in a thermal cycler.
-
-
Droplet Reading:
-
Read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both the target and reference genes.
-
-
Data Analysis:
-
The software uses Poisson statistics to calculate the absolute concentration (copies/µL) of the target and reference genes.
-
The copy number of the ALK gene is determined by the ratio of the target gene concentration to the reference gene concentration, multiplied by the known copy number of the reference gene.
-
Troubleshooting Guide: ALK ddPCR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Droplet Separation ("Rain") | - Suboptimal PCR annealing temperature- Presence of PCR inhibitors- Poor assay design | - Optimize the annealing temperature using a gradient PCR.- Purify the DNA sample to remove inhibitors.- Redesign primers and probes. |
| Low Droplet Count | - Clogging of the droplet generator- Incorrect sample or oil volume | - Ensure proper maintenance of the droplet generator.- Use the correct volumes of sample and oil as per the manufacturer's protocol. |
| Inaccurate Copy Number Calls | - Inaccurate DNA quantification- Pipetting errors- Unstable reference gene | - Use a reliable method for DNA quantification.- Ensure accurate pipetting and use calibrated pipettes.- Validate the stability of the chosen reference gene in your sample type. |
| High Inter-well Variability | - Inhomogeneous sample- Pipetting inconsistencies | - Ensure the DNA sample is well-mixed before aliquoting.- Use consistent pipetting techniques. |
Next-Generation Sequencing (NGS) for ALK Copy Number Variation
Experimental Workflow:
Next-Generation Sequencing (NGS) allows for the comprehensive analysis of the cancer genome, including the detection of copy number variations (CNVs).[5]
-
Library Preparation:
-
Extract high-quality DNA from the tumor sample.
-
Fragment the DNA to a specific size range.
-
Ligate sequencing adapters to the DNA fragments.
-
Perform target enrichment using a capture-based or amplicon-based approach targeting the ALK gene and other relevant genomic regions.
-
Amplify the enriched library via PCR.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina).
-
-
Data Analysis:
-
Read Alignment: Align the sequencing reads to a reference human genome.
-
Coverage Analysis: Analyze the depth of coverage across the genome. An increase in the read depth over the ALK gene locus compared to the baseline coverage indicates a copy number gain.
-
CNV Calling: Use specialized bioinformatics tools and algorithms to call CNVs. These tools often compare the read depth of the tumor sample to a panel of normal samples or a baseline to identify regions of gain or loss.
-
Interpretation: Correlate the identified ALK copy number gain with clinical information.
-
Troubleshooting Guide: ALK NGS
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low-Quality Sequencing Data | - Poor DNA quality- Issues with library preparation or sequencing run | - Start with high-quality DNA.- Follow the library preparation and sequencing protocols carefully.- Perform quality control checks at each step. |
| High Rate of False-Positive CNV Calls | - GC bias in sequencing data- Poor quality of the reference/normal panel- Inappropriate bioinformatics pipeline parameters | - Use algorithms that correct for GC bias.- Use a well-characterized and matched normal control panel.- Optimize the parameters of the CNV calling algorithm. |
| Low Sensitivity for Detecting Low-Level CNVs | - Insufficient sequencing depth- Low tumor purity in the sample | - Increase the sequencing depth for higher resolution.- If possible, use samples with higher tumor purity or use algorithms that account for tumor purity. |
| Discordant Results with Other Methods (e.g., FISH) | - Differences in the analytical sensitivity and specificity of the methods- Tumor heterogeneity | - Understand the limitations of each technology.- Consider that different methods may be measuring slightly different aspects of copy number.- Analyze multiple regions of the tumor if heterogeneity is suspected. |
Visualizations
ALK Signaling Pathway in this compound Resistance
References
- 1. ashpublications.org [ashpublications.org]
- 2. mccarrolllab.org [mccarrolllab.org]
- 3. CYP2D6 copy number determination using digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. Tackling this compound resistance: The pathway from drug discovery to the pediatric clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (PDF) Statistical challenges associated with detecting copy number variations with next-generation sequencing (2012) | Shu Mei Teo | 246 Citations [scispace.com]
- 12. Statistical challenges associated with detecting copy number variations with next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ALK, 2p23.2-p23.1 Gene Rearrangement by FISH (Tissue) | HNL Lab Medicine [hnl.com]
- 15. molecular.abbott [molecular.abbott]
- 16. youtube.com [youtube.com]
- 17. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using droplet digital PCR to analyze MYCN and ALK copy number in plasma from patients with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using droplet digital PCR to analyze MYCN and ALK copy number in plasma from patients with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to resensitize resistant cells to Crizotinib treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Crizotinib-resistant cells.
Troubleshooting Guides
Issue 1: this compound is no longer effective in my ALK-positive or ROS1-positive cancer cell line.
Possible Cause 1: Acquired secondary mutations in the ALK or ROS1 kinase domain.
-
Explanation: The most common mechanism of acquired resistance to this compound is the development of secondary mutations within the kinase domain of the target protein (ALK or ROS1). These mutations can interfere with this compound binding.[1][2][3] In ALK-positive non-small cell lung cancer (NSCLC), a common mutation is the L1196M "gatekeeper" mutation.[1][4] Other reported mutations in ALK include G1202R, S1206Y, 1151Tins, L1152R, and C1156Y.[2][4] For ROS1-positive cancers, common resistance mutations include G2032R, D2033N, L2026M, and L2086F.[5][6]
-
Troubleshooting Steps:
-
Sequence the ALK or ROS1 kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify potential mutations.
-
Switch to a next-generation TKI: If a resistance mutation is identified, consider treating the cells with a next-generation inhibitor that has demonstrated activity against that specific mutation.[7][8][9][10][11] (See Table 1 for a comparison of next-generation ALK/ROS1 inhibitors).
-
Consider an Hsp90 inhibitor: Hsp90 inhibitors, such as 17-AAG, have been shown to be effective against this compound-resistant cells, including those with the L1196M mutation, by promoting the degradation of the ALK protein.[1][4][12]
-
Possible Cause 2: Amplification of the ALK or ROS1 fusion gene.
-
Explanation: Increased copy number of the ALK or ROS1 fusion gene can lead to higher levels of the oncoprotein, requiring higher concentrations of this compound to achieve inhibition.[1][4][12]
-
Troubleshooting Steps:
-
Assess gene copy number: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the ALK or ROS1 gene is amplified in the resistant cells.
-
Increase this compound concentration (with caution): A modest increase in this compound concentration might overcome resistance due to gene amplification, but this can also lead to off-target effects.
-
Utilize more potent next-generation inhibitors: Second and third-generation inhibitors are generally more potent than this compound and may be more effective in cases of gene amplification.[8][13]
-
Possible Cause 3: Activation of bypass signaling pathways.
-
Explanation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on ALK or ROS1 signaling.[3][14][15] Common bypass pathways include the EGFR, MET, KRAS, and HER2 pathways.[4][6][15] For instance, MET amplification is a known bypass mechanism in ROS1-positive and ALK-positive NSCLC.[5][6]
-
Troubleshooting Steps:
-
Profile key signaling pathways: Use Western blotting or phospho-RTK arrays to assess the activation status of key proteins in bypass pathways (e.g., p-EGFR, p-MET, p-ERK).
-
Implement combination therapy: Combine this compound with an inhibitor targeting the activated bypass pathway. For example, in cases of MET-driven resistance, a combination of this compound and a MET inhibitor could be effective.[16] Similarly, combining this compound with a CDK4/6 inhibitor like palbociclib has shown synergistic effects.[17]
-
Frequently Asked Questions (FAQs)
Q1: How can I experimentally induce this compound resistance in my sensitive cell line?
A1: A common method is to expose the sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.[1][12] Start with a concentration close to the IC50 of the parental line and incrementally increase the dose as the cells adapt and resume proliferation. This process can take several months. Periodically, you should verify the resistance phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
Q2: What are the key differences between first, second, and third-generation ALK inhibitors?
A2:
-
First-generation (this compound): Effective against ALK and ROS1 rearrangements but is susceptible to resistance through secondary mutations and has poor central nervous system (CNS) penetration.[7][8]
-
Second-generation (e.g., Ceritinib, Alectinib, Brigatinib): Designed to be more potent than this compound and to have activity against many of the common this compound-resistant ALK mutations.[7][8][13] They also generally have better CNS penetration.[11]
-
Third-generation (e.g., Lorlatinib): Developed to overcome resistance to second-generation inhibitors and is effective against a broad spectrum of ALK mutations, including the highly resistant G1202R mutation.[8][11] Lorlatinib also exhibits excellent CNS penetration.[11]
Q3: Can combination therapies be more effective than single-agent next-generation inhibitors?
A3: In some contexts, yes. While next-generation inhibitors are effective against many resistance mechanisms, combination therapies can address resistance mediated by bypass pathway activation, where a next-generation ALK/ROS1 inhibitor alone may not be sufficient.[14][15] For example, if resistance is driven by MET amplification, combining a potent ALK/ROS1 inhibitor with a MET inhibitor may be necessary.[16] Additionally, combining this compound with chemotherapy has shown promise in preclinical models.[18][19][20]
Q4: My this compound-resistant cells show morphological changes and increased motility. What could be the cause?
A4: This could be indicative of an epithelial-to-mesenchymal transition (EMT), a phenotypic change that has been associated with acquired resistance to tyrosine kinase inhibitors.[3] During EMT, cells lose their epithelial characteristics and gain mesenchymal features, which can lead to increased motility and invasion. You can investigate this by checking for changes in the expression of EMT markers, such as a decrease in E-cadherin and an increase in Vimentin, via Western blot or immunofluorescence.
Quantitative Data Summary
Table 1: In Vitro Activity of Next-Generation ALK Inhibitors Against this compound-Resistant ALK Mutations
| Inhibitor | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) | ALK S1206Y IC50 (nM) | ALK 1151Tins IC50 (nM) |
| This compound | >1000 | >1000 | >1000 | >1000 |
| Ceritinib | ~20-50 | >1000 | ~100-200 | ~200-500 |
| Alectinib | ~20-50 | >1000 | ~20-50 | ~50-100 |
| Brigatinib | ~50-100 | ~200-500 | ~50-100 | ~100-200 |
| Lorlatinib | ~10-20 | ~50-100 | ~10-20 | ~20-50 |
Note: IC50 values are approximate and can vary depending on the cell line and assay conditions. Data is compiled from multiple sources.[4][8]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and other inhibitors on cancer cell lines.
Materials:
-
96-well plates
-
This compound (and/or other inhibitors)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[21]
-
Prepare serial dilutions of the inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[22]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[21]
Protocol 2: Western Blot Analysis of ALK Signaling
This protocol is for assessing the phosphorylation status of ALK and downstream signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired inhibitors for the specified time.
-
Lyse the cells in lysis buffer on ice. Scrape the cells and collect the lysate.[23]
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[24]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times with TBST for 10 minutes each.[24]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Constitutive activation of downstream signaling by EML4-ALK and inhibition by this compound.
Caption: Workflow for inducing and analyzing this compound resistance and selecting a resensitization strategy.
Caption: Activation of bypass signaling pathways (EGFR, MET) to overcome this compound-mediated ALK inhibition.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 4. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Spectrum of Mechanisms of Resistance to this compound and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. memoinoncology.com [memoinoncology.com]
- 8. oatext.com [oatext.com]
- 9. onclive.com [onclive.com]
- 10. The next-generation ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snconnect.survivornet.com [snconnect.survivornet.com]
- 12. Therapeutic strategies to overcome this compound resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Overcoming MET-Dependent Resistance to Selective RET Inhibition in Patients with RET Fusion-Positive Lung Cancer by Combining Selpercatinib with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Perfect Pairing? Combining Targeted Drugs for Breast and Lung Cancer Could Combat Treatment Resistance | Technology Networks [technologynetworks.com]
- 18. Overcoming Chemoresistance in Cancer: The Promise of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. sysy.com [sysy.com]
Technical Support Center: Minimizing Crizotinib Degradation in Experimental Setups
Welcome to the technical support center for Crizotinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is primarily susceptible to degradation under oxidative conditions.[1][2][3] It also shows significant degradation in acidic and alkaline environments.[4] It is relatively stable under thermal and photolytic stress.[4]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[5] this compound is soluble in DMSO at concentrations up to 99.92 mM (45 mg/mL).[5] For cell-based assays, a common stock solution concentration is 10 mM.
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[5] Stock solutions in DMSO should also be stored at -20°C and are generally stable for several months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of this compound are not recommended for storage for more than one day.[5]
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions is highly pH-dependent. Its solubility decreases significantly as the pH increases from 1.6 to 8.2.[1] While specific quantitative data on its stability in common cell culture media like RPMI-1640 and DMEM is limited, it is known that components of the media and physiological conditions (37°C, pH ~7.4) can contribute to degradation over time. It is advisable to prepare fresh dilutions of this compound in media for each experiment and use them promptly.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Avoid strong oxidizing agents, as this compound is susceptible to oxidative degradation.[1][2][3] Also, be cautious when using highly acidic or alkaline buffers for extended periods. While specific interactions with common cell culture supplements like penicillin-streptomycin and L-glutamine have not been extensively reported, it is good practice to minimize the time this compound is in contact with complex biological mixtures before application to cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity in cell-based assays. | This compound degradation in stock solution or working solution. | - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Prepare working solutions fresh from the stock for each experiment. - Minimize the time the working solution is incubated at 37°C before being added to cells. |
| Precipitation observed when diluting this compound in aqueous buffer or media. | Poor solubility of this compound at neutral or near-neutral pH. | - Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility (typically ≤ 0.5% v/v). - For some applications, initial dissolution in a small amount of acid (e.g., HCl) followed by dilution and pH adjustment may be an option, but this should be done with caution due to pH-dependent degradation. - Consider using a formulation with solubilizing agents if direct dissolution in aqueous media is required. |
| Variability in results between experimental repeats. | Degradation of this compound due to exposure to light or oxidizing agents in the experimental setup. | - Protect this compound solutions from direct light, although it is reported to be relatively stable under photolytic conditions.[4] - Ensure all buffers and media are free of oxidizing contaminants. - Standardize the timing of solution preparation and application in your experimental workflow. |
Quantitative Data Summary
This compound Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Extent of Degradation | Reference(s) |
| Acidic Hydrolysis | 0.5 M HCl | 6 hours | Room Temperature | Significant | [4] |
| Alkaline Hydrolysis | 0.5 M NaOH | 6 hours | Room Temperature | Significant | [4] |
| Oxidative | 10% H₂O₂ | 6 hours | Room Temperature | Significant degradation with formation of major degradation products. | [1] |
| Thermal (Solution) | Water | 6 hours | 80°C | Stable | [1][4] |
| Thermal (Solid) | Dry Heat | 24 hours | 100°C | Stable | [1] |
| Photolytic | UV-A & Visible Light | 15 hours | N/A | Stable | [1][4] |
This compound Solubility
| Solvent | Solubility | Reference(s) |
| DMSO | ~45 mg/mL (99.92 mM) | [5] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [5] |
| Ethanol | ~0.5 mg/mL | [5] |
| Aqueous Buffer (pH 1.6) | > 10 mg/mL | [1] |
| Aqueous Buffer (pH 7.4) | < 0.1 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound for In Vivo Studies
-
Materials: this compound powder, 0.5% (w/v) carboxymethyl cellulose sodium (CMC-Na) in sterile water.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC-Na solution by slowly adding CMC-Na to sterile water while stirring.
-
Add the this compound powder to the 0.5% CMC-Na solution to achieve the desired final concentration.
-
Vortex or sonicate the suspension until it is homogeneous.
-
This preparation should be administered shortly after preparation.
-
Protocol 3: Assessment of this compound Stability by HPLC
-
Objective: To quantify the degradation of this compound under specific experimental conditions (e.g., in cell culture medium at 37°C).
-
Materials: this compound, experimental solution (e.g., cell culture medium), HPLC system with a C18 column and UV detector, appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid).
-
Procedure:
-
Prepare a solution of this compound in the experimental medium at the desired concentration.
-
Incubate the solution under the conditions to be tested (e.g., 37°C, 5% CO₂).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot of the solution.
-
Immediately stop any further degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of degradation at each time point relative to the initial concentration at time 0.
-
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
This compound Signaling Pathway Inhibition
Caption: Inhibition of key signaling pathways by this compound.
References
Validation & Comparative
Preclinical comparison of Crizotinib vs Lorlatinib in ROS1-fusion models
In the landscape of targeted therapies for ROS1 fusion-positive non-small cell lung cancer (NSCLC), crizotinib set the initial standard. However, the emergence of acquired resistance has driven the development of next-generation tyrosine kinase inhibitors (TKIs), such as lorlatinib. This guide provides a preclinical comparison of this compound and lorlatinib, focusing on their efficacy in various ROS1-fusion models, including those with acquired resistance mutations.
I. In Vitro Efficacy: Potency Against Wild-Type and Mutant ROS1 Kinases
A key measure of a TKI's effectiveness is its half-maximal inhibitory concentration (IC50), which indicates the drug concentration required to inhibit 50% of a specific biological process. In preclinical models utilizing Ba/F3 cells engineered to express different ROS1 fusion proteins, lorlatinib has demonstrated superior potency against both wild-type and certain this compound-resistant ROS1 mutations.
The CD74-ROS1 fusion is a common oncogenic driver. Against this wild-type fusion, both this compound and lorlatinib show inhibitory activity. However, the landscape changes significantly with the advent of resistance mutations. The G2032R mutation is a frequently observed solvent-front mutation that confers resistance to this compound.[1][2] Preclinical data show that while this compound loses its efficacy against this mutant, lorlatinib retains some activity, albeit with a higher IC50 compared to the wild-type fusion.[3]
Another critical mutation that can emerge, particularly after lorlatinib treatment, is the L2086F mutation.[1][3] Structural modeling suggests that this mutation causes steric hindrance that impacts the binding of this compound, entrectinib, and lorlatinib.[3][4] In Ba/F3 models, cell lines with the L2086F mutation, as well as compound mutations including G2032R/L2086F, have shown resistance to lorlatinib.[3][4]
Below is a summary of the IC50 values for this compound and lorlatinib against various ROS1 fusions.
| Cell Line Model | ROS1 Fusion Status | This compound IC50 (nmol/L) | Lorlatinib IC50 (nmol/L) |
| Ba/F3 | CD74-ROS1 (Wild-Type) | Data not explicitly provided in snippets | Data not explicitly provided in snippets |
| Ba/F3 | CD74-ROS1 G2032R | >3000 | 164.7 |
| Ba/F3 | CD74-ROS1 L2086F | 108.9 | 344.1 |
| Ba/F3 | CD74-ROS1 G2032R/L2086F | >3000 | 1292 |
| Ba/F3 | CD74-ROS1 S1986F/G2032R/L2086F | >3000 | 1588 |
Table 1: Comparative in vitro activity of this compound and Lorlatinib against ROS1 fusions in Ba/F3 cells. Data extracted from preclinical studies. Note: Lower IC50 values indicate greater potency.[3]
II. Mechanisms of Action and Resistance
This compound, a multi-targeted TKI, was the first to be approved for ROS1-positive NSCLC.[3] Lorlatinib is a next-generation, brain-penetrant ALK and ROS1 inhibitor.[1][3] Both drugs function by binding to the ATP-binding pocket of the ROS1 kinase domain, thereby inhibiting its downstream signaling.
Resistance to these TKIs can be broadly categorized as on-target (mutations in the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).[2] The G2032R and L2086F mutations are examples of on-target resistance mechanisms that sterically hinder drug binding.[1][3][4] Off-target resistance mechanisms identified after lorlatinib treatment include MET amplification, and mutations in KRAS and MAP2K1.[3]
III. Experimental Protocols
The preclinical data presented here are primarily derived from in vitro drug sensitivity assays using Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival. When transfected with a potent oncogene like a ROS1 fusion, these cells can proliferate in the absence of IL-3, making them a valuable tool for studying the efficacy of targeted inhibitors.
Drug Sensitivity Assays (Cell Viability):
-
Cell Lines: Ba/F3 cells were engineered to express either non-mutant CD74-ROS1 or various mutant forms of CD74-ROS1.[1][3]
-
Plating: Cells were seeded in triplicate in 96-well plates at a density of 2,000-10,000 cells per well.[1][3]
-
Treatment: Two days after plating, cells were treated with a range of concentrations of the tyrosine kinase inhibitors.[1][3]
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).[1][3] Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.[1][3]
-
Data Analysis: The luminescence values were normalized to untreated control wells.[1][3] IC50 values were determined using a four-parameter logistic regression model in GraphPad Prism software.[1][3]
Western Blotting: To confirm the on-target activity of the inhibitors, western blotting is typically performed. This technique allows for the detection of specific proteins and their phosphorylation status.
-
Lysate Preparation: Cells are treated with the inhibitors for a specified time, after which they are lysed to extract cellular proteins.
-
Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ROS1 (p-ROS1) and total ROS1, as well as downstream signaling proteins like p-AKT, AKT, p-ERK, and ERK.
-
Detection: Secondary antibodies conjugated to an enzyme are used to detect the primary antibodies, and a chemiluminescent substrate is added to visualize the protein bands. A decrease in the phosphorylated forms of ROS1 and its downstream effectors upon drug treatment indicates effective target inhibition.
IV. CNS Penetrance: A Key Differentiator
A significant limitation of this compound is its poor penetration of the blood-brain barrier, leading to the central nervous system (CNS) being a common site of disease progression.[5] Lorlatinib was specifically designed to have improved CNS penetrance.[1][3] Clinical studies have shown that lorlatinib has substantial and durable intracranial activity in patients who have progressed on this compound due to CNS metastases.[5] In a phase 2 study of patients with ROS1-rearranged lung cancer who developed CNS-only progression on this compound, lorlatinib demonstrated an intracranial disease control rate of 100% at 12 weeks.[5]
V. Conclusion
Preclinical data strongly support lorlatinib as a potent inhibitor of ROS1 fusions, with notable activity against the common this compound-resistant G2032R mutation. While lorlatinib's efficacy is challenged by other mutations like L2086F, it represents a significant advancement over this compound, particularly for patients who have developed resistance to the first-generation inhibitor. Furthermore, lorlatinib's superior CNS penetrance addresses a critical unmet need in the management of ROS1-positive NSCLC. These preclinical findings have been corroborated in clinical settings, establishing lorlatinib as a vital therapeutic option following this compound failure. The ongoing challenge remains the development of novel inhibitors that can overcome the expanding spectrum of lorlatinib resistance mutations.
References
- 1. Spectrum of Mechanisms of Resistance to this compound and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Spectrum of Mechanisms of Resistance to this compound and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2 Study of Lorlatinib in Patients With ROS1-Rearranged Lung Cancer With Brain-Only Progression on this compound - PMC [pmc.ncbi.nlm.nih.gov]
HSP90 Inhibitors Demonstrate Superiority Over Crizotinib in Resistant Cancer Models
A comparative analysis of preclinical data reveals that Heat Shock Protein 90 (HSP90) inhibitors not only overcome resistance to Crizotinib but also exhibit greater potency in models of this compound-resistant cancers, particularly in anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). These findings position HSP90 inhibitors as a promising therapeutic strategy for patients who have developed resistance to ALK-targeted therapies like this compound.
This compound, a first-generation tyrosine kinase inhibitor (TKI) targeting ALK, MET, and ROS1, has shown significant clinical benefit in patients with ALK-rearranged NSCLC.[1][2][3] However, the majority of patients eventually develop resistance, often due to secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[4][5][6] Research into overcoming this resistance has led to the investigation of HSP90 inhibitors, a class of drugs that target the molecular chaperone HSP90.
HSP90 is crucial for the proper folding, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[7][8] Importantly, the ALK fusion protein is a well-established HSP90 client.[1][4][9] By inhibiting HSP90, drugs like ganetespib and 17-AAG lead to the degradation of client proteins, including mutated and resistant forms of ALK, thereby offering a distinct mechanism of action compared to direct kinase inhibition by this compound.[1][7][10]
Quantitative Comparison of In Vitro Efficacy
Studies have consistently demonstrated the superior potency of HSP90 inhibitors in this compound-resistant cell lines. The HSP90 inhibitor ganetespib, for instance, has been shown to be more effective than this compound in both this compound-sensitive and -resistant ALK-driven NSCLC cells.[1][11]
| Cell Line | Drug | IC50 (nM) | Reference |
| H3122 (this compound-sensitive) | This compound | 80 | [1] |
| H3122 (this compound-sensitive) | Ganetespib | 30 | [1] |
| H3122 CR1 (this compound-resistant) | This compound | >1000 | [1] |
| H3122 CR1 (this compound-resistant) | Ganetespib | 45 | [1] |
| Ba/F3 (NPM-ALK) | This compound | 25 | [1] |
| Ba/F3 (NPM-ALK) | Ganetespib | 21 | [1] |
| Ba/F3 (NPM-ALK L1196M) | This compound | >1000 | [1] |
| Ba/F3 (NPM-ALK L1196M) | Ganetespib | 22 | [1] |
Table 1: Comparative IC50 values of this compound and Ganetespib in this compound-sensitive and -resistant cell lines.
In Vivo Antitumor Activity in Xenograft Models
The superior efficacy of HSP90 inhibitors has been corroborated in in vivo studies using xenograft models of this compound-resistant tumors. Treatment with HSP90 inhibitors led to significant tumor regression and prolonged survival compared to this compound.[9][11][12]
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| H3122 (ALK+) | This compound (50 mg/kg) | Significant Inhibition | [11] |
| H3122 (ALK+) | Ganetespib (150 mg/kg) | Superior Inhibition vs. This compound | [11] |
| H3122 this compound-Resistant | This compound (100 mg/kg) | No significant effect | [13] |
| H3122 this compound-Resistant | Ganetespib | Significant Inhibition | [1] |
| EML4-ALK L1196M | This compound | Ineffective | [12][14] |
| EML4-ALK L1196M | 17-DMAG (HSP90i) | Tumor Regression | [15] |
Table 2: Summary of in vivo efficacy of this compound and HSP90 inhibitors in xenograft models.
Signaling Pathway Diagrams
The differential mechanisms of this compound and HSP90 inhibitors can be visualized through their impact on cellular signaling pathways.
Caption: this compound directly inhibits the kinase activity of the ALK fusion protein.
Caption: HSP90 inhibitors block HSP90, leading to ALK protein degradation.
Experimental Workflow
A typical experimental workflow to compare the efficacy of this compound and HSP90 inhibitors is outlined below.
Caption: Workflow for comparing this compound and HSP90 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[16]
-
Drug Treatment: Treat the cells with serial dilutions of this compound or an HSP90 inhibitor for 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[19]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALK, p-ALK, HSP90, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells into the flank of immunodeficient mice.[21][22]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer this compound (e.g., 50-100 mg/kg, oral gavage, daily) or an HSP90 inhibitor (e.g., Ganetespib, 150 mg/kg, intraperitoneal injection, twice weekly).[11][13]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis.[22]
-
Survival Analysis: In separate cohorts, monitor animal survival over time.
References
- 1. Targeted Inhibition of the Molecular Chaperone Hsp90 Overcomes ALK Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus chemotherapy in advanced ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired this compound Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ALK, PI3K/MEK, and HSP90 in Murine Lung Adenocarcinoma Induced by EML4-ALK Fusion Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Co-clinical trials demonstrate superiority of this compound to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL and SHC1 confer this compound resistance in patient-derived xenograft model of ALK-driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-clinical trials demonstrate superiority of this compound to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. origene.com [origene.com]
- 20. peakproteins.com [peakproteins.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The HSP90 inhibitor ganetespib synergizes with the MET kinase inhibitor this compound in both this compound-sensitive and -resistant MET-driven tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Crizotinib in Combination with Immunotherapy: A Comparative Guide to Efficacy and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapy and immunotherapy has been a beacon of hope in oncology, promising synergistic effects and durable responses. Crizotinib, a first-generation tyrosine kinase inhibitor (TKI) targeting ALK, ROS1, and MET, has been a cornerstone in the treatment of specific non-small cell lung cancer (NSCLC) subtypes.[1] This guide provides an objective comparison of this compound in combination with immunotherapy, evaluating its performance against alternative therapeutic strategies, supported by available experimental data.
The Rationale and a Sobering Reality of Combination Therapy
The initial scientific rationale for combining this compound with immune checkpoint inhibitors (ICIs) was compelling. Preclinical data suggested potential synergistic activity, aiming to unite the direct tumor-targeting of this compound with the immune system's broader anti-cancer capabilities.[2] However, clinical investigations have revealed a significant and often prohibitive toxicity profile, primarily severe hepatotoxicity, that has largely halted the development of this specific combination.[3][4]
Several clinical trials exploring this compound in combination with anti-PD-1/PD-L1 antibodies like pembrolizumab and nivolumab were terminated early due to high rates of severe liver toxicity.[4][5] This has shifted the focus towards sequential therapies and, more prominently, to the development of next-generation TKIs and other combination strategies.
Comparative Efficacy and Safety Data
The early termination of key clinical trials has resulted in limited efficacy data for the this compound-immunotherapy combination. The primary takeaway from these studies has been the challenging safety profile.
Toxicity Profile: Combination vs. Monotherapy
A major concern with the combination of this compound and immunotherapy is the increased incidence of hepatotoxicity.
| Treatment Regimen | Grade 3/4 ALT Elevation | Grade 3/4 AST Elevation | Study/Source |
| Sequential ICI followed by this compound | 45.5% | 36.4% | [3] |
| This compound Alone | 8.1% | 3.4% | [3] |
| Concurrent this compound + Nivolumab | 38% (severe hepatotoxicity) | - | [3][4] |
| Concurrent this compound + Pembrolizumab | High frequency of severe transaminase increases | High frequency of severe transaminase increases | [5][6] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ICI: Immune Checkpoint Inhibitor
This compound vs. Alternative First-Line Therapies for ALK-Positive NSCLC
Given the toxicity concerns with the immunotherapy combination, it is crucial to compare this compound with its primary alternatives in the first-line treatment of ALK-positive NSCLC.
| Treatment | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Key Clinical Trial |
| This compound | 10.9 months | 74% | PROFILE 1014[7][8] |
| Alectinib | 25.7 months (IRC assessment) | - | ALEX[9] |
| Ceritinib | 16.6 months | - | ASCEND-4[9] |
| Chemotherapy (Pemetrexed-Platinum) | 7.0 months | 45% | PROFILE 1014[7][8] |
IRC: Independent Review Committee
These data clearly demonstrate the superior efficacy of next-generation ALK inhibitors like alectinib and ceritinib over this compound as first-line therapy for ALK-positive NSCLC.[9][10]
Experimental Protocols
The following outlines the general methodology of the clinical trials that investigated the combination of this compound and immunotherapy.
Phase Ib Study of this compound plus Pembrolizumab (Terminated)
-
Objective : To evaluate the safety and preliminary antitumor activity of this compound in combination with pembrolizumab as a first-line therapy in patients with ALK-rearranged NSCLC.[5][6][11]
-
Patient Population : Previously untreated patients with advanced ALK-positive non-squamous NSCLC.[5][6]
-
Treatment Regimen :
-
Outcome : The study was terminated early due to difficulties in patient accrual and concerns over a higher frequency of severe transaminase increases.[5][6]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental designs is crucial for a comprehensive understanding.
Caption: this compound inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Caption: Immune checkpoint inhibitors block the PD-1/PD-L1 interaction, restoring T-cell activity.
Caption: A simplified workflow for a clinical trial evaluating a combination therapy.
Conclusion and Future Directions
The combination of this compound and immunotherapy has unfortunately not demonstrated a favorable risk-benefit profile in clinical trials, primarily due to significant hepatotoxicity.[3][4] For patients with ALK-positive NSCLC, the standard of care has evolved, with next-generation ALK inhibitors showing superior efficacy and manageable safety profiles compared to this compound.[9]
Future research in this area may focus on:
-
Sequential Dosing Strategies : Investigating optimal timing and washout periods between immunotherapy and TKI administration to mitigate toxicity.[4]
-
Combination with Next-Generation TKIs : Exploring the safety and efficacy of combining newer, potentially less toxic, ALK inhibitors with immunotherapy.
-
Biomarker Development : Identifying biomarkers that can predict which patients might benefit from such combinations without experiencing severe adverse events.
-
Alternative Combinations : Exploring this compound in combination with other targeted agents or chemotherapy, which has shown some promise in prolonging progression-free survival after TKI resistance.[12][13]
For drug development professionals, the experience with this compound and immunotherapy serves as a critical case study on the complexities of combining targeted and immune-oncology agents, highlighting the paramount importance of carefully designed preclinical and early-phase clinical studies to assess toxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Brief Report: Increased Hepatotoxicity Associated with Sequential Immune Checkpoint Inhibitor and this compound Therapy in Patients with Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The toxicity associated with combining immune check point inhibitors with tyrosine kinase inhibitors in patients with non-small cell lung cancer [frontiersin.org]
- 5. Phase Ib Study of this compound plus Pembrolizumab in Patients with Previously Untreated Advanced Non‐Small Cell Lung Cancer with ALK Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib Study of this compound plus Pembrolizumab in Patients with Previously Untreated Advanced Non-Small Cell Lung Cancer with ALK Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhod.org [uhod.org]
- 8. This compound for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 9. Alectinib can replace this compound as standard first-line therapy for ALK-positive lung cancer - Uemura - Annals of Translational Medicine [atm.amegroups.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Pfizer and Merck team up on Phase Ib combination trial to treat lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Alternative Treatment Options to ALK Inhibitor Monotherapy for EML4-ALK-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound Combined with Chemotherapy in Treating Advanced Non-Small-Cell Lung Cancer and Effect on Patients' Quality of Life and Adverse Reaction Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: Crizotinib vs. Cabozantinib for MET-Amplified Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The MET receptor tyrosine kinase, when amplified, is a potent oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and gastric cancer. This has led to the development of targeted therapies aimed at inhibiting the MET signaling pathway. Among these, crizotinib and cabozantinib are two prominent multi-kinase inhibitors with significant activity against MET. This guide provides an objective, data-driven comparison of their preclinical performance in MET-amplified cancer models to inform research and drug development decisions.
Executive Summary
This compound, initially developed as a MET inhibitor, is also a potent inhibitor of ALK and ROS1 kinases.[1] Cabozantinib is a broader spectrum kinase inhibitor targeting MET, VEGFR2, AXL, and RET, among others.[2] Preclinical data, compiled from various sources, suggests that cabozantinib exhibits greater biochemical potency against the MET kinase compared to this compound.[2] However, it is crucial to note that the presented data is not from direct head-to-head studies and should be interpreted with caution.[2] In cellular assays, both drugs have demonstrated significant activity in MET-amplified cancer cell lines.
This guide will delve into the available quantitative data, detail the experimental protocols for key assays, and visualize the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the biochemical and cellular activity of this compound and cabozantinib as MET inhibitors.
Table 1: Biochemical Kinase Inhibition Profile
| Compound | Target | IC50 (nM) |
| This compound | MET | 11 |
| ALK | 24 | |
| ROS1 | Not Specified | |
| Cabozantinib | MET | 1.3 |
| VEGFR2 | 0.035 | |
| RET | 5.2 | |
| AXL | 7 | |
| FLT3 | 11.3 | |
| KIT | 4.6 | |
| TIE2 | 14.3 | |
| Source: Compiled from multiple studies. Direct comparison should be made with caution.[2] |
Table 2: In Vitro Anti-proliferative Activity in MET-Amplified Gastric Cancer Cell Lines
| Cell Line | This compound IC50 (nmol/L) |
| MKN45 | < 200 |
| HSC58 | < 200 |
| 58As1 | < 200 |
| 58As9 | < 200 |
| SNU5 | < 200 |
| Hs746T | < 200 |
| Source: Data for cabozantinib in these specific cell lines from a comparative study was not available in the searched literature. |
Signaling Pathway and Mechanism of Action
This compound and cabozantinib are both ATP-competitive inhibitors that target the kinase domain of the MET receptor. MET amplification leads to ligand-independent dimerization and constitutive activation of the receptor's kinase domain. This triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, migration, and invasion. By blocking the ATP-binding site, both inhibitors prevent MET autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Caption: Inhibition of the MET signaling pathway by this compound and cabozantinib.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical findings. The following are representative protocols for key experiments used in the evaluation of MET inhibitors.
Biochemical Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the purified MET kinase domain.
-
Reagents and Materials:
-
Purified recombinant human MET kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Cabozantinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add a solution containing the MET kinase in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP in kinase buffer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Cellular MET Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block MET phosphorylation in a cellular context.
-
Reagents and Materials:
-
MET-amplified cancer cell line (e.g., MKN45)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compounds (this compound, Cabozantinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed MKN45 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting to detect phosphorylated and total MET levels.
-
In Vivo Tumor Xenograft Model
This protocol provides a framework for evaluating the anti-tumor efficacy of MET inhibitors in a mouse model.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MET-amplified cancer cell line (e.g., MKN45)
-
Matrigel
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of MKN45 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
-
Administer the test compounds or vehicle control orally, once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.[2]
-
Caption: A generalized workflow for in vivo xenograft studies.
Discussion and Future Directions
The available preclinical data suggests that both this compound and cabozantinib are effective inhibitors of MET in MET-amplified cancer models. Cabozantinib appears to have higher biochemical potency against MET, though its broader kinase inhibition profile may lead to different off-target effects and toxicity profiles compared to the more selective this compound (in the context of MET, ALK, and ROS1).
A significant finding in the literature is the potential for cabozantinib to overcome resistance to this compound.[3] This is a critical consideration for the clinical development and sequencing of these therapies.
The lack of direct head-to-head preclinical studies is a notable gap in the literature. Such studies would provide a more definitive comparison of the efficacy and on- and off-target effects of these two inhibitors in MET-amplified contexts. Future research should focus on direct comparative studies in a panel of MET-amplified cell lines and patient-derived xenograft models to provide a clearer understanding of their relative therapeutic potential.
References
- 1. This compound Superior to Chemotherapy in First Head-to-Head Comparison [theoncologynurse.com]
- 2. benchchem.com [benchchem.com]
- 3. Acquisition of Cabozantinib-Sensitive MET D1228N Mutation During Progression on this compound in MET-Amplified Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Patterns Between Crizotinib and Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to tyrosine kinase inhibitors (TKIs) is paramount in the quest for more durable cancer therapies. Crizotinib, a first-generation inhibitor of ALK, ROS1, and MET, has significantly improved outcomes for patients with specific cancer subtypes. However, the emergence of resistance curtails its long-term efficacy. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other TKIs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
On-Target vs. Off-Target Resistance: The Two Faces of this compound Resistance
Acquired resistance to this compound predominantly arises through two main mechanisms:
-
On-target resistance involves genetic alterations in the target kinase itself, primarily secondary mutations within the ALK or ROS1 kinase domains, or amplification of the ALK or ROS1 gene. These alterations can sterically hinder this compound binding or alter the kinase's conformation, reducing drug efficacy.[1][2][3][4][5]
-
Off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for the primary oncogenic driver. This can involve the activation of other receptor tyrosine kinases (RTKs) such as EGFR and c-MET, or downstream signaling molecules like KRAS.[1][3][5]
The frequency of these mechanisms differs. In ALK-positive non-small cell lung cancer (NSCLC), on-target ALK mutations are observed in approximately 20% of patients progressing on this compound.[6] In contrast, after treatment with more potent second-generation ALK inhibitors, the frequency of ALK resistance mutations is significantly higher.[6] In ROS1-positive NSCLC, on-target mutations are a common resistance mechanism to this compound.[2][7]
Quantitative Comparison of TKI Activity Against this compound-Resistant Mutations
The development of next-generation TKIs has provided crucial tools to overcome this compound resistance. However, the efficacy of these inhibitors varies depending on the specific resistance mutation. The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values of various TKIs against common this compound-resistant ALK and ROS1 mutations, providing a quantitative basis for understanding cross-resistance patterns.
Table 1: Comparative IC50 Values (nM) of ALK Inhibitors Against this compound-Resistant ALK Mutations
| ALK Mutation | This compound | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| Wild-Type | 3 | 0.15 | 1.9 | <4 | 0.7 |
| L1196M (Gatekeeper) | >1000 | Active | Active | Active | 18 |
| G1269A | >1000 | Active | Active | Active | - |
| C1156Y | >1000 | Inactive | Active | Active | - |
| L1152R | >1000 | Inactive | Active | - | - |
| G1202R (Solvent Front) | 560 | 309 | 595 | - | 80 |
| F1174L | - | Inactive | Active | - | - |
| 1151Tins | >1000 | Inactive | Active | - | - |
| S1206Y | >1000 | Active | - | - | - |
Table 2: Comparative IC50 Values (nM) of ROS1 Inhibitors Against this compound-Resistant ROS1 Mutations
| ROS1 Mutation | This compound | Entrectinib | Ceritinib | Brigatinib | Lorlatinib | Repotrectinib | Cabozantinib | Taletrectinib |
| Wild-Type | ~30 | - | - | - | 0.7 | 2.6 | - | 2.6 |
| G2032R (Solvent Front) | >1000 | Refractory | Refractory | Refractory | 196.6 | 23.1 | 17.5 | 53.3 |
| L2026M | Resistant | - | - | - | - | - | - | - |
| D2033N | Resistant | - | - | - | - | - | - | - |
| S1986F/Y | Resistant | - | Resistant | - | Active | - | - | - |
| L1951R | Resistant | - | - | - | - | - | - | - |
| L2086F | - | - | - | - | Refractory | - | Active | - |
Experimental Protocols: Methodologies for Assessing TKI Resistance
The following are summarized protocols for key experiments used to evaluate cross-resistance patterns of TKIs.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following TKI treatment.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
TKI Treatment: Treat the cells with a range of concentrations of the desired TKIs for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Immunoblotting for Receptor Tyrosine Kinase (RTK) Activation
This technique is used to detect the phosphorylation status of RTKs and their downstream signaling proteins, indicating pathway activation.
-
Cell Lysis: Treat cells with TKIs for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ALK, ALK, p-EGFR, EGFR).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Fluorescence In Situ Hybridization (FISH) for Gene Amplification
FISH is used to detect copy number variations of a specific gene, such as ALK or MET.
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Probe Hybridization: Use a labeled DNA probe specific to the gene of interest (e.g., ALK break-apart probe). The probe hybridizes to the target DNA sequence in the cells.
-
Fluorescence Microscopy: Visualize the fluorescent signals under a microscope.
-
Scoring: Count the number of signals per cell. An increased number of signals compared to a control probe indicates gene amplification.
Next-Generation Sequencing (NGS) for Mutation Detection
NGS is a high-throughput method used to identify known and novel mutations in the kinase domain of target proteins.
-
DNA/RNA Extraction: Isolate DNA or RNA from tumor tissue or liquid biopsy samples.
-
Library Preparation: Prepare a sequencing library from the extracted nucleic acids. This involves fragmenting the DNA/RNA and adding adapters.
-
Target Enrichment (Optional): For targeted sequencing, enrich for the specific gene regions of interest (e.g., the ALK kinase domain).
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome and call variants (mutations) using bioinformatics pipelines.
Patient-Derived Xenograft (PDX) Models
PDX models involve implanting patient tumor tissue into immunodeficient mice to study drug efficacy and resistance in a more clinically relevant in vivo setting.
-
Tumor Implantation: Surgically implant a fresh tumor sample from a patient into an immunodeficient mouse.
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a certain size, it can be passaged to other mice for expansion.
-
TKI Treatment: Treat cohorts of mice bearing the PDX tumors with different TKIs.
-
Efficacy Evaluation: Measure tumor volume over time to assess the anti-tumor activity of the drugs.
-
Analysis of Resistant Tumors: Harvest tumors that have developed resistance to treatment for molecular analysis (e.g., NGS, immunoblotting) to identify resistance mechanisms.
Visualizing the Molecular Landscape of Resistance
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action and the bypass tracks that contribute to resistance.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: ROS1 signaling pathway and the inhibitory action of this compound.
Caption: Activation of bypass signaling pathways leading to this compound resistance.
Caption: Workflow for identifying and targeting this compound resistance mechanisms.
Conclusion
The landscape of TKI resistance is complex and continually evolving. A deep understanding of the specific cross-resistance patterns between this compound and subsequent generations of inhibitors is critical for the rational design of clinical trials and the development of effective therapeutic strategies. The quantitative data and experimental methodologies presented in this guide offer a framework for researchers to navigate this intricate field. By elucidating the molecular underpinnings of resistance, the scientific community can move closer to the goal of providing durable and personalized treatments for patients with ALK- and ROS1-driven cancers.
References
- 1. Overcoming EGFR Bypass Signal-Induced Acquired Resistance to ALK Tyrosine Kinase Inhibitors in ALK-Translocated Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Crizotinib: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of crizotinib, a potent tyrosine kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also mitigates the ecological impact of this pharmaceutical compound. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting.
Understanding the Hazards
This compound is classified as a hazardous substance with specific risks that necessitate careful handling during disposal. It is recognized as being very toxic to aquatic life, and suspected of causing genetic defects.[1][2][3] Therefore, improper disposal can lead to significant environmental contamination and potential long-term ecological damage.
Quantitative Hazard Data
The following table summarizes key hazard information for this compound, underscoring the importance of appropriate disposal methods.
| Hazard Statement Code | Description | Source |
| H317 | May cause an allergic skin reaction | [1] |
| H319 | Causes serious eye irritation | [1] |
| H341 | Suspected of causing genetic defects | [1][2] |
| H400 | Very toxic to aquatic life | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste materials in a laboratory environment. This process is designed to comply with general safety guidelines and environmental regulations.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired capsules, contaminated personal protective equipment (PPE) such as gloves and lab coats, plastic ware, and spill cleanup materials, must be segregated from regular laboratory trash.[4] This waste should be collected in a designated, leak-proof, and puncture-resistant container.[4] The container must be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[4]
-
Liquid Waste: All liquid waste containing this compound, such as solutions or cell culture media, must be collected in a dedicated, sealed, and leak-proof container.[4] Under no circumstances should liquid this compound waste be disposed of down the drain or into the sanitary sewer.[4] The container should be clearly labeled "Hazardous Waste Pharmaceuticals".[5]
-
Sharps: Any sharps, such as needles or syringes, used in the handling of this compound must be disposed of in a designated chemotherapy sharps container.[6] These containers are typically yellow and specifically designed for cytotoxic sharps.
2. Container Management:
-
Keep all waste containers securely sealed when not in use to prevent spills and exposure.[5]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill waste containers. Fill to the indicated line or approximately three-quarters full to prevent spillage during handling and transport.
3. Final Disposal:
-
This compound waste is considered hazardous and must be disposed of through a licensed hazardous material disposal company.[7][8]
-
The disposal process should adhere to all federal, state, and local regulations governing pharmaceutical and hazardous waste.[3]
-
It is the responsibility of the waste generator (the laboratory) to ensure that the chosen disposal company is certified and follows all regulatory requirements.[6]
-
The recommended method for the final disposal of this compound waste is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the active pharmaceutical ingredient and prevent environmental release.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. echemi.com [echemi.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. danielshealth.com [danielshealth.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling Crizotinib
Crizotinib is classified as a hazardous drug, necessitating stringent safety protocols to protect laboratory personnel from potential health risks.[1][2][3] Occupational exposure can lead to adverse effects, including allergic skin reactions, serious eye irritation, and potential genetic defects.[4][5][6][7] Adherence to the following guidelines for personal protective equipment (PPE), handling, and disposal is critical to minimize exposure and ensure a safe research environment.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the primary barrier between the researcher and the hazardous substance.[3][8][9] All personnel who handle this compound are responsible for understanding and adhering to these PPE protocols.[10] The required PPE varies based on the specific task being performed.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Other |
| Receipt & Storage | Double Nitrile Gloves¹ | Not Required | Not Required | Not Required | - |
| Weighing/Compounding (Solid Form) | Double Nitrile Gloves¹ | Impervious Gown² | Safety Goggles | NIOSH-Approved Respirator | Shoe & Hair Covers |
| Solution Preparation & Handling | Double Nitrile Gloves¹ | Impervious Gown² | Safety Goggles & Face Shield | Required if outside a C-PEC³ | Shoe & Hair Covers |
| Administration | Double Nitrile Gloves¹ | Impervious Gown² | Safety Goggles | Not Required (if no splash risk) | - |
| Spill Cleanup | Double Nitrile Gloves¹ | Impervious Gown² | Safety Goggles & Face Shield | NIOSH-Approved Respirator | Shoe Covers |
| Waste Disposal | Double Nitrile Gloves¹ | Impervious Gown² | Safety Goggles | Not Required | Shoe Covers |
¹Gloves : Wear chemotherapy-tested nitrile gloves.[1] They must be powder-free with a minimum thickness of 4 mil.[1] Always wear two pairs, with the inner glove tucked under the gown cuff and the outer glove pulled over the cuff.[11] Gloves must be inspected for defects before use and changed immediately if contaminated or damaged.[11][12] ²Gown : Gowns must be disposable, resistant to permeability (poly-coated is recommended), have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[11][13][14] Cloth lab coats are prohibited as they can absorb and retain the hazardous drug.[10] ³C-PEC : Containment Primary Engineering Control, such as a Class I or II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE).[10][13]
Procedural Guidance: Handling and Disposal
1. Engineering Controls and Work Practices
-
Ventilation : All manipulations of this compound, especially those that could generate dust or aerosols (e.g., weighing, preparing solutions from powder), must be performed within a certified C-PEC, such as a chemical fume hood or a Class II BSC.[1][10]
-
Work Surface : Work should be performed on a disposable, plastic-backed absorbent pad to contain any minor spills. This pad should be disposed of as hazardous waste after the procedure.[1]
-
Hygiene : Always wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1][5][12]
2. Step-by-Step PPE Donning and Doffing Procedure To prevent cross-contamination, PPE must be put on (donned) and taken off (doffed) in a specific order in a designated area.
-
Donning Sequence:
-
Don shoe covers and hair covers.
-
Perform hand hygiene.
-
Don the inner pair of gloves.
-
Don the impervious gown, ensuring complete coverage.
-
Don the outer pair of gloves, pulling the cuffs over the gown's cuffs.
-
Don eye and face protection.
-
Don respiratory protection (if required).
-
-
Doffing Sequence (in the C-PEC or designated area):
-
Remove the outer pair of gloves. Turn them inside out as you remove them and dispose of them in a hazardous waste container.
-
Remove the gown, folding it in on itself to contain any surface contamination. Dispose of it in the hazardous waste container.
-
Exit the immediate work area.
-
Remove shoe covers and hair covers.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene.
-
3. Spill Management Plan Immediate and correct response to a spill is crucial to prevent exposure.
-
Alert : Alert personnel in the immediate area. For large spills, evacuate non-essential personnel.[15][16]
-
Contain : Use a hazardous drug spill kit to contain the spill.[13]
-
PPE : Don the appropriate PPE for spill cleanup as detailed in the table above.
-
Cleanup :
-
For powders, gently cover with a damp cloth or use a HEPA-filtered vacuum.[15] Do not dry sweep.
-
For liquids, use absorbent pads from the spill kit.
-
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Place all cleanup materials (absorbent pads, contaminated PPE) into a labeled hazardous waste container.[15][16]
4. Waste Disposal Plan All materials contaminated with this compound are considered hazardous waste.
-
Segregation : Do not mix hazardous waste with regular trash.[6]
-
Containers :
-
Sharps : Syringes and other sharps must be placed in a designated, puncture-proof hazardous sharps container.[1]
-
Non-Sharps : Contaminated PPE (gloves, gowns, shoe covers), vials, and lab materials should be collected in thick, leak-proof plastic bags or sealed containers clearly labeled as "Hazardous Drug Waste".[1][5][13][15]
-
-
Disposal : All waste must be disposed of through an approved hazardous waste disposal facility according to institutional and regulatory guidelines.[5]
Caption: Workflow for PPE selection and use when handling this compound.
References
- 1. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 2. USP 800 | USP [usp.org]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. halyardhealth.com [halyardhealth.com]
- 12. echemi.com [echemi.com]
- 13. ashp.org [ashp.org]
- 14. gerpac.eu [gerpac.eu]
- 15. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 16. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
